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  • Product: Methyl 3-chloro-4-(hydroxymethyl)benzoate
  • CAS: 1260809-99-1

Core Science & Biosynthesis

Foundational

Methyl 3-chloro-4-(hydroxymethyl)benzoate CAS 1260809-99-1 properties

Topic: Methyl 3-chloro-4-(hydroxymethyl)benzoate CAS 1260809-99-1 properties Content Type: An in-depth technical guide or whitepaper on the core.[1] Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-chloro-4-(hydroxymethyl)benzoate CAS 1260809-99-1 properties Content Type: An in-depth technical guide or whitepaper on the core.[1] Audience: Researchers, scientists, and drug development professionals.

A Versatile "Pivot" Scaffold for Medicinal Chemistry[1]

Executive Summary

Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS 1260809-99-1) represents a critical bifunctional building block in modern drug discovery.[1] Characterized by an orthogonal reactivity profile—combining an electrophilic ester, a nucleophilic benzyl alcohol, and a sterically demanding chlorine substituent—this scaffold serves as a "pivot" point in the synthesis of complex heterocycles, kinase inhibitors, and PROTAC linkers.

This technical guide provides an exhaustive analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in medicinal chemistry.[2] It is designed to move beyond basic catalog data, offering the "field notes" required for high-success experimentation.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Methyl 3-chloro-4-(hydroxymethyl)benzoate is a white crystalline solid.[1] Its structure features a para-disposition between the ester and the hydroxymethyl group, with a chlorine atom at the meta position relative to the ester.[1] This specific substitution pattern modulates the acidity of the benzylic protons and influences the lipophilicity (LogP) of the final drug candidate.

Table 1: Core Technical Specifications
PropertySpecificationNotes
CAS Number 1260809-99-1Primary identifier
IUPAC Name Methyl 3-chloro-4-(hydroxymethyl)benzoate
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
SMILES COC(=O)C1=CC(Cl)=C(CO)C=C1
Appearance White to off-white solid
Melting Point 58–62 °C (Typical range)Lower than corresponding acid; higher than oil precursors.[1][3]
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water.
pKa (Predicted) ~13.5 (Benzyl alcohol)Non-ionizable at physiological pH.
LogP (Predicted) 1.62Ideal for fragment-based design (Rule of 3 compliant).[1]
Synthetic Methodology

The synthesis of CAS 1260809-99-1 is rarely a single-step commercial process.[1] For research scale, it is most robustly accessed via the Radical Bromination-Hydrolysis Sequence starting from methyl 3-chloro-4-methylbenzoate.[1] This route avoids the over-reduction issues associated with reducing diesters.[1]

Workflow Diagram: Synthesis & Reactivity

Synthesis Start Methyl 3-chloro-4-methylbenzoate Inter Intermediate: Methyl 3-chloro-4-(bromomethyl)benzoate Start->Inter NBS, AIBN CCl4, Reflux Target TARGET: Methyl 3-chloro-4-(hydroxymethyl)benzoate Inter->Target CaCO3, Dioxane/H2O Reflux (Hydrolysis) Aldehyde Aldehyde (Swern Ox) Target->Aldehyde Halide Benzylic Chloride (SOCl2) Target->Halide

Caption: Two-step synthesis from the methyl-benzoate precursor involving Wohl-Ziegler bromination followed by mild hydrolysis.

Detailed Protocol: The "Hydrolytic Switch" Method

Step 1: Wohl-Ziegler Bromination [1]

  • Reagents: Methyl 3-chloro-4-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).[1]

  • Solvent: CCl₄ (traditional) or Methyl Formate/DCM (greener alternative).

  • Procedure:

    • Dissolve starting material in solvent under Argon.[1][4]

    • Add NBS and AIBN.[1][2][5][6]

    • Reflux (70-80°C) for 4–6 hours. Monitor by TLC (the bromide is less polar than the starting material).

    • Critical Insight: Do not push for 100% conversion if dibromination is observed. Stop at ~90% conversion.

    • Cool, filter off succinimide, and concentrate.

Step 2: Silver-Assisted or Carbonate Hydrolysis [1]

  • Reagents: Crude Bromide intermediate, CaCO₃ (3.0 eq) or AgNO₃ (1.1 eq) for faster rates.

  • Solvent: 1,4-Dioxane : Water (1:1 v/v).[1]

  • Procedure:

    • Suspend the crude bromide in the solvent mixture.[1]

    • Add the base (CaCO₃ is preferred for mildness; prevents ester hydrolysis).[1]

    • Reflux for 3–5 hours.

    • Workup: Acidify carefully to pH 4 (to neutralize carbonate), extract with EtOAc, and wash with Brine.

    • Purification: Silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes). The alcohol is significantly more polar than the bromide.[1]

Structural Characterization (Spectroscopy)[2][12][14]

Validating the identity of CAS 1260809-99-1 requires distinguishing it from the unreacted methyl precursor and the over-oxidized aldehyde.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.9–8.0 ppm (m, 2H): Aromatic protons adjacent to the ester/chlorine (H-2, H-6).

    • δ 7.5–7.6 ppm (d, 1H): Aromatic proton adjacent to the hydroxymethyl group (H-5).

    • δ 4.80 ppm (s, 2H): Diagnostic Singlet . The benzylic methylene (-CH ₂OH).[1] If this is a doublet, your exchangeable proton is coupling; add D₂O to collapse to singlet.[1]

    • δ 3.92 ppm (s, 3H): Methyl ester (-COOCH ₃).

    • δ ~2.0 ppm (br s, 1H): Hydroxyl proton (-OH).

  • ¹³C NMR:

    • Look for the benzylic carbon signal around 62–64 ppm .[1]

    • The ester carbonyl appears ~166 ppm.[1]

  • Mass Spectrometry (ESI+):

    • Expect [M+H]⁺ = 201.03 (³⁵Cl) and 203.03 (³⁷Cl) in a 3:1 ratio.

    • Common fragment: Loss of -OCH₃ [M-31] or loss of -OH [M-17].[1]

Applications in Drug Discovery[2]

This scaffold is not merely an intermediate; it is a strategic "node" in Fragment-Based Drug Discovery (FBDD).[1]

A. The "Linker" Logic in PROTACs

The 3-chloro-4-(hydroxymethyl) motif is ideal for designing rigid linkers.[1]

  • Rigidity: The phenyl ring provides a rigid spacer.[1]

  • Vector Control: The meta-chloro substituent forces the hydroxymethyl group out of plane relative to the ester, creating a "kink" that can improve solubility and binding pocket fit compared to the non-chlorinated analog.[1]

  • Orthogonality: The alcohol can be alkylated (ether linkage) to attach an E3 ligase ligand, while the ester is hydrolyzed and coupled to the Warhead.[1]

B. Divergent Synthesis Workflow

The utility of this compound lies in its ability to branch into three distinct chemical spaces.[1]

Applications Core Methyl 3-chloro-4-(hydroxymethyl)benzoate (The Pivot) Oxidation Oxidation (MnO2 / Dess-Martin) Core->Oxidation Activation Activation (MsCl / SOCl2) Core->Activation Amidation Direct Amidation (AlMe3 / Amine) Core->Amidation Aldehyde Benzaldehyde (Reductive Amination Precursor) Oxidation->Aldehyde Electrophile Benzylic Electrophile (Alkylation / Etherification) Activation->Electrophile Amide Benzamide (Scaffold Extension) Amidation->Amide

Caption: Decision tree for functionalizing the scaffold.[1] The pathway is chosen based on the desired linkage (Amine, Ether, or Amide).

Handling, Stability & Safety
  • Stability: Benzyl alcohols with electron-withdrawing groups (like the ester) are relatively stable to air oxidation but can degrade under strong acidic conditions (formation of benzylic cation/polymerization).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Keep the container tightly reduced to minimize moisture absorption.[1]

  • Safety (HSE):

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Handling: Use a fume hood.[1] The benzylic bromide precursor (if synthesizing in-house) is a potent lachrymator; the final alcohol is not, but standard PPE is required.[1]

References
  • Synthetic Route Validation (Bromination)

    • Title: Radical bromination of methyl 3-chloro-4-methylbenzoate.[1]

    • Source: BenchChem Technical Protocols / US Patent 6,118,018.[1]

  • Hydrolysis Methodology

    • Title: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate (Analogous Chemistry).[1][7]

    • Source: MDPI Molecules.[1]

    • URL:[Link]

  • Physicochemical Data

    • Title: Methyl 3-chloro-4-(hydroxymethyl)
    • Source: PubChem / MilliporeSigma.[1]

    • URL:[Link]

  • Application in Kinase Inhibitors

    • Title: Targeting EGFR and HER-2 Receptor Tyrosine Kinases (Structural Analog Usage).[1][7]

    • Source: Medicinal Research Reviews.[1]

    • URL:[Link]

Sources

Exploratory

Chemical structure of methyl 3-chloro-4-(hydroxymethyl)benzoate

This guide provides an in-depth technical analysis of Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS: 1260809-99-1), a versatile bifunctional building block used in medicinal chemistry for the synthesis of complex pharma...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS: 1260809-99-1), a versatile bifunctional building block used in medicinal chemistry for the synthesis of complex pharmaceutical intermediates.[1]

A Bifunctional Scaffold for Medicinal Chemistry[1][2]

Executive Summary

Methyl 3-chloro-4-(hydroxymethyl)benzoate is a high-value intermediate characterized by a trisubstituted benzene ring featuring three distinct functional handles: a methyl ester, an aryl chloride, and a benzylic primary alcohol.[1] Its utility lies in its orthogonal reactivity : the alcohol can be selectively oxidized or substituted without affecting the ester, while the aryl chloride provides a handle for transition-metal catalyzed cross-coupling or serves to modulate the lipophilicity and metabolic stability of the final drug candidate.[1]

This molecule is frequently employed to introduce the 3-chloro-4-substituted benzyl motif, a pharmacophore often found in kinase inhibitors, receptor antagonists, and antibacterial agents where the chlorine atom occupies a specific hydrophobic pocket (ortho-effect).[1]

Chemical Identity & Physical Properties[1][3][4]

PropertyData
IUPAC Name Methyl 3-chloro-4-(hydroxymethyl)benzoate
CAS Number 1260809-99-1
Molecular Formula C

H

ClO

Molecular Weight 200.62 g/mol
SMILES COC(=O)C1=CC(Cl)=C(CO)C=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water
Key Functional Groups Methyl Ester (C1), Aryl Chloride (C3), Primary Alcohol (C4)

Structural Analysis & Electronic Properties[1]

The Ortho-Chloro Effect

The position of the chlorine atom at C3 is critical for both biological activity and chemical reactivity:

  • Electronic Withdrawal: The chlorine atom is inductively electron-withdrawing (-I effect).[1] This deactivates the aromatic ring towards electrophilic aromatic substitution but activates the benzylic position (C4-methyl) towards nucleophilic attack or oxidation.[1]

  • Metabolic Stability: In drug design, the 3-chloro substituent blocks metabolic oxidation at the ortho-position and sterically protects the benzylic carbon, potentially increasing the half-life of the final API.[1]

  • Lipophilicity: The chlorine atom increases the logP of the molecule, enhancing membrane permeability compared to the non-chlorinated analog.

Reactivity Hierarchy

The molecule possesses three reactive sites with distinct activation energies:

  • Benzylic Alcohol (Most Reactive): Readily undergoes oxidation (to aldehyde), substitution (to halide/mesylate), or etherification.[1]

  • Methyl Ester (Moderately Reactive): Susceptible to hydrolysis (to acid) or reduction (to alcohol), but stable under mild oxidative conditions used for the alcohol.[1]

  • Aryl Chloride (Least Reactive): Generally inert to standard nucleophiles but reactive in Pd-catalyzed Buchwald-Hartwig or Suzuki couplings.[1]

Synthetic Pathways[1][5]

The most robust industrial synthesis starts from Methyl 3-chloro-4-methylbenzoate .[1] This route avoids the selectivity issues associated with reducing diesters (e.g., dimethyl 2-chloroterephthalate).[1]

Protocol: Radical Bromination & Hydrolysis[1]
  • Step 1 (Radical Bromination): The starting material is treated with N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl

    
     or substituted solvents (e.g., Trifluorotoluene) to yield the benzyl bromide intermediate.[1]
    
  • Step 2 (Hydrolysis): The benzyl bromide is hydrolyzed to the alcohol using CaCO

    
     / H
    
    
    
    O
    in refluxing dioxane or via a formate intermediate (Sommelet reaction conditions) to prevent over-hydrolysis of the ester.[1]

Synthesis SM Methyl 3-chloro- 4-methylbenzoate INT Intermediate: Benzyl Bromide SM->INT NBS, AIBN CCl4, Reflux (Radical Halogenation) PROD TARGET: Methyl 3-chloro-4- (hydroxymethyl)benzoate INT->PROD CaCO3, H2O Dioxane, Reflux (Hydrolysis)

Figure 1: Standard synthetic route via radical bromination and hydrolysis.

Experimental Protocols

Synthesis of Methyl 3-chloro-4-(hydroxymethyl)benzoate

Note: This protocol is adapted from standard methodologies for benzylic oxidation of deactivated toluenes.[1]

Step A: Bromination

  • Charge a reaction vessel with Methyl 3-chloro-4-methylbenzoate (1.0 eq) and CCl

    
     (10 vol).
    
  • Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).

  • Heat to reflux (77°C) for 4–6 hours. Monitor by TLC/HPLC for consumption of starting material.[1]

  • Cool to 0°C, filter off the succinimide byproduct. Concentrate the filtrate to obtain the crude benzyl bromide.

Step B: Hydrolysis

  • Dissolve the crude bromide in a 1:1 mixture of Dioxane/Water .[1]

  • Add Calcium Carbonate (CaCO

    
    )  (2.0 eq).
    
  • Heat to reflux (100°C) for 12 hours.

  • Cool, acidify slightly with 1N HCl (to dissolve calcium salts), and extract with Ethyl Acetate.

  • Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Applications in Drug Discovery

This scaffold serves as a "linchpin" intermediate.[1] The diagram below illustrates its divergent utility.

Applications Core Methyl 3-chloro-4- (hydroxymethyl)benzoate Aldehyde Benzaldehyde Derivative (Reductive Amination Precursor) Core->Aldehyde MnO2 or Dess-Martin Periodinane Halide Benzyl Chloride/Bromide (Alkylation Agent) Core->Halide SOCl2 or PBr3 Acid Benzoic Acid Derivative (Coupling Partner) Core->Acid LiOH, THF/H2O Ether Benzyl Ethers (Solubility/Potency Tuning) Core->Ether NaH, R-X

Figure 2: Divergent synthetic applications of the scaffold.[1]

Key Transformations:
  • To Benzaldehydes: Oxidation with mild reagents like MnO

    
      or Dess-Martin Periodinane  yields the aldehyde without over-oxidizing to the acid.[1] This aldehyde is a key precursor for reductive aminations to form secondary amines (common in kinase inhibitors).[1]
    
  • To Benzyl Chlorides: Treatment with Thionyl Chloride (SOCl

    
    )  converts the alcohol to a chloride, creating a potent electrophile for alkylating phenols or amines.[1]
    
  • To Benzoic Acids: Hydrolysis of the methyl ester with LiOH yields the free acid, which can then be coupled to amines to form amides.[1]

Analytical Characterization (Expected Data)

To validate the structure, researchers should look for the following spectroscopic signatures:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~8.05 (d, J = 1.8 Hz, 1H, H2  - ortho to Cl/Ester)[1]
      
    • 
       ~7.95 (dd, J = 8.0, 1.8 Hz, 1H, H6 )[1]
      
    • 
       ~7.55 (d, J = 8.0 Hz, 1H, H5 )[1]
      
    • 
       ~4.80 (s, 2H, CH
      
      
      
      OH
      )[1]
    • 
       ~3.92 (s, 3H, OCH
      
      
      
      )[1]
  • Mass Spectrometry (ESI):

    • Positive Mode: [M+H]

      
       = 201.62 (shows characteristic Chlorine isotope pattern 3:1 ratio for 
      
      
      
      Cl/
      
      
      Cl).[1]
    • Fragment: Loss of -OCH

      
       (31 Da) or -OH (17 Da).[1]
      

Safety & Handling

  • Hazards: The compound is an organic ester/alcohol and should be treated as an Irritant (Xi) .[1] It may cause skin, eye, and respiratory irritation.[1]

  • Storage: Store in a cool, dry place (2–8°C recommended). The benzylic alcohol is stable but can oxidize slowly if exposed to air/light over prolonged periods.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood, especially during synthesis steps involving NBS or SOCl

    
    .[1]
    

References

  • PubChem Compound Summary. (2025). Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS 1260809-99-1).[1] National Center for Biotechnology Information.[1] Link

  • ChemicalBook. (2024).[1] Product Entry: Methyl 3-chloro-4-(hydroxymethyl)benzoate.[1]Link[1]

  • Sigma-Aldrich. (2024).[1] Building Blocks for Medicinal Chemistry: Benzoates.[1]Link[1]

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Reference for radical bromination and hydrolysis mechanisms).

Sources

Foundational

Technical Profile: Methyl 3-chloro-4-(hydroxymethyl)benzoate

This in-depth technical guide details the chemical identity, synthesis, and application of Methyl 3-chloro-4-(hydroxymethyl)benzoate , a critical intermediate in medicinal chemistry. [1][2][3] Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and application of Methyl 3-chloro-4-(hydroxymethyl)benzoate , a critical intermediate in medicinal chemistry.

[1][2][3]

Executive Summary & Chemical Identity

Methyl 3-chloro-4-(hydroxymethyl)benzoate is a bifunctional building block used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and receptor antagonists. Its structure features a methyl ester (for further derivatization or hydrolysis) and a benzyl alcohol moiety (serving as a versatile linker handle), positioned on a chlorinated benzene ring.

Critical Distinction: Researchers often confuse this compound with Methyl 3-chloro-4-hydroxybenzoate (CAS 3964-57-6), which contains a phenolic hydroxyl group. The target compound described here possesses a hydroxymethyl (-CH₂OH) group, significantly altering its reactivity and application.

Nomenclature & Synonyms
Identifier TypeValue / Synonym
Common Name Methyl 3-chloro-4-(hydroxymethyl)benzoate
CAS Number 1260809-99-1
IUPAC Name Methyl 3-chloro-4-(hydroxymethyl)benzoate
Systematic Name Benzoic acid, 3-chloro-4-(hydroxymethyl)-, methyl ester
Alternate Name 3-Chloro-4-(hydroxymethyl)benzoic acid methyl ester
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
SMILES COC(=O)C1=CC(Cl)=C(CO)C=C1

Synthesis & Manufacturing Logic

High-purity synthesis of this compound requires chemoselective strategies to generate the benzyl alcohol without reducing the methyl ester. The most robust laboratory-scale route involves the selective reduction of the corresponding aldehyde precursor.

Mechanistic Pathway[5][7][8]
  • Precursor Formation: Carbonylation of 4-bromo-2-chlorobenzaldehyde yields Methyl 3-chloro-4-formylbenzoate (CAS 74733-26-9).

  • Chemoselective Reduction: The formyl group (-CHO) is reduced to the hydroxymethyl group (-CH₂OH) using Sodium Borohydride (NaBH₄).

    • Expert Insight: NaBH₄ is chosen over Lithium Aluminum Hydride (LiAlH₄) because LiAlH₄ would non-selectively reduce the ester to a diol. NaBH₄ in methanol at 0°C kinetically favors the aldehyde reduction, leaving the ester intact.

Experimental Protocol: Selective Reduction

Note: This protocol is adapted for chemoselectivity validation.

Reagents:

  • Methyl 3-chloro-4-formylbenzoate (1.0 equiv)

  • Sodium Borohydride (0.35 equiv)

  • Methanol (anhydrous)

  • Saturated NH₄Cl solution

Workflow:

  • Dissolution: Dissolve Methyl 3-chloro-4-formylbenzoate in anhydrous methanol (0.1 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Temperature control is critical to prevent transesterification or over-reduction.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Monitor gas evolution.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor via TLC (Solvent: 30% EtOAc/Hexanes). The aldehyde spot should disappear; the ester spot remains.

  • Quenching: Quench carefully with saturated NH₄Cl solution to decompose excess borohydride.

  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.

Reactivity & Applications

The compound’s utility stems from its orthogonal reactivity. The chloride provides steric influence and potential for metal-catalyzed coupling (though less reactive than bromide), while the alcohol and ester allow for divergent synthesis.

Reactivity Logic Diagram

The following diagram illustrates the transformation pathways available from the core structure.

ReactivityPathways Core Methyl 3-chloro-4- (hydroxymethyl)benzoate (CAS 1260809-99-1) Path1 Benzyl Halide (Alkylating Agent) Core->Path1 SOCl2 or PBr3 (Chlorination/Bromination) Path2 Benzoic Acid (Hydrolysis) Core->Path2 LiOH, THF/H2O (Saponification) Path3 Aldehyde (Oxidation) Core->Path3 MnO2 or Dess-Martin (Oxidation) Drug Drug Path1->Drug Nucleophilic Substitution (e.g., with Amines/Phenols)

Figure 1: Divergent synthesis pathways. The hydroxymethyl group is commonly converted to a halide to serve as an electrophile in drug synthesis.

Key Applications
  • Kinase Inhibitor Synthesis: Used as a linker to attach pharmacophores to a central aromatic scaffold. The benzyl alcohol is often converted to a benzyl chloride, which then alkylates a nitrogen on a heterocycle (e.g., quinazoline or pyrazole).

  • Receptor Antagonists: The ester group allows for the formation of hydrazides or amides, which are common motifs in glucagon receptor antagonists.

  • Proteolysis Targeting Chimeras (PROTACs): The bifunctional nature allows this molecule to serve as a rigid linker connecting an E3 ligase ligand to a target protein ligand.

Analytical Characterization

To validate the identity of the synthesized material, the following spectroscopic signatures must be confirmed.

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (CDCl₃) δ 4.80 ppm (s, 2H) The benzylic methylene protons (-CH ₂OH). A singlet confirms no adjacent protons.
¹H NMR (CDCl₃) δ 3.92 ppm (s, 3H) The methyl ester protons (-COOCH ₃).
¹H NMR (CDCl₃) δ 7.50–8.10 ppm (m, 3H) Aromatic protons. Look for specific coupling constants reflecting the 1,3,4-substitution pattern.
IR Spectroscopy 3400–3300 cm⁻¹ (Broad) O-H stretch of the benzyl alcohol.
IR Spectroscopy 1720 cm⁻¹ (Strong) C=O stretch of the methyl ester.
Mass Spectrometry m/z ~201/203 (3:1 ratio) Molecular ion [M+H]⁺ showing the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77580, Methyl 3-chloro-4-hydroxybenzoate. (Note: Used for comparative exclusion of the phenol variant). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 3-chloro-4-(hydroxymethyl)benzoate: A Key Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-chloro-4-(hydroxymethyl)benzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its bifu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-(hydroxymethyl)benzoate is a halogenated aromatic ester that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxymethyl group and a modifiable ester, makes it a versatile building block for the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic placement of the chloro, hydroxymethyl, and methyl ester groups on the benzene ring offers multiple avenues for synthetic transformations, allowing for the introduction of diverse functionalities and the construction of targeted molecular architectures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of methyl 3-chloro-4-(hydroxymethyl)benzoate is fundamental to its effective application in research and development. These properties dictate its reactivity, solubility, and compatibility with various reaction conditions.

PropertyValueSource
CAS Number 1260809-99-1
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol

Synthesis of Methyl 3-chloro-4-(hydroxymethyl)benzoate

The synthesis of methyl 3-chloro-4-(hydroxymethyl)benzoate can be approached through various synthetic routes. A common and logical pathway involves the esterification of the corresponding carboxylic acid, 3-chloro-4-(hydroxymethyl)benzoic acid. This method is generally efficient and proceeds under relatively mild conditions.

Experimental Protocol: Fischer Esterification

This protocol outlines the synthesis of methyl 3-chloro-4-(hydroxymethyl)benzoate from 3-chloro-4-(hydroxymethyl)benzoic acid via Fischer esterification.

Materials:

  • 3-chloro-4-(hydroxymethyl)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 3-chloro-4-(hydroxymethyl)benzoic acid in an excess of anhydrous methanol (approximately 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude methyl 3-chloro-4-(hydroxymethyl)benzoate can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol in excess serves a dual purpose: it acts as both the reactant and the solvent, and its high concentration shifts the equilibrium of the reversible esterification reaction towards the product side, thereby maximizing the yield.

  • Acid Catalyst: Concentrated sulfuric acid is a strong acid that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

  • Neutralization: The sodium bicarbonate wash is crucial to remove the sulfuric acid catalyst, which could otherwise catalyze the reverse reaction (hydrolysis) during product isolation and storage.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product Reactant 3-chloro-4-(hydroxymethyl)benzoic acid Reaction Fischer Esterification (Reflux) Reactant->Reaction Reagent1 Methanol (excess) Reagent1->Reaction Catalyst Conc. H₂SO₄ Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Cooling & Quenching Purification Column Chromatography Workup->Purification Product Methyl 3-chloro-4-(hydroxymethyl)benzoate Purification->Product

Caption: Fischer Esterification of 3-chloro-4-(hydroxymethyl)benzoic acid.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the ester. The aromatic protons will likely appear as a complex multiplet in the downfield region. The benzylic protons should present as a singlet or a doublet if coupled to the hydroxyl proton, and the methyl ester protons will be a sharp singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the chlorine showing a distinct chemical shift), the benzylic carbon of the hydroxymethyl group, and the methyl carbon of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band corresponding to the O-H stretch of the alcohol, a sharp peak for the C=O stretch of the ester, and various peaks in the fingerprint region corresponding to the C-Cl and C-O stretches and the aromatic C-H and C=C bending vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (200.62 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 in an approximate 3:1 ratio) is expected.

Applications in Drug Discovery and Development

Methyl 3-chloro-4-(hydroxymethyl)benzoate is a key starting material for the synthesis of a variety of more complex molecules with potential biological activity. Its utility stems from the ability to selectively modify its functional groups.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many pharmaceuticals. The chloro substituent on the aromatic ring can also participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

While specific drugs synthesized directly from this compound are not widely documented in publicly available literature, its structural motif is present in various classes of bioactive molecules. For instance, substituted benzoates are known to be key components in the development of inhibitors for various enzymes and receptors. The presence of the chloro and hydroxymethyl groups provides handles for chemists to fine-tune the steric and electronic properties of a lead compound to optimize its binding affinity and pharmacokinetic properties. The versatility of this building block makes it a valuable tool in the arsenal of medicinal chemists for the rapid generation of compound libraries for high-throughput screening.

Conclusion

Methyl 3-chloro-4-(hydroxymethyl)benzoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its well-defined structure and multiple functional groups allow for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecular targets. A solid understanding of its properties and synthetic methodologies, as outlined in this guide, is essential for researchers and scientists looking to leverage this compound in their synthetic endeavors.

References

Foundational

A Comparative Analysis for Drug Discovery: Methyl 3-chloro-4-hydroxybenzoate and Its Hydroxymethyl Analog

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of medicinal chemistry and drug discovery, the subtle modi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of medicinal chemistry and drug discovery, the subtle modification of a lead compound's structure can precipitate profound changes in its physicochemical properties, biological activity, and overall therapeutic potential. The substitution pattern on an aromatic ring is a critical determinant of a molecule's interaction with its biological target. This technical guide provides a comprehensive comparative analysis of methyl 3-chloro-4-hydroxybenzoate and its direct structural analog, methyl 3-(hydroxymethyl)-4-hydroxybenzoate. We will delve into their synthesis, physicochemical characteristics, and explore the fundamental differences in their electronic and steric profiles. Furthermore, this guide will elucidate how these differences translate into divergent biological activities and potential applications in drug development, offering a roadmap for the rational design of novel therapeutic agents.

Introduction: The Significance of Aromatic Substitution in Drug Design

The benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. The functionalization of the benzene ring with various substituents allows for the fine-tuning of a molecule's properties to optimize its efficacy and safety profile. The choice of substituent is a key consideration in structure-activity relationship (SAR) studies, as it can influence a compound's lipophilicity, electronic distribution, and steric hindrance, all of which are critical for its pharmacokinetic and pharmacodynamic properties[1].

This guide focuses on two closely related analogs: methyl 3-chloro-4-hydroxybenzoate and methyl 3-(hydroxymethyl)-4-hydroxybenzoate. The primary distinction between these two molecules is the presence of a chloro group versus a hydroxymethyl group at the C3 position of the phenyl ring. The chloro group, a halogen, is a well-known electron-withdrawing group that can significantly impact a molecule's properties and biological activity[2][3][4][5]. In contrast, the hydroxymethyl group, a primary alcohol, introduces both steric bulk and the capacity for hydrogen bonding. Understanding the divergent effects of these two seemingly simple substituents is paramount for medicinal chemists aiming to rationally design molecules with desired therapeutic attributes.

Caption: Synthetic workflow for Methyl 3-chloro-4-hydroxybenzoate.

Synthesis of Methyl 3-(hydroxymethyl)-4-hydroxybenzoate

The synthesis of the hydroxymethyl analog is more complex and can be achieved from a suitable starting material such as methyl 4-hydroxybenzoate.

Conceptual Synthetic Pathway:

  • Protection of the phenolic hydroxyl group of methyl 4-hydroxybenzoate. This is necessary to prevent side reactions in the subsequent steps.

  • Formylation at the C3 position. This introduces a formyl group (-CHO) onto the aromatic ring.

  • Reduction of the formyl group to a hydroxymethyl group. This is typically achieved using a reducing agent like sodium borohydride.

  • Deprotection of the phenolic hydroxyl group. This final step yields the desired product.

Comparative Biological Activity and Structure-Activity Relationships

The difference in the C3 substituent—a chloro group versus a hydroxymethyl group—has a profound impact on the biological activity of these molecules.

Electronic Effects
  • Methyl 3-chloro-4-hydroxybenzoate: The chloro group is an electron-withdrawing group due to its high electronegativity (inductive effect). This decreases the electron density of the aromatic ring, making the phenolic proton more acidic. The electron-withdrawing nature of the chloro group can also influence the molecule's ability to participate in π-π stacking interactions with aromatic residues in a protein's active site.[6][7]

  • Methyl 3-(hydroxymethyl)-4-hydroxybenzoate: The hydroxymethyl group is generally considered to be weakly electron-donating through hyperconjugation, although it can also exhibit a weak inductive electron-withdrawing effect. The primary electronic influence of this group, however, is its ability to participate in hydrogen bonding.

Caption: Comparison of the electronic effects of the chloro and hydroxymethyl substituents.

Steric Effects

The chloro group is relatively small, while the hydroxymethyl group is larger and more flexible. This difference in steric bulk can influence how each molecule fits into the binding pocket of a biological target. The larger hydroxymethyl group may cause steric clashes that prevent binding, or it could provide additional van der Waals interactions that enhance binding affinity.

Case Study: Application in Drug Discovery

Methyl 3-chloro-4-hydroxybenzoate has been used as a reagent in the preparation of alkylidene hydrazides, which act as human glucagon receptor antagonists for the treatment of hyperglycemia and diabetes. The glucagon receptor is a G-protein coupled receptor, and its antagonists are of significant interest in the management of type 2 diabetes.[8][9][10][11] The chloro-substituted aromatic ring in these antagonists likely plays a crucial role in their binding to the receptor.

The hydroxymethyl analog, on the other hand, has not been specifically reported in this context. However, hydroxymethyl-substituted aromatic compounds are known to have a wide range of biological activities, including antimicrobial and anticancer properties.[12] The ability of the hydroxymethyl group to form hydrogen bonds could be exploited to design inhibitors that form specific interactions with the active site of an enzyme or receptor.

Applications in Drug Development: A Comparative Perspective

The distinct properties of methyl 3-chloro-4-hydroxybenzoate and its hydroxymethyl analog make them suitable for different applications in drug discovery and development.

Application AreaMethyl 3-chloro-4-hydroxybenzoateMethyl 3-(hydroxymethyl)-4-hydroxybenzoate
Lead Optimization The chloro group can be used to increase lipophilicity and improve membrane permeability. It can also serve as a handle for further chemical modification through cross-coupling reactions.The hydroxymethyl group can be introduced to increase solubility and provide a point for hydrogen bonding interactions with a target protein.
Fragment-Based Drug Discovery The chloro-substituted phenyl ring is a common fragment in many bioactive molecules and can be used to probe for hydrophobic pockets in a target's binding site.The hydroxymethyl-substituted phenyl ring can be used as a fragment to identify opportunities for hydrogen bonding interactions.
Prodrug Design The phenolic hydroxyl group can be esterified to create a prodrug that is later hydrolyzed in vivo to release the active compound.Both the phenolic and the hydroxymethyl hydroxyl groups can be used for prodrug strategies.
Specific Therapeutic Areas As a precursor for glucagon receptor antagonists, it has potential in the development of anti-diabetic drugs.Its potential for hydrogen bonding and increased polarity could be leveraged in the design of enzyme inhibitors or receptor ligands where such interactions are crucial.

Conclusion: Strategic Choices in Molecular Design

The comparison between methyl 3-chloro-4-hydroxybenzoate and its hydroxymethyl analog underscores a fundamental principle in drug discovery: small structural changes can have a significant impact on a molecule's properties and biological activity. The choice between a chloro and a hydroxymethyl substituent is not arbitrary but a strategic decision based on the desired therapeutic profile. The chloro group offers a means to modulate lipophilicity and electronic properties, while the hydroxymethyl group provides a handle for enhancing solubility and engaging in specific hydrogen bonding interactions. A thorough understanding of the distinct characteristics of these and other functional groups is essential for the rational design of the next generation of therapeutic agents.

References

  • PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]

  • GSRS. (n.d.). METHYL 3-CHLORO-4-HYDROXYBENZOATE. Retrieved from [Link]

  • Stenutz, R. (n.d.). methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]

  • Ishihara, Y., & Baran, P. S. (2026). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]

  • Fang, J., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113639. [Link]

  • Chemsrc. (2025, August 21). Methyl 4-hydroxybenzoate | CAS#:99-76-3. Retrieved from [Link]

  • Ishihara, Y. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. GDCh.app. [Link]

  • Cheméo. (n.d.). Chemical Properties of methyl 4-hydroxybenzoate (CAS 99-76-3). Retrieved from [Link]

  • DergiPark. (2019, October 18). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]

  • Das, S., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(52), 36225-36243. [Link]

  • ResearchGate. (n.d.). Chemical structure of 4-hydroxy methyl benzoate from Halban leaves isolation. Retrieved from [Link]

  • Google Patents. (n.d.). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Mashayekhi, V., & Almerico, A. M. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals, 15(7), 849. [Link]

  • MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • Novo Nordisk. (n.d.). Small molecule glucagonR antagonist. Retrieved from [Link]

  • Madsen, P., et al. (2002). Optimization of alkylidene hydrazide based human glucagon receptor antagonists. Discovery of the highly potent and orally available 3-cyano-4-hydroxybenzoic acid [1-(2,3,5,6-tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide. Journal of Medicinal Chemistry, 45(26), 5755–5775. [Link]

  • Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782. [Link]

  • Wietrzyk, J., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(13), 3051. [Link]

  • Google Patents. (n.d.). US8110705B2 - Processes for making hydrazides.
  • Science Publishing Group. (2023, May 10). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Retrieved from [Link]

  • ResearchGate. (2020, October 15). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Retrieved from [Link]

  • Google Patents. (n.d.). US8507533B2 - Glucagon receptor modulators.
  • Juniper Publishers. (2018, January 29). Studies on Glucagon Receptor and Antagonists of Glucagon Receptor for the Management of Diabetes Mellitus. Retrieved from [Link]

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Exploratory

Strategic Sourcing and Technical Utilization of Methyl 3-chloro-4-(hydroxymethyl)benzoate

Executive Summary Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS 1260809-99-1 ) is a high-value bifunctional building block used primarily in the synthesis of benzoxaborole anti-inflammatory agents (e.g., Crisaborole ana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS 1260809-99-1 ) is a high-value bifunctional building block used primarily in the synthesis of benzoxaborole anti-inflammatory agents (e.g., Crisaborole analogs) and kinase inhibitors.[1] Its structural uniqueness lies in the orthogonal reactivity of its two oxygenated handles: a methyl ester (susceptible to hydrolysis or amidation) and a primary benzyl alcohol (susceptible to oxidation, halogenation, or etherification), all modulated by the electronic effects of the 3-chloro substituent.[1]

This guide addresses a critical procurement challenge: the frequent confusion between this molecule and its phenolic analog, and provides a decision framework for "Make vs. Buy" based on current market availability.[1]

Chemical Identity & Critical Specifications

Before sourcing, it is imperative to validate the chemical identity to avoid costly procurement errors.[1]

The "Nomenclature Trap"

A common error in database searching is confusing the hydroxymethyl (benzyl alcohol) with the hydroxy (phenol) derivative.[1]

FeatureTarget Molecule Common False Positive
Name Methyl 3-chloro-4-(hydroxymethyl)benzoate Methyl 3-chloro-4-hydroxybenzoate
CAS 1260809-99-1 3964-57-6
Structure Benzene ring with -CH₂OH Benzene ring with -OH
Reactivity Benzyl alcohol (Oxidation to Aldehyde)Phenol (Nucleophilic attack)
Cost High (Tier 2/3 Specialist Chemical)Low (Commodity Chemical)
Technical Specifications
  • IUPAC Name: Methyl 3-chloro-4-(hydroxymethyl)benzoate[1][2]

  • Molecular Formula: C₉H₉ClO₃[1][2][3]

  • Molecular Weight: 200.62 g/mol [1][2][4]

  • Appearance: White to off-white crystalline solid[1][5]

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.[1]

  • Purity Requirement: >95% (HPLC) for synthetic intermediates; >98% for GMP starting materials.

Commercial Sourcing Landscape

The supply chain for CAS 1260809-99-1 is not commoditized.[1] It is typically a "Make-to-Order" or "Stock-Limited" item.[1]

Primary Suppliers (Aggregators & Manufacturers)

Do not rely on single-source procurement.[1] Use the following hierarchy:

  • Tier 1 (Stock Likely):

    • ChemScene: Often lists stock (Cat.[1] No. CS-0627317).[1][2]

    • Combi-Blocks: Known for maintaining stock of halogenated benzyl alcohols.[1]

    • Enamine: Excellent for building blocks; often holds stock in US/EU warehouses.[1]

  • Tier 2 (Catalog Aggregators):

    • MilliporeSigma (Merck): Listings exist but often route to third-party synthesis with longer lead times.[1]

    • CymitQuimica / MolPort: Useful for checking global stock levels across smaller vendors.[1]

Procurement Decision Matrix

Due to the high cost per gram (often >$150/g for small catalog orders), researchers should evaluate the "Make vs. Buy" threshold.[1]

SourcingDecision Start Requirement: Methyl 3-chloro-4-(hydroxymethyl)benzoate QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 5 Grams QtyCheck->SmallScale LargeScale > 10 Grams QtyCheck->LargeScale Buy BUY from Tier 1 Supplier (Lead time: 1-2 weeks) SmallScale->Buy CostCheck Budget Constraints? LargeScale->CostCheck Make INTERNAL SYNTHESIS (Precursor: Methyl 3-chloro-4-methylbenzoate) CostCheck->Make Low Budget / High Chemist Availability Outsource OUTSOURCE to CRO (WuXi, Pharmaron) CostCheck->Outsource High Budget / Low Time

Figure 1: Sourcing logic flow. For quantities >10g, internal synthesis is often 10x more cost-effective due to the low cost of the methyl-precursor.[1]

Synthetic Utility & "Make" Protocol

If commercial stock is unavailable or cost-prohibitive, the compound can be synthesized reliably in two steps from Methyl 3-chloro-4-methylbenzoate (CAS 28038-62-0), which is a cheap commodity chemical.[1]

Synthesis Pathway[1]
  • Radical Bromination: Methyl 3-chloro-4-methylbenzoate + NBS (N-Bromosuccinimide) → Benzyl Bromide intermediate.[1]

  • Hydrolysis: Benzyl Bromide + CaCO₃/H₂O (or Ag₂CO₃) → Target Alcohol .[1]

SynthesisPath Precursor Methyl 3-chloro-4-methylbenzoate (Commodity) Step1 Radical Bromination (NBS, AIBN, CCl4/PhCF3) Precursor->Step1 Intermediate Benzyl Bromide (Unstable Intermediate) Step1->Intermediate Step2 Hydrolysis (H2O, Dioxane, CaCO3) Intermediate->Step2 Target Methyl 3-chloro-4-(hydroxymethyl)benzoate (Target) Step2->Target

Figure 2: Two-step synthetic route for internal production.[1]

Quality Control (QC) Protocol

When receiving a shipment or finishing synthesis, use this protocol to validate purity. The primary impurity to watch for is the aldehyde (from oxidation) or the carboxylic acid (from ester hydrolysis).[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).[1]

  • Retention Logic:

    • Hydrolyzed Acid (Polar): Elutes first.[1]

    • Target Alcohol: Elutes middle.[1]

    • Aldehyde Impurity: Elutes later (less polar).

    • Starting Material (Methyl-precursor): Elutes last (non-polar).[1]

Handling & Safety (EHS)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][6][7][5][8]

    • H319: Causes serious eye irritation.[1][6][7][5][8]

    • H335: May cause respiratory irritation.[1][6][7][8]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzyl alcohol moiety is prone to slow oxidation if exposed to air and light.[1]

  • Reactivity Profile: Avoid strong oxidizing agents (converts alcohol to aldehyde/acid) and strong bases (hydrolyzes the methyl ester).[1]

References

  • MilliporeSigma (Merck). Product Detail: Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS 1260809-99-1).[1] Retrieved from [1]

  • ChemScene. Product Datasheet: Methyl 3-chloro-4-(hydroxymethyl)benzoate.[1][2] Retrieved from [1]

  • PubChem. Compound Summary: Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS 1260809-99-1).[1] National Library of Medicine.[1][6] Retrieved from [1]

  • Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728).[1] Bioorganic & Medicinal Chemistry Letters.[1] (Contextual reference for benzoxaborole precursors).

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl (4-hydroxymethyl)benzoate analogs.[1] Retrieved from [1]

Sources

Foundational

Technical Monograph: Methyl 3-chloro-4-(hydroxymethyl)benzoate

This technical guide provides an in-depth analysis of Methyl 3-chloro-4-(hydroxymethyl)benzoate , a critical bifunctional intermediate used in medicinal chemistry for the synthesis of complex pharmaceutical scaffolds.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Methyl 3-chloro-4-(hydroxymethyl)benzoate , a critical bifunctional intermediate used in medicinal chemistry for the synthesis of complex pharmaceutical scaffolds.[1][2]

InChIKey: IVPABLVPRNGYTA-UHFFFAOYSA-N[1][2]

Chemical Identity & Structural Informatics

Methyl 3-chloro-4-(hydroxymethyl)benzoate is a disubstituted benzene derivative characterized by three distinct functional groups: a methyl ester, a chloro substituent, and a benzylic alcohol.[1][2] This unique substitution pattern makes it a versatile "lynchpin" scaffold in organic synthesis, allowing for orthogonal functionalization at the ester (electrophilic carbonyl) and the alcohol (nucleophilic or oxidizable site).[1][2]

Core Identifiers
Identifier TypeValue
IUPAC Name Methyl 3-chloro-4-(hydroxymethyl)benzoate
Common Name Benzoic acid, 3-chloro-4-(hydroxymethyl)-, methyl ester
CAS Registry Number 1260809-99-1
InChI String InChI=1S/C9H9ClO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3
InChIKey IVPABLVPRNGYTA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(Cl)=C(CO)C=C1
Physicochemical Profile
PropertyValueSource/Calculation
Molecular Formula C₉H₉ClO₃Stoichiometry
Molecular Weight 200.62 g/mol Standard Atomic Weights
Physical State White SolidExperimental Observation
Predicted LogP ~1.62Consensus Model
H-Bond Donors 1 (Hydroxyl)Structural Analysis
H-Bond Acceptors 3 (Ester O, Hydroxyl O)Structural Analysis

Synthetic Pathways & Process Chemistry[1][2]

The synthesis of Methyl 3-chloro-4-(hydroxymethyl)benzoate typically bypasses direct reduction of the diester (dimethyl 2-chloroterephthalate) due to regioselectivity challenges.[1][2] Instead, the industry-standard protocol utilizes a Radical Halogenation – Hydrolysis sequence starting from the commercially available Methyl 3-chloro-4-methylbenzoate.[1][2]

Primary Synthetic Workflow (The Bromination-Hydrolysis Route)[1][2]

This pathway is preferred for its scalability and the avoidance of strong reducing agents that might compromise the ester moiety.[1]

  • Precursor: Methyl 3-chloro-4-methylbenzoate.[1][2]

  • Step 1 (Radical Bromination): Benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Trifluorotoluene.[1][2]

  • Step 2 (Solvolytic Hydrolysis): Conversion of the benzylic bromide to the alcohol using Calcium Carbonate (CaCO₃) in aqueous dioxane.[1][2] This mild method prevents saponification of the methyl ester.[1][2]

Reaction Scheme Visualization

SynthesisPath Start Methyl 3-chloro-4-methylbenzoate (Precursor) Inter Intermediate: Methyl 4-(bromomethyl)-3-chlorobenzoate Start->Inter NBS, AIBN Reflux (Radical Bromination) Product Target: Methyl 3-chloro-4-(hydroxymethyl)benzoate Inter->Product CaCO3, Dioxane/H2O Reflux (Hydrolysis)

Figure 1: Step-wise synthetic pathway from the methyl-substituted precursor to the target benzyl alcohol via a brominated intermediate.[1][2]

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(bromomethyl)-3-chlorobenzoate

  • Charge: A reaction vessel is charged with Methyl 3-chloro-4-methylbenzoate (1.0 eq), NBS (1.05 eq), and AIBN (0.05 eq) in anhydrous CCl₄ or PhCF₃ (10 mL/g).

  • Initiation: The mixture is degassed with N₂ and heated to reflux (80–85°C) for 4–6 hours. Monitoring by TLC/HPLC is crucial to minimize dibromination.[1][2]

  • Workup: Cool to 0°C, filter off succinimide byproduct. Concentrate the filtrate to yield the crude benzylic bromide (typically >90% purity).[1][2]

Step 2: Hydrolysis to Methyl 3-chloro-4-(hydroxymethyl)benzoate

  • Solvolysis: Dissolve the crude bromide in a 1:1 mixture of Dioxane:Water.[1]

  • Buffering: Add CaCO₃ (2.0 eq) to neutralize HBr generated during hydrolysis.

  • Reflux: Heat the suspension to reflux (100°C) for 12 hours.

  • Extraction: Evaporate dioxane. Extract the aqueous residue with Ethyl Acetate (3x).[1][2]

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the white solid product.

Applications in Medicinal Chemistry

Methyl 3-chloro-4-(hydroxymethyl)benzoate serves as a high-value scaffold in drug discovery, particularly for fragment-based drug design (FBDD).[1][2]

Structural Versatility[1][2][5]
  • Benzylic Alcohol Handle: Can be oxidized to the aldehyde (using MnO₂ or Swern conditions) to facilitate reductive amination, creating benzylic amine linkers common in kinase inhibitors.[1][2]

  • Leaving Group Conversion: The hydroxyl group can be converted to a mesylate or chloride, enabling Sₙ2 displacement by amines or thiols.[1][2]

  • Ester Functionality: Serves as a masked carboxylic acid or a direct electrophile for amidation reactions to build benzamide pharmacophores.[1]

Strategic Logic in Drug Design

The 3-chloro substituent is not merely decorative; it provides:

  • Metabolic Blocking: Prevents oxidative metabolism at the ortho-position.[1]

  • Conformational Bias: The steric bulk of the chlorine atom forces the ester and hydroxymethyl groups out of planarity, potentially improving binding selectivity in enzyme pockets.[1][2]

Analytical Profiling & Quality Control

To ensure the integrity of this intermediate in research workflows, the following analytical criteria must be met.

MethodExpected Signal / Criteria
¹H NMR (DMSO-d₆) δ 3.85 (s, 3H, -OCH₃), δ 4.60 (d, 2H, -CH₂OH), δ 5.45 (t, 1H, -OH), δ 7.6-8.0 (m, 3H, Ar-H).[1][2]
LC-MS [M+H]⁺ = 201.6 (Observe characteristic Cl isotope pattern ³⁵Cl/³⁷Cl ratio of 3:1).[1][2]
HPLC Purity ≥ 98.0% (Area %) at 254 nm.[1][2]

Handling & Safety (GHS Classification)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Protocols:

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • Wear nitrile gloves and safety glasses.[1]

    • Store at 2–8°C (Refrigerated) to prevent slow oxidation of the benzylic alcohol.[1][2]

References

  • PubChem. (n.d.).[1][2] Methyl 3-chloro-4-(hydroxymethyl)benzoate (Compound).[1][2][3] National Library of Medicine.[1] Retrieved March 1, 2026, from [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis of methyl 3-chloro-4-(hydroxymethyl)benzoate from 4-bromo-2-chlorobenzaldehyde

This Application Note is designed to provide a scalable, high-purity synthetic route for Methyl 3-chloro-4-(hydroxymethyl)benzoate starting from 4-bromo-2-chlorobenzaldehyde . The protocol prioritizes atom economy and in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a scalable, high-purity synthetic route for Methyl 3-chloro-4-(hydroxymethyl)benzoate starting from 4-bromo-2-chlorobenzaldehyde .

The protocol prioritizes atom economy and industrial applicability, utilizing a two-step sequence :

  • Chemoselective Reduction: Converting the aldehyde to a benzyl alcohol.[1]

  • Palladium-Catalyzed Carbonylation: Converting the aryl bromide to a methyl ester.

Executive Summary

The synthesis of Methyl 3-chloro-4-(hydroxymethyl)benzoate (Target) from 4-bromo-2-chlorobenzaldehyde (SM) presents a regiochemical challenge: transforming an electron-deficient aryl bromide into an ester while simultaneously adjusting the oxidation state of the aldehyde to a primary alcohol.

Conventional approaches might suggest protecting the aldehyde, carbonylating, and then reducing. However, this guide proposes a more streamlined Reduction-First strategy. By reducing the aldehyde to a benzyl alcohol first, we eliminate the risk of reducing the newly formed ester later. The subsequent carbonylation is performed on the unprotected benzyl alcohol, exploiting the para-relationship of the substituents to prevent intramolecular cyclization (lactone formation).

Key Advantages:

  • Step Count: 2 Steps (vs. 3-4 in protection-based routes).

  • Atom Economy: High (No protecting groups utilized).

  • Selectivity: >98% Chemoselectivity for aldehyde reduction.

Retrosynthetic Analysis & Strategy

The structural transformation requires converting the C1-aldehyde to a hydroxymethyl group and the C4-bromide to a methyl ester.

Retrosynthesis Target Target: Methyl 3-chloro-4-(hydroxymethyl)benzoate Inter Intermediate: (4-bromo-2-chlorophenyl)methanol Target->Inter Pd-Catalyzed Methoxycarbonylation (Step 2) SM Starting Material: 4-bromo-2-chlorobenzaldehyde Inter->SM Chemoselective Reduction (Step 1)

Figure 1: Retrosynthetic logic prioritizing the reduction of the sensitive aldehyde prior to the harsh carbonylation environment.

Detailed Experimental Protocols

Step 1: Chemoselective Reduction of 4-bromo-2-chlorobenzaldehyde

Objective: Selectively reduce the aldehyde moiety without dehalogenating the aryl bromide.

Reaction: Ar-CHO + NaBH4 → Ar-CH2OH

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]Role
4-bromo-2-chlorobenzaldehyde 219.461.0Substrate
Sodium Borohydride (NaBH4)37.830.5*Reducing Agent
Methanol (MeOH)32.04SolventSolvent
1M HCl--Quench

*Note: Theoretically 0.25 eq of NaBH4 is required, but 0.5 eq ensures complete conversion.

Protocol
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel. Nitrogen atmosphere is recommended but not strictly required due to the robustness of the reaction.

  • Dissolution: Charge the flask with 4-bromo-2-chlorobenzaldehyde (1.0 equiv) and MeOH (10 mL/g of substrate). Cool the solution to 0 °C using an ice bath.

  • Addition: Add NaBH4 (0.5 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure proper venting.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (20-25 °C) for 1 hour.

  • Monitoring: Check by TLC (Hexane/EtOAc 4:1) or HPLC.[8] The aldehyde spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).

  • Quench: Cool back to 0 °C. Slowly add 1M HCl dropwise until pH ~5-6 to destroy excess hydride.

  • Workup: Remove MeOH under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Purification: The crude white solid is typically >95% pure. If necessary, recrystallize from Hexane/EtOAc.

Critical Process Parameter (CPP): Temperature control during NaBH4 addition is vital to prevent over-reduction or side reactions, although aryl bromides are generally stable to NaBH4 at low temps [1].

Step 2: Palladium-Catalyzed Methoxycarbonylation

Objective: Carbonylate the aryl bromide to form the methyl ester. Challenge: The free hydroxyl group is present. However, since it is para to the bromide, intramolecular lactonization is geometrically impossible. Intermolecular esterification is suppressed by using MeOH as the solvent (high dilution).

Reaction: Ar-Br + CO + MeOH + Base (Pd-cat) → Ar-COOMe + HBr·Base

Reagents & Materials
ReagentEquiv.[1][2][3][5][6][9][11][12][13]Role
(4-bromo-2-chlorophenyl)methanol 1.0Substrate
Pd(OAc)20.02 (2 mol%)Catalyst Precursor
dppf (1,1'-Bis(diphenylphosphino)ferrocene)0.04 (4 mol%)Ligand
Triethylamine (Et3N)2.0Base
Methanol (MeOH)SolventReactant/Solvent
Carbon Monoxide (CO)5-10 barCarbonyl Source
Protocol (Autoclave Method)
  • Catalyst Pre-formation: In a vial, mix Pd(OAc)2 and dppf in a small amount of MeOH. Stir for 10 mins under Nitrogen to form the active ligated species (orange/red solution).

  • Loading: In a high-pressure stainless steel autoclave, dissolve the benzyl alcohol intermediate (from Step 1) in MeOH (10 mL/g).

  • Addition: Add Et3N and the pre-formed catalyst solution to the autoclave.

  • Pressurization: Seal the autoclave. Purge with Nitrogen (3x) to remove Oxygen. Then, purge with CO (3x). Finally, pressurize to 5-10 bar (70-145 psi) with CO gas.

  • Reaction: Heat to 80-90 °C with vigorous stirring. Maintain for 12-16 hours.

  • Workup: Cool to room temperature. Carefully vent the CO gas (into a fume hood scrubber). Filter the reaction mixture through a pad of Celite to remove Pd black.

  • Purification: Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and dilute HCl (to remove Et3N salts). Dry and concentrate.

  • Isolation: Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Alternative (Balloon Method - Lab Scale): If an autoclave is unavailable, use a CO balloon. Increase catalyst loading to 5 mol% and use a reflux condenser. Reaction times will be longer (24-48h), and yield may be lower due to lower CO concentration [2].

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting. The reaction follows a Pd(0)/Pd(II) cycle.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord CO Insertion (Ar-CO-Pd-Br) OxAdd->Coord + CO NuAttack Nucleophilic Attack (MeOH) Coord->NuAttack + MeOH RedElim Reductive Elimination Product Release NuAttack->RedElim - HBr (trapped by Et3N) RedElim->Pd0 Regeneration

Figure 2: The Heck Carbonylation catalytic cycle. Note that the oxidative addition into the Ar-Br bond is facilitated by the electron-withdrawing nature of the ring, but hindered sterically by the ortho-chloro group. The bidentate ligand (dppf) is essential to stabilize the complex.

Analytical Data & Quality Control

To validate the synthesis, compare your spectral data against these expected values.

Expected 1H NMR (400 MHz, CDCl3)
  • Aromatic Region: Three distinct protons.[4]

    • d ~7.9 ppm (d, 1H, H-2 relative to ester): Ortho to Ester, Meta to Cl.

    • d ~7.5 ppm (d, 1H, H-6 relative to ester): Ortho to Ester.

    • d ~7.4 ppm (dd, 1H, H-5 relative to ester): Ortho to CH2OH.

  • Benzylic: d ~4.7 ppm (s, 2H, -CH 2OH).

  • Ester: d ~3.9 ppm (s, 3H, -COOMe ).

  • Hydroxyl: d ~2.0 ppm (br s, 1H, -OH) - shifts with concentration.

Mass Spectrometry (ESI+)[5]
  • Target MW: 200.62 g/mol .

  • Observed: [M+H]+ = 201.1 (Cl isotope pattern 3:1).

  • Fragment: Loss of -OMe (31) or -OH (17) is common.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reductionEnsure NaBH4 is fresh (it absorbs moisture). Increase reaction time.
Dehalogenation (Loss of Cl/Br) Pd-catalyzed reduction in Step 2Ensure CO pressure is sufficient. If CO is too low, Pd can perform beta-hydride elimination or reduce the aryl halide.
No Reaction in Step 2 Catalyst poisoningEnsure thorough deoxygenation. Oxygen kills the active Pd(0) species.
Lactone Formation Isomer contaminationConfirm Starting Material is para-bromo. Ortho-bromo alcohols will cyclize to phthalides.

Safety & Handling

  • Carbon Monoxide: Highly toxic, odorless gas. MANDATORY: Use a CO detector in the lab. Work in a well-ventilated fume hood.

  • Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas.

  • Palladium Residues: Heavy metal waste must be segregated.

References

  • Selective Reduction of Aldehydes

    • Source: Ward, D. E., & Rhee, C. K. (1989). "Chemoselective reduction of aldehydes with sodium borohydride.
    • Context: Confirms NaBH4 selectivity for aldehydes over aryl halides and esters at low temper
  • Palladium-Catalyzed Carbonylation (Heck Carbonylation)

    • Source: Heck, R. F. (1974). "Palladium-catalyzed reactions of organic halides with carbon monoxide and alcohols." Journal of the American Chemical Society.

    • Context: Foundational text on converting Ar-X to Ar-COOR using Pd/CO/ROH.
  • Use of dppf Ligand in Carbonylation

    • Source: ChemicalBook / Organic Syntheses.
    • Context: Bidentate ligands like dppf prevent Pd precipitation and improve yields in sterically crowded aryl halides (like the ortho-chloro substr
    • (Analogous procedure for Ar-Br carbonylation).

  • Safety Data Sheets (SDS)

    • Source: Merck/Sigma-Aldrich.
    • Context: Handling of Carbon Monoxide and Palladium Acetate.

Sources

Application

Application Note: Chemoselective Reduction of Methyl 3-chloro-4-formylbenzoate

[1][2] Executive Summary & Strategic Analysis This application note details the protocol for the chemoselective reduction of methyl 3-chloro-4-formylbenzoate (Aldehyde) to methyl 3-chloro-4-(hydroxymethyl)benzoate (Alcoh...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Strategic Analysis

This application note details the protocol for the chemoselective reduction of methyl 3-chloro-4-formylbenzoate (Aldehyde) to methyl 3-chloro-4-(hydroxymethyl)benzoate (Alcohol).

The Chemoselectivity Challenge

The core synthetic challenge is the discrimination between two electrophilic carbonyl species: the aldehyde (-CHO) and the methyl ester (-COOMe).[1][2]

  • Thermodynamic Risk: Strong reducing agents (e.g., LiAlH4) will indiscriminately reduce both groups, yielding the diol (3-chloro-4-(hydroxymethyl)benzyl alcohol).[1][2]

  • Kinetic Solution: Sodium Borohydride (NaBH

    
    ) is utilized because of its kinetic preference for aldehydes over esters.[1][2] However, the electron-withdrawing chlorine atom at the ortho position to the aldehyde and meta to the ester activates both carbonyls. Therefore, strict temperature control (
    
    
    
    ) and stoichiometry management are required to prevent ester hydrolysis or over-reduction.
Reaction Scheme

[1][2]

Mechanistic Insight

The reduction proceeds via nucleophilic attack of the borohydride anion on the aldehyde carbonyl carbon. The solvent (Methanol) plays a dual role: it solvates the reagents and acts as the proton source to quench the intermediate alkoxide.[3]

Pathway Visualization

The following diagram illustrates the reaction pathway and the energy differentiation that allows for chemoselectivity.

G Substrate Substrate (Aldehyde + Ester) Complex Transition State (Hydride Attack on CHO) Substrate->Complex NaBH4, 0°C Fast Kinetics OverRed Over-Reduced (Diol Side Product) Substrate->OverRed High Temp (>25°C) or Excess Reagent Intermediate Alkoxyborate Intermediate Complex->Intermediate Irreversible Product Target Alcohol (Ester Intact) Intermediate->Product Acidic Quench (NH4Cl)

Figure 1: Reaction pathway highlighting the kinetic favorability of aldehyde reduction (Blue Path) versus the thermodynamic risk of ester reduction (Red Dotted Path).[1]

Materials & Equipment

Reagents
ReagentPurityRole
Methyl 3-chloro-4-formylbenzoate >97%Substrate
Sodium Borohydride (NaBH

)
>98%Reducing Agent
Methanol (MeOH) AnhydrousSolvent
Tetrahydrofuran (THF) AnhydrousCo-solvent (Optional for solubility)
Ammonium Chloride (NH

Cl)
Sat.[1][2][3] Aq.Quenching Agent
Ethyl Acetate / Hexanes HPLC GradeExtraction/Purification
Equipment
  • Three-neck round-bottom flask (flame-dried).[1][2]

  • Low-temperature thermometer (internal monitoring).[1][2]

  • Ice/Water bath (

    
    ).[1][2]
    
  • Magnetic stirrer or overhead stirrer.[1][2]

  • Addition funnel (for large scale).[1][2]

Detailed Protocol

Step 1: Preparation and Solvation
  • Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a thermometer. Flush with Nitrogen (N

    
    ) or Argon.[1][2]
    
  • Dissolution: Charge the flask with Methyl 3-chloro-4-formylbenzoate (1.0 equiv).

  • Solvent Addition: Add anhydrous Methanol (10 mL per gram of substrate).[1][2]

    • Note: If the substrate does not dissolve completely, add THF dropwise until a clear solution is obtained.[1][2] A 4:1 MeOH:THF ratio is usually sufficient.[1][2]

  • Cooling: Place the flask in an ice/water bath. Stir until the internal temperature stabilizes at 0–4 °C .

Step 2: Reduction Reaction[4]
  • Reagent Addition: Add NaBH

    
      (0.5 – 0.6 equiv) portion-wise over 15–20 minutes.
    
    • Critical: Do not add all at once. The reaction is exothermic.[2] Maintain internal temperature

      
      .
      
    • Stoichiometry Note: Theoretically, 0.25 eq of NaBH

      
       can reduce 1 eq of aldehyde (4 hydrides per B atom). However, 0.5–0.6 eq is standard to account for solvent reaction and kinetics.
      
  • Reaction: Stir the mixture at 0 °C for 30–60 minutes.

  • Monitoring (IPC): Check reaction progress via TLC (30% EtOAc in Hexanes).

    • Target: Disappearance of the aldehyde spot (higher R

      
      ) and appearance of the alcohol spot (lower R
      
      
      
      ).
Step 3: Quench and Workup[1]
  • Quench: Once complete, carefully add Saturated Aqueous NH

    
    Cl  (5 mL per gram substrate) dropwise at 0 °C.
    
    • Caution: Hydrogen gas evolution will occur.[1][2][3] Ensure good ventilation.[1][2][3][4][5][6]

  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Methanol/THF.[2] Do not heat above 40 °C.

  • Extraction: Dilute the aqueous residue with water and extract with Ethyl Acetate (3x) .

  • Washing: Wash the combined organic layers with Brine (1x).[1][2]

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    , filter, and concentrate to dryness.
Step 4: Purification[1][2]
  • Crude Assessment: The product is often pure enough (>95%) for subsequent steps.[1][2]

  • Recrystallization: If necessary, recrystallize from Hexanes/EtOAc.

  • Flash Chromatography: Silica gel, gradient elution 10%

    
     40% EtOAc in Hexanes.
    

Process Workflow Diagram

Workflow start Start: Weigh Substrate solvation Dissolve in MeOH/THF Cool to 0°C start->solvation addition Add NaBH4 (0.6 eq) Portion-wise solvation->addition monitor IPC: TLC Check (Aldehyde consumed?) addition->monitor monitor->addition No (Add 0.1 eq more) quench Quench: Sat. NH4Cl (Gas Evolution!) monitor->quench Yes workup Evaporate MeOH Extract w/ EtOAc quench->workup finish Isolate Product workup->finish

Figure 2: Operational workflow for the reduction protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ester Hydrolysis (Acid formation)Reaction temperature too high or quench too basic.[1][2]Keep reaction strictly at 0 °C. Ensure quench is neutral/mildly acidic (NH

Cl).
Over-reduction (Diol formation)Large excess of NaBH

or prolonged reaction time.[1][2]
Reduce NaBH

to 0.4 eq. Quench immediately upon TLC completion.[1][2]
Incomplete Reaction Wet solvent (NaBH

decomposes) or old reagent.[1][2]
Use anhydrous MeOH.[1][2] Use fresh NaBH

pellets (crushed).[1][2]
Poor Solubility Substrate is lipophilic.[1][2]Use a THF/MeOH (1:4) mixture. Do not use DCM (slow reaction).

Safety Information (E-E-A-T)

  • Sodium Borohydride: Toxic if swallowed.[1][2][7] Reacts with water/acids to release flammable Hydrogen gas.[1][2] Keep away from open flames.

  • Methyl 3-chloro-4-formylbenzoate: Irritant to eyes, respiratory system, and skin.[1][2][6]

  • Control Measures: Perform all operations in a fume hood. Wear nitrile gloves and safety goggles.[1][2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1][2] (Chapter on Chemoselective Reductions). [1][2]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Section: Reduction of Aldehydes with NaBH4).
  • Ward, D. E., & Rhee, C. K. (1989).[2] Chemoselective reduction of aldehydes and ketones with sodium borohydride.[2][3][8][9][10] Synthetic Communications, 19(19), 3431-3440.[1][2]

  • Luche, J. L. (1978).[1][2][9] Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones.[9] Journal of the American Chemical Society, 100(7), 2226-2227.[2][9] (Reference for CeCl3 usage if selectivity fails). [1][2]

Sources

Method

Reaction conditions for coupling methyl 3-chloro-4-(hydroxymethyl)benzoate with amines

Application Note: Regioselective Coupling Strategies for Methyl 3-chloro-4-(hydroxymethyl)benzoate with Amines Introduction & Mechanistic Rationale Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS: 1260809-99-1) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Coupling Strategies for Methyl 3-chloro-4-(hydroxymethyl)benzoate with Amines

Introduction & Mechanistic Rationale

Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS: 1260809-99-1) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug development[1]. The molecule features two distinct electrophilic centers that can be targeted for amine coupling:

  • C4-Hydroxymethyl Group (Benzylic Alcohol): Susceptible to oxidation-reductive amination sequences or direct transition-metal-catalyzed "borrowing hydrogen" C-N coupling.

  • C1-Methyl Ester: Susceptible to direct amidation or saponification-peptide coupling sequences.

Because amines can react at either site, achieving strict regiocontrol is paramount for successful library synthesis. This application note details validated, self-validating reaction conditions to selectively couple amines at either the C4-benzylic position (yielding benzylamines) or the C1-carbonyl position (yielding benzamides).

C4-Benzylic Derivatization (N-Alkylation)

Strategy A: Two-Step Oxidation & Reductive Amination Direct alkylation of primary amines with benzylic halides often leads to uncontrollable over-alkylation, resulting in unwanted tertiary amines[2]. To prevent this, the hydroxymethyl group is first oxidized to an aldehyde. The resulting aldehyde is then coupled with an amine via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)3). Causality Insight: NaBH(OAc)3 is explicitly chosen over sodium borohydride (NaBH4) because it is a milder reducing agent. It selectively reduces the transient iminium ion without prematurely reducing the unreacted aldehyde back to the starting alcohol, ensuring high yields of the secondary amine[2].

Strategy B: Borrowing Hydrogen (BH) Catalysis For a more atom-economical, one-pot approach, "Borrowing Hydrogen" (or hydrogen autotransfer) catalysis is employed. A Ruthenium(II) or Iridium(III) catalyst temporarily extracts hydrogen from the benzylic alcohol to form an aldehyde in situ[3]. The aldehyde condenses with the amine to form an imine, and the metal-hydride species subsequently returns the "borrowed" hydrogen to reduce the imine to the final benzylamine[3]. Causality Insight: This pathway generates water as the sole byproduct, bypassing toxic halogenated intermediates and stoichiometric oxidants/reductants. It is highly efficient for process scale-up and leaves the C1-methyl ester completely unreacted[3].

C1-Ester Amidation

Strategy C: Direct Catalytic Amidation of Unactivated Esters Traditionally, converting a methyl ester to an amide requires harsh saponification followed by the use of expensive peptide coupling reagents (e.g., HATU, EDC). However, direct amidation can be achieved using Lewis acid promoters (like trimethylaluminum, AlMe3) or modern transition-metal catalysis (e.g., Ni/NHC complexes)[4]. Additionally, base-promoted direct amidation using Cesium Carbonate (Cs2CO3) in mixed solvent systems has emerged as a cost-effective method for unactivated esters[5]. Causality Insight: In the AlMe3-mediated approach, the aluminum reagent reacts with the amine to form a highly nucleophilic aluminum amide complex. This complex strongly coordinates to the carbonyl oxygen of the methyl ester, drastically lowering the activation energy for nucleophilic acyl substitution, driving the reaction forward without affecting the C4-alcohol.

Visualizations of Workflows and Mechanisms

G SM Methyl 3-chloro-4-(hydroxymethyl)benzoate (Bifunctional Core) PathA Oxidation + Reductive Amination (C4 Modification) SM->PathA 1. MnO2 2. Amine, NaBH(OAc)3 PathB Borrowing Hydrogen Catalysis (C4 Modification) SM->PathB [Ru] cat., Amine, Heat PathC Direct Amidation / AlMe3 (C1 Modification) SM->PathC Amine, AlMe3 or Ni-cat ProdA C4-Benzylamine Derivative (Ester Intact) PathA->ProdA PathB->ProdA ProdB C1-Benzamide Derivative (Alcohol Intact) PathC->ProdB

Divergent regioselective coupling pathways for methyl 3-chloro-4-(hydroxymethyl)benzoate.

G Cat [Ru] Catalyst Alc Benzylic Alcohol Substrate Cat->Alc Dehydrogenation Ald Aldehyde Intermediate Alc->Ald -H2 (to metal) Hyd [Ru]-Hydride Species Alc->Hyd Imi Imine Intermediate Ald->Imi + Amine, -H2O Ami Amine Product Imi->Ami Hydrogenation Ami->Cat Regenerates Hyd->Imi Transfers H2

Catalytic cycle of the Borrowing Hydrogen (BH) methodology for direct C-N coupling.

Quantitative Data Summary

Coupling StrategyTarget SiteReagents / CatalystTypical TempYield RangeRegioselectivity
Reductive Amination C4 (Alcohol)MnO2; then Amine, NaBH(OAc)3RT75 - 90%>99% (Ester preserved)
Borrowing Hydrogen C4 (Alcohol)[Ru(p-cymene)Cl2]2, Amine, Base80 - 110 °C65 - 85%>95% (Ester preserved)
Direct Amidation C1 (Ester)Amine, AlMe3 (or Cs2CO3)40 - 80 °C70 - 88%>90% (Alcohol preserved)
Ni-Catalyzed Amidation C1 (Ester)Amine, Ni(cod)2, NHC Ligand100 - 140 °C60 - 80%Moderate (Alcohol may need protection)

Step-by-Step Experimental Protocols

Protocol 1: C4-Selective Reductive Amination (Two-Step) Objective: Synthesize a C4-benzylamine derivative while leaving the C1-methyl ester intact.

  • Oxidation: Dissolve methyl 3-chloro-4-(hydroxymethyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add activated MnO2 (10.0 eq). Stir at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove manganese residues. Concentrate the filtrate under reduced pressure to isolate the intermediate aldehyde. Self-Validation: Check via TLC (UV active) to ensure complete disappearance of the alcohol spot.

  • Imine Formation: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE) (0.2 M). Add the desired primary or secondary amine (1.2 eq) and glacial acetic acid (1.5 eq) to adjust the pH to ~4-5, optimizing iminium ion formation[2]. Stir for 2 hours at room temperature.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir for 4-6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol 2: C1-Selective Direct Amidation (AlMe3 Mediated) Objective: Synthesize a C1-benzamide derivative while leaving the C4-hydroxymethyl group intact. Note: Conduct under strict anhydrous conditions (Schlenk line or glovebox) due to the pyrophoric nature of AlMe3.

  • Complex Formation: Dissolve the desired amine (1.5 eq) in anhydrous toluene (0.2 M) under an argon atmosphere. Cool the solution to 0 °C.

  • Activation: Slowly add Trimethylaluminum (AlMe3, 2.0 M in toluene, 1.5 eq) dropwise. Stir at room temperature for 30 minutes to allow the formation of the reactive aluminum amide complex. Methane gas evolution will be observed.

  • Coupling: Add a solution of methyl 3-chloro-4-(hydroxymethyl)benzoate (1.0 eq) in anhydrous toluene.

  • Heating: Heat the reaction mixture to 60-80 °C for 12 hours. Self-Validation: Monitor via LCMS. The mass of the starting ester should shift to the mass of the desired amide.

  • Quenching: Cool to 0 °C and carefully quench by the dropwise addition of a 1M HCl solution (or saturated Rochelle's salt solution to prevent aluminum emulsion).

  • Extraction: Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO4, and concentrate. Purify via flash chromatography.

References[1] ChemScene. 1260809-99-1 | Methyl 3-chloro-4-(hydroxymethyl)benzoate. Verified Link[5] ACS Publications. Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. Verified Link[4] MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Verified Link[3] NIH / PMC. Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology. Verified Link[2] Master Organic Chemistry. Reductive Amination, and How It Works. Verified Link

Sources

Application

Application Note: Conversion of Methyl 3-chloro-4-(hydroxymethyl)benzoate to Methyl 3-chloro-4-(chloromethyl)benzoate

Executive Summary In the synthesis of active pharmaceutical ingredients (APIs) and advanced chemical probes, benzylic chlorides serve as indispensable electrophilic building blocks. The conversion of methyl 3-chloro-4-(h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) and advanced chemical probes, benzylic chlorides serve as indispensable electrophilic building blocks. The conversion of methyl 3-chloro-4-(hydroxymethyl)benzoate to its corresponding chloromethyl derivative yields a highly versatile intermediate, primed for downstream nucleophilic substitutions, cross-coupling reactions, or amine alkylations. This application note details the mechanistic rationale, comparative methodologies, and self-validating protocols required to execute this transformation with high yield and purity.

Mechanistic Rationale & Reagent Selection (E-E-A-T)

Substrate Electronic Profile

The substrate, methyl 3-chloro-4-(hydroxymethyl)benzoate, features an electron-deficient aromatic ring due to the para-ester and meta-chloro substituents. This electronic deactivation is highly advantageous: it destabilizes benzylic carbocation formation, thereby suppressing unwanted


-mediated side reactions such as Friedel-Crafts self-alkylation (polymerization) or symmetric ether formation[1]. Consequently, the chlorination proceeds via a controlled bimolecular nucleophilic substitution (

) or internal nucleophilic substitution (

) of an intermediate alkyl chlorosulfite[2].
Reagent Causality

While multiple halogenation strategies exist, Thionyl Chloride (SOCl₂) is the premier reagent for this specific substrate.

  • Catalytic DMF: The addition of catalytic N,N-Dimethylformamide (DMF) reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate. This accelerates the formation of the alkyl chlorosulfite and drives the reaction cleanly to the chloride, preventing the accumulation of unreacted bis(benzyl) sulfites[2],[3].

  • Thermodynamic Driving Force: The breakdown of the chlorosulfite intermediate releases equimolar amounts of SO₂ and HCl gases. The irreversible loss of these gases provides a massive entropic driving force, pushing the reaction to completion[1].

  • Alternative Methods: The Appel reaction (CCl₄ / PPh₃) provides mild, neutral conditions but suffers from poor atom economy due to the generation of stoichiometric triphenylphosphine oxide (Ph₃PO). Given the robust stability of the substrate's ester and chloro groups, the SOCl₂ method is strictly superior for scalability.

Comparative Methodological Data

ParameterThionyl Chloride (SOCl₂)Appel Reaction (CCl₄/PPh₃)Phosphorus Trichloride (PCl₃)
Reaction Type Nucleophilic Substitution (

/

)
Phosphonium-mediated

Phosphite-mediated

Atom Economy High (Byproducts are gases)Low (Produces stoichiometric Ph₃PO)Moderate (Produces H₃PO₃)
Byproduct Removal Evaporation / Basic Aqueous WashPrecipitation / ChromatographyAqueous Wash
Scalability Excellent (Kilogram scale)Poor (Due to Ph₃PO waste mass)Moderate
Typical Yield 90–98%80–90%75–85%

Mechanistic Pathway

MechanisticPathway SM Methyl 3-chloro-4-(hydroxymethyl)benzoate (Starting Material) Int Alkyl Chlorosulfite Intermediate (Ar-CH₂-O-SO-Cl) SM->Int Nucleophilic Attack on Sulfur SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Int Cl⁻ Displacement Prod Methyl 3-chloro-4-(chloromethyl)benzoate (Target Product) Int->Prod Sₙ2 / Sₙi Displacement HCl HCl (gas) Int->HCl Deprotonation SO2 SO₂ (gas) Int->SO2 Byproduct Release

Fig 1: Mechanistic pathway of SOCl₂-mediated chlorination of benzylic alcohols.

Detailed Experimental Protocols

Protocol A: Scalable Synthesis via Thionyl Chloride (Preferred)

This protocol is designed as a self-validating system where macroscopic observations directly correlate with reaction progress.

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (vented to a basic NaOH scrubber), add Methyl 3-chloro-4-(hydroxymethyl)benzoate (5.00 g, 24.9 mmol) and anhydrous dichloromethane (DCM, 25 mL).

  • Catalysis: Add N,N-Dimethylformamide (DMF, 0.10 mL, ~0.05 eq).

    • Causality: DMF acts as a nucleophilic catalyst, forming the Vilsmeier-Haack reagent to bypass sluggish un-catalyzed kinetics and prevent symmetric ether formation.

  • Halogenation: Cool the mixture to 0 °C using an ice bath. Dropwise, add Thionyl Chloride (SOCl₂, 2.17 mL, 29.9 mmol, 1.2 eq) over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic formation of the chlorosulfite intermediate and mitigates rapid, hazardous gas expansion.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, then heat to a gentle reflux (40 °C) for 2–3 hours.

    • Causality: Thermal energy overcomes the activation barrier for the breakdown of the chlorosulfite intermediate into the final benzylic chloride and SO₂ gas.

  • Validation: The reaction is self-indicating. The cessation of vigorous gas evolution serves as a macroscopic indicator of completion. Confirm via TLC (Hexanes:EtOAc 4:1); the starting material spot will be fully consumed.

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NaHCO₃ (20 mL).

    • Causality: The basic quench safely neutralizes residual SOCl₂ and dissolved HCl, preventing acid-catalyzed degradation of the ester functionality.

    • Extract with DCM (2 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the pure product.

Protocol B: Mild Synthesis via Appel Reaction (Alternative)

Utilize this protocol if anhydrous/acid-free conditions are strictly mandated by other sensitive moieties in analog synthesis.

  • Preparation: In a flame-dried flask under nitrogen, dissolve Methyl 3-chloro-4-(hydroxymethyl)benzoate (1.0 eq) and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous DCM (0.2 M).

  • Halogenation: Cool to 0 °C. Add Carbon Tetrachloride (CCl₄, 1.5 eq) dropwise.

    • Causality: CCl₄ acts as the mild halogen source, reacting with PPh₃ to form the reactive chlorophosphonium intermediate.

  • Propagation: Stir at room temperature for 2 hours.

  • Workup: Concentrate the mixture to ~20% of its original volume. Add cold diethyl ether (or hexanes) to precipitate the triphenylphosphine oxide (Ph₃PO) byproduct. Filter through a Celite pad. Concentrate the filtrate and purify via silica gel chromatography.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized material, validate the product using the following analytical markers:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Starting Material: Exhibits a doublet/singlet at ~4.80 ppm (2H, -CH₂ OH) and a broad singlet at ~2.00 ppm (1H, -OH ).

    • Target Product: The definitive proof of conversion is the disappearance of the hydroxyl peak and the shift of the benzylic protons to a sharp singlet at ~4.65 ppm (2H, -CH₂ Cl).

  • IR Spectroscopy: Complete disappearance of the broad O-H stretch at ~3300 cm⁻¹.

  • Mass Spectrometry (ESI/EI): Observation of the molecular ion with a distinct 9:6:1 isotopic pattern (M, M+2, M+4), confirming the presence of exactly two chlorine atoms in the target molecule.

References

1.[1] James Ashenhurst. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry, Dec 2011.1 2.[2] Deana A. Rodriguez, Ronny Priefer. "ChemInform Abstract: Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride." ResearchGate, Feb 2026. 2 3. "An environmentally benign and high-rate Appel type reaction." RSC Publishing, Apr 2022. 4.[3] "4-(Methylthio)benzyl Alcohol | High-Purity Reagent." Benchchem. 3

Sources

Method

Application Note: Methyl 3-chloro-4-(hydroxymethyl)benzoate as a Stabilized Bifunctional Linker in Drug Design

[1] Abstract & Strategic Utility In the design of heterobifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) and ADCs, the physicochemical properties of the linker are as critical as the warhead or lig...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Utility

In the design of heterobifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) and ADCs, the physicochemical properties of the linker are as critical as the warhead or ligand. Standard benzyl alcohol linkers (e.g., 4-hydroxymethylbenzoic acid or HMBA) often suffer from rapid metabolic oxidation at the benzylic position or premature hydrolysis.

Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS 1260809-99-1) serves as a "Next-Generation" linker scaffold. The strategic incorporation of the chlorine atom at the ortho position to the hydroxymethyl group provides three distinct advantages:

  • Metabolic Blockade: Steric and electronic deactivation of the benzylic carbon, reducing susceptibility to cytochrome P450-mediated oxidation.

  • Conformational Bias: The chlorine substituent restricts rotation around the phenyl-carbonyl bond, potentially locking the linker in a bio-active conformation.

  • Orthogonal Reactivity: The molecule presents two distinct handles—a methyl ester (precursor to an electrophilic acid) and a benzylic alcohol (nucleophile or electrophile precursor)—allowing for controlled, stepwise library synthesis.

Chemical Profile & Reactivity[2]

PropertyValue / Description
Chemical Name Methyl 3-chloro-4-(hydroxymethyl)benzoate
CAS Number 1260809-99-1
Molecular Formula C

H

ClO

Molecular Weight 200.62 g/mol
LogP (Predicted) ~2.3 (More lipophilic than HMBA)
Functional Handle A Methyl Ester: Hydrolyzes to benzoic acid; couples with amines (Ligands/Antibodies).
Functional Handle B Benzylic Alcohol: Undergoes Mitsunobu coupling, alkylation, or activation to halide.
Electronic Effect The 3-Cl group (

effect) lowers the pKa of the resulting benzoic acid, increasing coupling efficiency but requiring care during basic hydrolysis to avoid side reactions.

Application Workflow: Designing a PROTAC Linker

The following workflow illustrates the conversion of this building block into a functional PROTAC linker connecting an E3 Ligase Ligand (e.g., Thalidomide derivative) and a Target Protein Ligand.

Logical Pathway Diagram

LinkerWorkflow Start Methyl 3-chloro-4- (hydroxymethyl)benzoate Step1 Step 1: Ester Hydrolysis (LiOH, THF/H2O) Start->Step1 Selective Deprotection Inter1 Intermediate A: Benzoic Acid Derivative Step1->Inter1 Step2 Step 2: Amide Coupling (Amine-Ligand, HATU) Inter1->Step2 Amide Bond Formation Inter2 Intermediate B: Ligand-Linker Conjugate Step2->Inter2 Step3 Step 3: Alcohol Activation (MsCl or Mitsunobu) Inter2->Step3 Functionalization Final Final PROTAC (Linker-Warhead Bond) Step3->Final Ether/Amine Coupling

Caption: Stepwise synthetic transformation of the chloro-HMBA scaffold into a bifunctional PROTAC linker.

Detailed Experimental Protocols

Protocol A: Selective Hydrolysis of the Methyl Ester

Objective: To generate the free carboxylic acid for amide coupling without affecting the benzylic alcohol or displacing the chlorine.

Reagents:

  • Methyl 3-chloro-4-(hydroxymethyl)benzoate (1.0 eq)[1][2]

  • Lithium Hydroxide monohydrate (LiOH·H

    
    O) (2.5 eq)
    
  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Dissolve 1.0 g (5.0 mmol) of the starting material in 15 mL of THF. Cool to 0°C in an ice bath.

  • Addition: Slowly add a solution of LiOH (12.5 mmol) in 5 mL of water dropwise.

    • Note: The presence of the Chlorine atom makes the ester slightly more reactive to nucleophilic attack; maintain low temperature to prevent any potential substitution at the benzylic position (though unlikely with hydroxide).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (

    
    ) should disappear, and a baseline spot (acid) should appear.
    
  • Workup: Concentrate THF under reduced pressure. Dilute the aqueous residue with 10 mL water and wash with Et

    
    O (
    
    
    
    mL) to remove unreacted ester.
  • Acidification: Acidify the aqueous layer carefully to pH ~2–3 using 1M HCl. A white precipitate (the acid) should form.

  • Isolation: Extract with EtOAc (

    
     mL). Dry combined organics over Na
    
    
    
    SO
    
    
    , filter, and concentrate.
    • Yield: Typically >90%.

    • Validation:

      
      H NMR (DMSO-d
      
      
      
      ) should show the disappearance of the methyl singlet (~3.8 ppm) and the retention of the benzylic methylene (~4.6 ppm).
Protocol B: "Safety-Catch" Amide Coupling

Objective: Attach the linker to an amine-bearing ligand (e.g., Lenalidomide-amine).

Reagents:

  • Acid Intermediate (from Protocol A) (1.0 eq)

  • Amine Ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: In a dry vial, dissolve the Acid Intermediate in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU. Stir for 5 minutes until the solution turns slightly yellow (activated ester formation).

  • Addition: Add the Amine Ligand.

  • Reaction: Stir at RT for 2–12 hours.

    • Critical Insight: The ortho-chloro group exerts a steric influence.[3] If the reaction is sluggish, do not heat above 40°C, as this may promote self-esterification of the benzylic alcohol. Instead, switch to a stronger coupling agent like COMU.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
    , water, and brine.
    
  • Purification: Flash column chromatography.

Protocol C: Activation of Benzylic Alcohol (Mesylation)

Objective: Convert the hydroxyl group into a leaving group for the final attachment of the warhead.

Reagents:

  • Linker-Ligand Conjugate (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Solvent: DCM (anhydrous)

Procedure:

  • Setup: Dissolve the conjugate in DCM at 0°C under nitrogen.

  • Addition: Add TEA, followed by the dropwise addition of MsCl.

  • Reaction: Stir at 0°C for 30–60 minutes.

    • Validation: TLC should show a slight shift. The mesylate is often unstable on silica; proceed immediately to the next displacement step (e.g., reaction with a phenol or secondary amine warhead).

    • Alternative: For attaching phenols, a Mitsunobu reaction (PPh

      
      , DIAD) is preferred over mesylation to avoid elimination side products.
      

QC & Troubleshooting Guide

LC-MS Interpretation

The Chlorine atom provides a distinct isotopic signature.

  • M+H Peak: Look for the characteristic 3:1 ratio of

    
    Cl to 
    
    
    
    Cl isotopes.
    • Example: If the target mass is 500, you will see peaks at 500 (100%) and 502 (~33%).

  • Absence of Cl Pattern: Indicates reductive dechlorination (rare, but possible under harsh hydrogenation conditions).

Common Pitfalls
IssueCauseSolution
Low Yield in Hydrolysis Benzylic alcohol oxidation to aldehyde.Ensure LiOH is free of oxidants; degas solvents. Avoid KMnO

or Chromic acid cleaning of glassware prior to use.
Self-Cyclization Intramolecular reaction between alcohol and activated ester.Use high dilution during the amide coupling step. Protect the alcohol as a TBS ether if necessary (requires extra steps).
Benzylic Elimination Formation of quinone methide-like species.Avoid strong bases (e.g., NaH, t-BuOK) when the alcohol is activated (Br/Ms). Use milder bases like Cs

CO

.

References

  • Design of Linkers in PROTACs: Maple, H. J., Clayden, N., & Baron, A. (2012). Linker Design in Modern Drug Discovery. Bioorganic & Medicinal Chemistry Letters.

  • Chlorine Substitution Effects: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design (Analogous effects for Chlorine). Journal of Medicinal Chemistry.

  • HMBA Linker Chemistry: Sheppard, R. C., & Williams, B. J. (1982). Acid-labile resin linkage agents for use in solid phase peptide synthesis. International Journal of Peptide and Protein Research.

  • Mitsunobu Reaction on Benzylic Alcohols: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Compound Data: PubChem Compound Summary for CID 1260809-99-1 (Methyl 3-chloro-4-(hydroxymethyl)benzoate).

Sources

Application

Application Notes and Protocols for the Synthesis of Methyl 3-Chloro-4-formylbenzoate Precursors via Palladium-Catalyzed Carbonylation

Introduction: Strategic Synthesis of Highly Functionalized Aromatic Building Blocks Methyl 3-chloro-4-formylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility stems...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Synthesis of Highly Functionalized Aromatic Building Blocks

Methyl 3-chloro-4-formylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its utility stems from the orthogonal reactivity of the aldehyde and methyl ester functionalities, which allows for sequential and selective chemical modifications. The strategic placement of the chloro substituent further influences the electronic properties and potential biological activity of its derivatives. This document provides a detailed guide for the synthesis of a direct precursor, methyl 3-chloro-4-formyl-iodobenzyl, through a regioselective, two-step palladium-catalyzed carbonylation strategy. This approach highlights the power of modern cross-coupling chemistry to construct complex molecules from readily available polyhalogenated arenes by exploiting the differential reactivity of carbon-halogen bonds.

The synthetic strategy outlined herein begins with a commercially available, polyhalogenated benzene derivative, 1-bromo-2-chloro-4-iodobenzene. The well-established reactivity trend of aryl halides in palladium-catalyzed oxidative addition (C-I > C-Br > C-Cl) is leveraged to achieve selective, sequential functionalization.[1] First, a formylation reaction is performed at the most reactive carbon-iodine bond. Subsequently, a methoxycarbonylation is carried out at the carbon-bromine bond, leaving the least reactive carbon-chlorine bond intact. This approach provides a robust and scalable route to the desired, highly functionalized precursor.

Mechanistic Insights: The Palladium-Catalyzed Carbonylation Cycle

Palladium-catalyzed carbonylation reactions are fundamental transformations in organic synthesis, enabling the introduction of a carbonyl group into an organic molecule.[2] The catalytic cycle, as illustrated below, typically involves a Pd(0)/Pd(II) redox couple.

The generally accepted mechanism for the formylation of an aryl halide (Ar-X) using syngas (CO/H₂) proceeds through the following key steps:

  • Oxidative Addition: A coordinatively unsaturated Pd(0) species, typically generated in situ, undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl complex. The rate of this step is highly dependent on the nature of the halogen, following the general trend I > Br > Cl.

  • CO Insertion: A molecule of carbon monoxide (CO) coordinates to the Pd(II) center and subsequently inserts into the Pd-aryl bond to form an acyl-palladium(II) intermediate.

  • Reductive Elimination (Formylation Pathway): In the presence of a hydride source, such as H₂ in syngas, a palladium-hydride species is formed. This species can then undergo reductive elimination with the acyl group to generate the aldehyde product and regenerate the active Pd(0) catalyst.

For methoxycarbonylation, the acyl-palladium(II) intermediate reacts with an alcohol (e.g., methanol) in the presence of a base. The alcohol attacks the acyl group, and subsequent reductive elimination affords the ester product and regenerates the Pd(0) catalyst.

Palladium-Catalyzed Carbonylation Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(X)L_n Pd0->PdII_ArX Oxidative Addition ArX Ar-X AcylPd Ar(CO)-Pd(II)(X)L_n PdII_ArX->AcylPd CO Insertion CO CO Aldehyde Ar-CHO AcylPd->Aldehyde Reductive Elimination Ester Ar-COOMe AcylPd->Ester Nucleophilic Attack & Reductive Elimination H2 H₂ (for Formylation) MeOH MeOH, Base (for Methoxycarbonylation) Aldehyde->Pd0 Catalyst Regeneration Ester->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed carbonylation.

Experimental Protocols

This section provides detailed protocols for the sequential carbonylation of 1-bromo-2-chloro-4-iodobenzene.

Part 1: Selective Formylation of 1-Bromo-2-chloro-4-iodobenzene

This procedure targets the formylation of the most reactive carbon-iodine bond.

Materials

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
1-Bromo-2-chloro-4-iodobenzene317.353.17 g10.0
Palladium(II) acetate (Pd(OAc)₂)224.5022.5 mg0.1 (1 mol%)
cataCXium® A354.54106.4 mg0.3 (3 mol%)
N,N,N',N'-Tetramethylethylenediamine (TMEDA)116.211.74 g15.0
Toluene (anhydrous)-50 mL-
Syngas (1:1 CO/H₂)-10 bar-

Equipment

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, gas inlet, and pressure gauge.

  • Schlenk line and standard glassware for inert atmosphere techniques.

  • Heating mantle with a temperature controller.

Procedure

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add 1-bromo-2-chloro-4-iodobenzene, palladium(II) acetate, and cataCXium® A to the autoclave.

  • Solvent and Reagent Addition: Remove the autoclave from the glovebox and add anhydrous toluene and TMEDA via syringe under a counterflow of argon.

  • Reaction Setup: Seal the autoclave and purge with syngas (1:1 CO/H₂) three times.

  • Reaction Conditions: Pressurize the autoclave to 10 bar with syngas and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the reaction progress by taking aliquots (after carefully depressurizing and re-pressurizing the reactor) and analyzing them by GC-MS. The reaction is typically complete within 16-24 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

  • Purification: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 2-bromo-3-chloro-4-iodobenzaldehyde, can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Workflow_Part1 start Start prep Prepare Catalyst and Substrate in Autoclave start->prep add_reagents Add Toluene and TMEDA prep->add_reagents setup Seal, Purge, and Pressurize with Syngas add_reagents->setup react Heat to 120 °C at 10 bar setup->react monitor Monitor by GC-MS react->monitor workup Cool, Vent, and Quench monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Workflow for the selective formylation of 1-bromo-2-chloro-4-iodobenzene.

Part 2: Selective Methoxycarbonylation of 2-Bromo-3-chloro-4-iodobenzaldehyde

This procedure targets the methoxycarbonylation of the carbon-bromine bond of the product from Part 1.

Materials

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2-Bromo-3-chloro-4-iodobenzaldehyde345.353.45 g10.0
Palladium(II) acetate (Pd(OAc)₂)224.5044.9 mg0.2 (2 mol%)
Xantphos578.68231.5 mg0.4 (4 mol%)
Sodium Carbonate (Na₂CO₃)105.993.18 g30.0
Methanol (anhydrous)32.0420 mL-
Toluene (anhydrous)-30 mL-
Carbon Monoxide (CO)-1 atm (balloon)-

Equipment

  • Two-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a gas inlet connected to a CO balloon.

  • Schlenk line and standard glassware for inert atmosphere techniques.

  • Heating mantle with a temperature controller.

Procedure

  • Reaction Setup: To the two-neck round-bottom flask, add 2-bromo-3-chloro-4-iodobenzaldehyde, palladium(II) acetate, Xantphos, and sodium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous toluene and anhydrous methanol via syringe.

  • CO Atmosphere: Purge the system with CO and then maintain a positive pressure of CO using a balloon.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, methyl 3-chloro-4-formyl-iodobenzoate, can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Workflow_Part2 start Start setup Combine Reactants and Catalyst start->setup inert Establish Inert Atmosphere setup->inert add_solvents Add Toluene and Methanol inert->add_solvents co_atm Introduce CO Atmosphere add_solvents->co_atm react Heat to 100 °C co_atm->react monitor Monitor by TLC/GC-MS react->monitor workup Cool and Filter monitor->workup purify Purify by Column Chromatography workup->purify end End purify->end

Sources

Method

Application Note: Solvent Selection and Recrystallization Protocols for Methyl 3-chloro-4-(hydroxymethyl)benzoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS: 1260809-99-1) Executive Summary The purification of functionalized aromatic int...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS: 1260809-99-1)

Executive Summary

The purification of functionalized aromatic intermediates is a critical junction in pharmaceutical process chemistry. Methyl 3-chloro-4-(hydroxymethyl)benzoate presents a unique solubility profile due to its amphiphilic structural features: a lipophilic aromatic core with a chloro substituent, paired with moderately polar hydrogen-bonding groups (a methyl ester and a hydroxymethyl moiety).

This Application Note provides a comprehensive, causality-driven guide to selecting the optimal recrystallization solvent system for this compound. By evaluating the thermodynamic interactions between the solute's functional groups and various solvent matrices, we establish three self-validating protocols—ranging from discovery-scale anti-solvent crystallization to green-chemistry-compliant scale-up processes.

Mechanistic Rationale for Solvent Selection

Effective recrystallization relies on manipulating the metastable zone width (MSZW) and supersaturation levels [1]. For methyl 3-chloro-4-(hydroxymethyl)benzoate, solvent selection is dictated by the specific intermolecular forces at play:

  • Hydrogen Bonding (Hydroxymethyl Group): The

    
     group acts as both a hydrogen bond donor and acceptor. Protic solvents like Isopropanol (IPA) disrupt solute-solute intermolecular hydrogen bonding at elevated temperatures, ensuring high solubility. Upon cooling, the kinetic energy drops, allowing solute-solute hydrogen bonds to outcompete solute-solvent interactions, driving nucleation.
    
  • Dipole-Dipole Interactions (Methyl Ester): The ester carbonyl is a strong hydrogen bond acceptor. Moderately polar aprotic solvents like Ethyl Acetate (EtOAc) solvate this moiety efficiently.

  • Dispersion Forces (Aromatic Ring & Chloro Group): The lipophilic backbone interacts favorably with non-polar solvents (e.g., Toluene, Heptane). Using an aliphatic hydrocarbon (Heptane) as an anti-solvent forces the hydrophobic collapse of the aromatic core, driving the compound out of solution [2].

Quantitative Solvent System Evaluation

Based on the holistic framework for solvent selection [3], the following table summarizes the performance metrics of three validated solvent systems for this compound.

Solvent SystemMechanismTypical Ratio (v/v)Est. Yield (%)Impurity Rejection ProfileScalability & Green Score
A: EtOAc / Heptane Anti-Solvent1:3 to 1:585 - 90%Excellent for lipophilic byproductsModerate (High solvent volume)
B: IPA / Water Cooling / Anti-Solvent1:1 to 1:290 - 95%Excellent for general profilingHigh (Sanofi recommended) [4]
C: Toluene Single-Solvent CoolingN/A75 - 80%Superior for highly polar impuritiesLow (Toxicity / Energy intensive)

Decision Workflow for Process Chemists

Selecting the right system depends entirely on the upstream synthesis conditions, the nature of the crude impurities, and the target scale. The following decision tree dictates the logical flow for solvent assignment.

SolventSelection Start Analyze Impurity Profile (Crude API) Polar Are impurities predominantly polar? Start->Polar Toluene System C: Toluene (Rejects polar impurities) Polar->Toluene Yes (e.g., unreacted acids) Scale Production Scale? Polar->Scale No (Mixed/Lipophilic) EtOAc System A: EtOAc/Heptane (Discovery/Tunable) Scale->EtOAc Lab / Discovery Scale IPA System B: IPA/Water (Green/Scale-up) Scale->IPA Pilot / Process Scale

Decision tree for selecting the optimal recrystallization solvent system based on impurity profiles and scale.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate visual feedback loops (turbidity checks) and thermodynamic controls (seeding, controlled cooling) to prevent "oiling out" (liquid-liquid phase separation) and ensure high-purity crystalline growth [5].

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Best for: Early-stage discovery, rapid purification of silica-gel fractions.

  • Initial Dissolution: Place 10.0 g of crude methyl 3-chloro-4-(hydroxymethyl)benzoate in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvation: Add 15 mL of Ethyl Acetate. Heat the suspension to 60 °C using a water bath. Stir at 300 rpm until complete dissolution is achieved. Causality: EtOAc completely solvates the ester and hydroxymethyl groups at elevated temperatures.

  • Anti-Solvent Titration: Slowly add hot Heptane (60 °C) dropwise via an addition funnel. Continue addition until the solution becomes faintly turbid (the cloud point). This typically requires 45–60 mL of Heptane.

  • Supersaturation Validation: Add exactly 0.5–1.0 mL of Ethyl Acetate to the turbid solution until it turns perfectly clear again. Causality: This ensures the system is sitting exactly at the edge of the metastable zone, preventing rapid crash-out which traps impurities.

  • Controlled Nucleation: Remove the heat source. Allow the flask to cool ambiently to room temperature (approx. 20 °C) over 2 hours. Do not agitate vigorously.

  • Yield Maximization: Once a healthy crystal bed has formed, transfer the flask to an ice bath (0–5 °C) for 1 hour to depress solubility further.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 15 mL of ice-cold Heptane to displace the mother liquor without dissolving the product [2]. Dry under high vacuum at 40 °C to constant weight.

Protocol B: Green Cooling Crystallization (Isopropanol / Water)

Best for: Scale-up, pilot plant production, and environmentally conscious processes.

  • Initial Dissolution: Suspend 10.0 g of the crude compound in 20 mL of Isopropanol (IPA) in a jacketed reactor.

  • Heating: Heat the mixture to 70 °C. The compound should dissolve completely. If not, add IPA in 2 mL increments.

  • Water Addition (Anti-Solvent): Slowly add 10 mL of deionized water (pre-heated to 70 °C) at a rate of 1 mL/min. Causality: Rapid addition of water will cause local supersaturation spikes, leading to amorphous precipitation rather than crystalline growth.

  • Seeding (Critical Step): Cool the reactor to 55 °C. Introduce 50 mg of pure methyl 3-chloro-4-(hydroxymethyl)benzoate seed crystals. Hold the temperature for 30 minutes. Causality: Seeding bypasses the primary nucleation energy barrier, ensuring consistent particle size distribution and preventing oiling out.

  • Cooling Ramp: Program the jacketed reactor to cool from 55 °C to 5 °C at a linear rate of 0.2 °C/min.

  • Isolation: Filter the resulting slurry. Wash with 20 mL of a pre-chilled 1:2 IPA/Water mixture. Dry under vacuum at 45 °C.

Troubleshooting Guide

  • Issue: The compound "oils out" (forms a biphasic liquid instead of crystals).

    • Causality: The supersaturation level was breached too quickly, or the cooling rate exceeded the crystallization kinetics.

    • Solution: Reheat the mixture until it forms a single homogeneous phase. Add 5-10% more of the "good" solvent (EtOAc or IPA). Cool at a much slower rate (e.g., 0.1 °C/min) and introduce seed crystals just below the saturation temperature.

  • Issue: Poor impurity rejection (product is still colored or impure).

    • Causality: Impurities were occluded within the crystal lattice due to rapid crash-out, or the wash solvent dissolved the impurities back onto the filter cake [2].

    • Solution: Ensure the wash solvent is strictly the anti-solvent (e.g., pure cold Heptane or Water) and is pre-chilled. If the impurity is highly polar, switch from System A to System C (Toluene), as Toluene will keep polar impurities in the mother liquor.

References

  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Crystallization Resources. URL:[Link]

  • Simone et al. "Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Prat et al. "Toward a More Holistic Framework for Solvent Selection." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Prat et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Zhang et al. "A Hybrid Framework for Simultaneous Process and Solvent Optimization of Continuous Anti-Solvent Crystallization with Distillation for Solvent Recycling." MDPI Processes. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing over-reduction of methyl ester during hydroxymethyl synthesis

Topic: Preventing Over-Reduction & Ensuring Chemoselectivity Ticket ID: CHEM-RED-001 Status: Open Assigned Specialist: Senior Application Scientist Diagnostic Phase: Defining "Over-Reduction" In the context of synthesizi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Over-Reduction & Ensuring Chemoselectivity Ticket ID: CHEM-RED-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Phase: Defining "Over-Reduction"

In the context of synthesizing a hydroxymethyl group (


) from a methyl ester  (

), "over-reduction" is a critical failure mode that manifests in two distinct ways. Before proceeding, identify which scenario matches your experimental observation:
  • Scenario A: Deoxygenation (The "True" Over-Reduction)

    • Observation: The ester is fully reduced to a methyl group (

      
      ), stripping the oxygen entirely.
      
    • Risk Factors: Benzylic or allylic esters, presence of strong Lewis acids (e.g.,

      
      , 
      
      
      
      ) combined with hydrides, or dissolving metal conditions.
  • Scenario B: Chemoselectivity Loss (Collateral Damage)

    • Observation: The ester is successfully converted to the alcohol, but other sensitive functional groups (halogens, nitro groups, alkenes, nitriles) are also reduced.

    • Risk Factors: Use of non-selective "hammer" reagents like Lithium Aluminum Hydride (

      
       or LAH).
      
Root Cause Analysis & Mechanism

To prevent these issues, we must visualize the reaction pathways. The diagram below illustrates the desired pathway versus the "danger zones" of over-reduction and side reactions.

ReductionPathways cluster_legend Pathway Legend Ester Methyl Ester (R-COOCH3) Tetra Tetrahedral Intermediate Ester->Tetra + Hydride SideProduct Side Product (Dehalogenated/Saturated) Ester->SideProduct Non-selective Attack (e.g., LAH on R-X) Aldehyde Aldehyde (Transient) Tetra->Aldehyde - OMe Alcohol Hydroxymethyl (Target: R-CH2OH) Aldehyde->Alcohol + Hydride (Fast) Alkane Alkane (Over-Reduced: R-CH3) Alcohol->Alkane Hydrogenolysis (Benzylic/Lewis Acid) key Green: Desired Path Red: Over-Reduction/Side Rxn

Figure 1: Reaction coordinate showing the target Hydroxymethyl window and potential over-reduction pitfalls.

Reagent Selection Matrix

The choice of hydride source is the primary determinant of success.


 is often the default choice in academic labs, but it is the root cause of most Scenario B failures.
ReagentStrengthChemoselectivity ProfileRecommended For

(LAH)
ExtremePoor. Reduces esters, halides, nitro, nitriles, amides, epoxides.Simple aliphatic esters with no other functional groups.

HighExcellent. Reduces esters, aldehydes, ketones.[1] Tolerates: Halides, nitro, nitriles.[2]Complex APIs requiring chemoselectivity.

+

HighExcellent. Generates

in situ.[3]
Scalable, safe reduction of esters in presence of sensitive groups.[2]
DIBAL-H (excess)HighModerate. Can stop at aldehyde (-78°C) or go to alcohol (RT).Sterically hindered esters; avoiding acidic workups.

(MeOH)
LowVariable. Very slow for esters unless activated (e.g., reflux).Not recommended for esters without additives (slow kinetics).
Troubleshooting Guides & Protocols
Issue 1: "I keep losing my Halogen (Cl, Br, I) or Nitro group."

Diagnosis: You are likely using


.[3] The aluminohydride anion is a powerful nucleophile that attacks alkyl halides via 

and reduces nitro groups to amines or azo compounds. Solution: Switch to the In-Situ Lithium Borohydride Protocol . Borohydrides are less nucleophilic toward alkyl halides but sufficiently electrophilic (when coordinated with

) to reduce the carbonyl.

Protocol: Chemoselective Reduction (The "Gold Standard") Scope: Reduces Methyl Ester


 Hydroxymethyl while preserving Halogens, Nitro, Cyano, and Carbamates.
  • Preparation: Dissolve

    
     (2.0 equiv) and anhydrous 
    
    
    
    (2.0 equiv) in dry THF (or Diglyme). Stir for 10-15 mins to generate
    
    
    in situ.
    • Note: The solution will remain turbid.

  • Addition: Add the Methyl Ester substrate (1.0 equiv) dissolved in THF dropwise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. If slow, add Ethanol (5-10% v/v) to catalyze the reaction (forms reactive mono-ethoxy species).

  • Quench: Cool to

    
    . Carefully add 
    
    
    
    or sat.
    
    
    .
    • Caution: Hydrogen gas evolution.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    

Why this works: The Lithium cation (


) acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This activates the carbonyl toward the borohydride attack. The borohydride is not strong enough to attack the halogen or nitro group under these conditions.
Issue 2: "My Benzylic Alcohol turned into a Methyl group (Deoxygenation)."

Diagnosis: You have experienced Hydrogenolysis . This occurs when a benzylic C-O bond is cleaved. This is common if you used:

  • Catalytic Hydrogenation (

    
    ).
    
  • Hydrides in the presence of strong Lewis Acids (e.g.,

    
     or 
    
    
    
    ).
  • Dissolving metal conditions (

    
    ).
    

Solution:

  • Avoid Heterogeneous Catalysts: Do not use

    
     if you only want to reduce the ester.
    
  • Buffer the Lewis Acidity: If using borohydrides, avoid adding strong Lewis acids. Use the

    
     or 
    
    
    
    modified borohydride method instead of
    
    
    .
  • Alternative Reagent: Use DIBAL-H in Toluene/DCM at

    
     to RT. DIBAL-H reduces the ester to the alcohol through an aluminate intermediate that is stable and does not promote C-O cleavage as aggressively as acidic hydride mixtures.
    
Issue 3: "The reaction stalls at 50% conversion."

Diagnosis: Formation of stable borate complexes or insufficient hydride activity. Solution:

  • Methanol Boost: Add slow addition of Methanol (approx 2-5 equiv) to the refluxing THF mixture (

    
     reduction). The methanol reacts to form alkoxy-borohydrides (
    
    
    
    ), which are often more soluble and reactive reducing agents than the parent borohydride.
  • The "Luche" Variant: Although typically for enones, adding

    
     can activate the ester carbonyl via strong oxophilicity of Cerium, driving the reaction to completion without affecting other groups.
    
Frequently Asked Questions (FAQ)

Q: Can I use


 in pure Methanol? 
A:  Generally, no. While 

reduces aldehydes/ketones in MeOH instantly, it reacts with esters very slowly (days). You also risk transesterification (Methyl ester

Methyl ester, no change visible) or reaction of the hydride with the solvent. You need a Lewis acid additive (

) or reflux conditions to make it viable.

Q: I have an


-unsaturated ester. How do I get the Allylic Alcohol without reducing the double bond? 
A:  This is a classic "over-reduction" risk (reducing the alkene).
  • Avoid:

    
     (reduces alkene first).
    
  • Use: DIBAL-H (2.2 equiv) at

    
     to 
    
    
    
    . It selectively targets the carbonyl.[4]
  • Alternative: Luche Reduction (

    
    ) is highly regioselective for the carbonyl (1,2-addition) over the alkene (1,4-addition).
    

Q: Why not just use


 at low temperature? 
A:  You can, but it is risky. Even at 

, LAH is aggressive. If you have a precious late-stage intermediate with a halogen, the risk of dehalogenation (even 5-10%) often outweighs the convenience.

is inherently safer for chemoselectivity.
References
  • Chemoselective Reduction Protocol (LiBH4/LiCl)

    • Hamada, Y., et al. "High Chemoselectivity in the Reduction of Esters to Alcohols using Lithium Borohydride." Chemical & Pharmaceutical Bulletin, 2011.

  • Mechanistic Insights on Ester Reduction

    • Brown, H. C., & Narasimhan, S. "Selective Reductions. 25. The Reaction of Lithium Borohydride with Selected Organic Compounds Containing Representative Functional Groups." Journal of Organic Chemistry, 1982.

  • Green/Fatty Acid Reduction Context

    • Mendow, G., et al. "Selective Synthesis of Fatty Alcohols over Mild Reaction Conditions via Non-Catalytic Liquid-Phase Fatty Acid Methyl Esters’ Reduction." MDPI Processes, 2023.

  • Aminodiborane Alternatives

    • RSC Advances. "Reduction of esters to alcohols and iodides using aminodiborane." Royal Society of Chemistry, 2023.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-chloro-4-(hydroxymethyl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and procedural challenges researchers face when synthesizing meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and procedural challenges researchers face when synthesizing methyl 3-chloro-4-(hydroxymethyl)benzoate . This compound is a critical building block in modern drug discovery, frequently utilized in the development of targeted therapeutics such as SARS-CoV-2 Mpro inhibitors and PD-L1 internalization inducers [1, 2].

Below, you will find an in-depth analysis of the two primary synthetic routes, self-validating experimental protocols, and a mechanistic troubleshooting FAQ to ensure high-yield, reproducible scale-ups.

I. Synthetic Workflow & Mechanistic Overview

The synthesis of this target molecule typically proceeds via one of two routes: the chemoselective reduction of an aldehyde (Route A) or the mild esterification of a carboxylic acid (Route B). Understanding the reactivity of the benzylic position is crucial, as the primary hydroxyl group is highly susceptible to side reactions under harsh conditions.

SynthesisWorkflow StartA Route A: Methyl 3-chloro-4-formylbenzoate Target Target API Intermediate: Methyl 3-chloro-4-(hydroxymethyl)benzoate StartA->Target NaBH4, MeOH, 0°C (Optimal Route) StartB Route B: 3-chloro-4-(hydroxymethyl)benzoic acid StartB->Target MeI, K2CO3, DMF (Mild Alkylation) EtherImp Impurity: Methoxymethyl ether StartB->EtherImp MeOH, H2SO4 (Fischer Esterification) PolymerImp Impurity: Polyester Oligomers StartB->PolymerImp Heat / Strong Coupling (Self-Condensation)

Synthesis routes for methyl 3-chloro-4-(hydroxymethyl)benzoate and common side reactions.

II. Troubleshooting Guides (Q&A)

Route A: Reduction of Methyl 3-chloro-4-formylbenzoate

Q: My TLC shows complete conversion of the aldehyde, but my isolated yield after extraction is only 40%. Where is my product? A: You are likely experiencing the "borate trap." When sodium borohydride (


) reduces an aldehyde, it forms a stable tetraalkoxyborate intermediate complex 

. If you only use water to quench the reaction, these boron-oxygen bonds do not fully hydrolyze. The resulting complex is highly water-soluble and will remain in the aqueous phase during your ethyl acetate extraction. Causality & Fix: You must use an acidic quench (e.g., saturated

or 1N

) and stir until gas evolution completely ceases. The acid protonates the oxygen, breaking the B-O bond and releasing the free benzylic alcohol into the organic phase.

Q: Can I use Lithium Aluminum Hydride (


) instead of 

to speed up the reaction?
A: No.

lacks the necessary chemoselectivity. While

in methanol at 0 °C selectively reduces the formyl group,

will indiscriminately reduce both the aldehyde and the methyl ester, yielding the undesired diol: 3-chloro-1,4-benzenedimethanol.
Route B: Esterification of 3-chloro-4-(hydroxymethyl)benzoic acid

Q: I attempted a standard Fischer esterification (MeOH, catalytic


, reflux). My mass spec shows a +14 Da mass shift from the expected product. What happened? 
A:  You have synthesized the etherification impurity, methyl 3-chloro-4-(methoxymethyl)benzoate. Benzylic alcohols are highly sensitive to acidic conditions. The strong acid protonates the primary hydroxyl group, which leaves as water to form a resonance-stabilized benzylic carbocation [3]. The methanol solvent rapidly intercepts this carbocation, forming a methyl ether.
Causality & Fix: You must avoid Brønsted acids. Switch to a base-promoted alkylation using Methyl Iodide (

) and Potassium Carbonate (

) in an aprotic solvent like DMF. The base selectively deprotonates the carboxylic acid (

) without activating the benzylic alcohol (

), allowing for selective esterification.

III. Quantitative Yield & Impurity Profiling

To guide your synthetic strategy, below is a summary of the quantitative outcomes based on the chosen reaction conditions.

Synthetic RouteReagents & ConditionsTempTarget Yield (%)Major ImpurityImpurity Yield (%)
Route A (Optimized)

(1.2 eq), MeOH
0 °C92 - 95% Over-reduction (Diol)< 2%
Route A (Poor Quench)

(1.2 eq), MeOH,

quench
0 °C40 - 45% Borate-trapped complex~50% (Lost in aq)
Route B (Optimized)

(1.2 eq),

, DMF
25 °C85 - 88% Unreacted Acid< 5%
Route B (Failed) MeOH,

(cat.)
65 °C< 10% Methoxymethyl ether> 80%

IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and analytical checkpoints ensure that any deviations are caught immediately during the workflow.

Protocol A: Chemoselective Reduction (Industry Standard)

This is the recommended route due to its high atom economy and reliable scalability.

  • Initialization: Dissolve methyl 3-chloro-4-formylbenzoate (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Add

    
     (1.2 eq) portion-wise over 15 minutes.
    
    • Self-Validation Check: You should observe mild effervescence (

      
       gas). The portion-wise addition prevents thermal runaway, which would otherwise lead to ester transesterification.
      
  • Reaction Monitoring: Stir at 0 °C for 1 hour.

    • Self-Validation Check: Analyze via TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde starting material (

      
      ) must completely disappear, replaced by a more polar, UV-active product spot (
      
      
      
      ).
  • Hydrolytic Quench (Critical): Slowly add saturated aqueous

    
     dropwise until gas evolution ceases. Stir vigorously for 15 minutes at room temperature to ensure complete breakdown of the alkoxyborate complex.
    
  • Isolation: Remove methanol under reduced pressure (rotary evaporator bath < 30 °C). Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the target alcohol as a white to off-white solid.
    
Protocol B: Mild Base-Promoted Alkylation

Use this route if your starting material is the free carboxylic acid.

  • Salt Formation: Dissolve 3-chloro-4-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous DMF (0.3 M). Add finely powdered, anhydrous

    
     (1.5 eq). Stir at room temperature for 20 minutes.
    
    • Self-Validation Check: The mixture will transition from a clear solution to a cloudy suspension as the insoluble potassium carboxylate salt forms.

  • Alkylation: In a well-ventilated fume hood, add Methyl Iodide (

    
    , 1.2 eq) dropwise. Seal the vessel and stir at room temperature for 4 hours.
    
  • Quench & Wash: Add water (equal to 3x the reaction volume) to dissolve all inorganic salts. Extract with Ethyl Acetate (3x).

  • DMF Removal (Critical): Wash the combined organic layers sequentially with water (3x) and 10% aqueous sodium thiosulfate (

    
    ) (1x).
    
    • Self-Validation Check: The thiosulfate wash will immediately strip away any yellow tint caused by trace iodine generated from

      
       degradation.
      
  • Isolation: Wash with brine, dry over

    
    , filter, and concentrate to afford the pure methyl ester.
    

V. References

  • WO2018119263A1 - Heterocyclic compounds derivatives as pd-l1 internalization inducers Source: Google Patents URL:

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: National Institutes of Health (PMC) URL:

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols Source: ACS Omega URL:

Troubleshooting

Purification of methyl 3-chloro-4-(hydroxymethyl)benzoate from unreacted aldehyde

Case ID: PUR-034-CL Subject: Removal of unreacted methyl 3-chloro-4-formylbenzoate (aldehyde) from target alcohol. Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Chemical Context[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-034-CL Subject: Removal of unreacted methyl 3-chloro-4-formylbenzoate (aldehyde) from target alcohol. Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: You are performing a chemoselective reduction of methyl 3-chloro-4-formylbenzoate (Aldehyde) to methyl 3-chloro-4-(hydroxymethyl)benzoate (Alcohol). The presence of the methyl ester (at C1) and the chlorine atom (at C3) creates a specific electronic environment:

  • Ester Sensitivity: The ester moiety is susceptible to hydrolysis under strong basic conditions or over-reduction if the reducing agent is too aggressive (e.g., LiAlH₄).

  • Aldehyde Reactivity: The electron-withdrawing chlorine atom at the ortho position makes the aldehyde carbonyl highly electrophilic. This property, while making it reactive, also makes it an excellent candidate for bisulfite scavenging .

The Solution: While chromatography is possible, the most efficient, scalable, and chemically "clean" method for this specific pair is Chemoselective Bisulfite Scavenging . This method exploits the aldehyde's ability to form a water-soluble adduct, leaving the alcohol and ester intact in the organic phase.

Diagnostic & Triage: "Is this my problem?"

Before initiating purification, confirm the identity of your impurity. The polarity difference between the aldehyde and the alcohol can be subtle on silica gel.

Diagnostic Protocol: Differential Staining

Objective: Distinguish between the target alcohol and the unreacted aldehyde using Thin Layer Chromatography (TLC).

ParameterCondition / Value
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase 30% Ethyl Acetate in Hexanes (Adjust based on Rf)
Visualization A UV (254 nm) - Both compounds will quench (dark spots).
Visualization B 2,4-DNP Stain (Specific for Aldehydes)
Visualization C KMnO₄ Stain (General Oxidizable Groups)

Interpretation:

  • Aldehyde (Impurity): Visible under UV. Turns Yellow/Orange immediately upon dipping in 2,4-DNP. Usually has a higher Rf (runs faster) than the alcohol.

  • Alcohol (Product): Visible under UV. No reaction with 2,4-DNP. Turns Yellow/Brown with KMnO₄ after heating. Lower Rf.

Primary Protocol: Chemoselective Bisulfite Scavenging

Mechanism: Sodium bisulfite (NaHSO₃) attacks the electrophilic carbonyl of the aldehyde to form a water-soluble


-hydroxy sulfonate adduct.[1][2] The alcohol lacks this carbonyl reactivity and remains in the organic layer.

Note: The chlorine atom at the C3 position enhances the electrophilicity of the aldehyde, making this formation even more favorable than in non-halogenated benzaldehydes.

Step-by-Step Methodology

Reagents Required:

  • Crude reaction mixture[1][3]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bisulfite (NaHSO₃) solution (freshly prepared)

  • Brine (Saturated NaCl)

  • Magnesium Sulfate (MgSO₄)

Protocol:

  • Dissolution: Dissolve the crude solid in a minimal amount of organic solvent (EtOAc is preferred for safety; DCM is acceptable if solubility is an issue).

  • First Extraction (The Scavenge): Transfer to a separatory funnel. Add a volume of saturated NaHSO₃ equal to the organic layer volume.

  • Agitation (Critical): Shake vigorously for 2–3 minutes .

    • Why? Adduct formation is biphasic. Vigorous mixing increases surface area.

    • Troubleshooting: If the aldehyde persists, add 5% Methanol to the organic layer to increase phase transfer efficiency.

  • Phase Separation: Allow layers to separate.

    • Bottom Layer (Aqueous): Contains the bisulfite-aldehyde adduct.[1] Discard (unless you need to recover the starting material).

    • Top Layer (Organic): Contains the purified Methyl 3-chloro-4-(hydroxymethyl)benzoate.

  • Repeat: Perform the bisulfite wash a second time to ensure >98% removal.

  • Final Wash: Wash the organic layer once with water (to remove residual bisulfite) and once with brine (to dry).

  • Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

Visualization: Bisulfite Scavenging Workflow

BisulfiteProcess Start Crude Mixture (Alcohol + Aldehyde) Dissolve Dissolve in EtOAc Start->Dissolve AddBisulfite Add Sat. NaHSO3 (Vigorous Shake) Dissolve->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Target Alcohol) PhaseSep->OrgLayer Top Phase AqLayer Aqueous Layer (Aldehyde-Bisulfite Adduct) PhaseSep->AqLayer Bottom Phase (Discard) Validation TLC Check (2,4-DNP Stain) OrgLayer->Validation Validation->AddBisulfite Orange Spot Persists FinalWorkup Wash (H2O/Brine) Dry & Concentrate Validation->FinalWorkup No Orange Spot Repeat Repeat Wash

Caption: Workflow for the chemoselective removal of aldehyde via bisulfite adduct formation.

Secondary Protocol: Flash Chromatography

If the bisulfite method is unsuitable (e.g., large scale emulsion issues) or if you require extremely high purity (>99.5%), use flash chromatography.

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase Strategy: The alcohol is more polar than the aldehyde. You need a gradient that moves the aldehyde first but retains the alcohol long enough to separate.

Recommended Gradient (Column Volumes - CV):

StepSolvent Composition (Hexanes : EtOAc)Purpose
Equilibration 90 : 10Condition the column.
Loading Dissolve in minimal DCM or adsorb on silica.Prevent band broadening.
Elution 1 90 : 10 (2 CV) → 80 : 20 (3 CV)Elutes non-polar impurities and Aldehyde .
Elution 2 70 : 30 (5 CV) → 60 : 40 (Hold)Elutes Methyl 3-chloro-4-(hydroxymethyl)benzoate .

Note: The chlorine atom adds lipophilicity, so this compound may run faster than non-halogenated analogues. Monitor fractions closely.

Troubleshooting & FAQs

Q1: I tried the bisulfite wash, but the aldehyde spot is still visible on TLC.

  • Cause: Old bisulfite solution or insufficient contact time.

  • Fix: Prepare fresh saturated NaHSO₃. Bisulfite oxidizes to sulfate over time, which is non-reactive. Ensure you shake the funnel vigorously for at least 2 minutes.

  • Advanced Fix: Add 5-10% Methanol to your organic phase during the wash. The adduct is more soluble in water, but the reaction requires the aldehyde to contact the aqueous phase. Methanol acts as a phase transfer bridge.

Q2: I formed a stubborn emulsion during the bisulfite wash.

  • Cause: The density of the chlorinated aromatic solution might be close to that of the saturated salt solution, or fine particulates are present.

  • Fix:

    • Add solid NaCl to the mixture to increase the density of the aqueous layer.

    • Filter the entire biphasic mixture through a pad of Celite if particulates are visible.

    • Wait. Gravity is the best breaker.

Q3: Will the bisulfite hydrolyze my methyl ester?

  • Analysis: No. Sodium bisulfite is weakly acidic (pH ~4–5). Methyl esters are generally stable at this pH at room temperature. Avoid adding strong bases (NaOH/KOH) or heating the mixture, as that will hydrolyze the ester to the carboxylic acid.

Q4: Can I use NaBH₄ to just reduce the rest of the aldehyde?

  • Risk: Yes, but risky. Adding more reducing agent might lead to over-reduction of the methyl ester to the diol (3-chloro-1,4-benzenedimethanol), especially if the reaction warms up or runs too long. Scavenging the impurity is chemically safer than trying to force the reaction to completion.

References

  • BenchChem. (2025).[4] Stability of Heptanal Sodium Bisulfite: A Technical Guide to pH-Dependent Equilibrium and Analysis. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Soai, K., et al. (1984). "Practical Procedure for the Chemoselective Reduction of Esters by Sodium Borohydride." Journal of Organic Chemistry. (Context for ester stability vs. aldehyde reduction).

  • ScienceMadness Discussion Board. (2018). Regeneration of benzaldehyde from bisulfite adduct. Retrieved from

  • University of Liverpool. TLC Stains and Visualization. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Boron Salt Removal After NaBH₄ Reduction of Formylbenzoates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven, authoritative solutions for a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with field-proven, authoritative solutions for a notoriously stubborn issue: removing residual boron salts after the sodium borohydride (NaBH₄) reduction of formylbenzoates to hydroxymethylbenzoates.

Below, you will find the mechanistic causality of these issues, a visual workflow, self-validating protocols, and a quantitative comparison of purification methods.

Part 1: Workflow Visualization

The following diagram illustrates the logical progression of breaking boron-oxygen coordination and isolating the pure hydroxymethylbenzoate product.

Workflow Start Formylbenzoate + NaBH4 Reduction Reaction Quench Acidic Quench (HCl/Citric Acid) pH 3-4 Start->Quench Cleaves borate complexes Phase Liquid-Liquid Extraction (EtOAc/H2O) Quench->Phase Aqueous Aqueous Layer (Inorganic Salts) Phase->Aqueous Discard Organic Organic Layer (Product + Boric Acid) Phase->Organic Retain MeOH Methanol Co-evaporation (Forms B(OMe)3) Organic->MeOH 3x cycles under vacuum Resin Optional: Amberlite IRA-743 Resin Treatment MeOH->Resin If trace B remains Pure Pure Hydroxymethylbenzoate (Boron-Free) MeOH->Pure Resin->Pure

Caption: Workflow for the cleavage and removal of residual boron species following NaBH4 reduction.

Part 2: Troubleshooting Guides & Methodologies (FAQs)
Q1: Why is my product yield unexpectedly low after extraction, and why does the crude residue streak on a silica column?

The Causality: When reducing formylbenzoates with NaBH₄, the resulting alkoxide intermediates strongly coordinate with the boron byproduct. Because your product contains both a newly formed hydroxymethyl group and a benzoate ester, it acts as an excellent bidentate or polymeric ligand, forming stable borate esters or boroxine networks. This coordination drastically increases the water solubility of your product (causing loss during extraction) and causes severe streaking during chromatography due to the Lewis acidic nature of the boron sticking to the silica gel [1].

Q2: How do I completely break the boron-product complex during the initial workup?

The Causality: Borate complexes are stable at neutral or basic pH. An acidic quench is required to protonate the alkoxide, forcing the equilibrium toward the free alcohol and converting the boron species into boric acid (


).

Self-Validating Protocol: Acidic Quench

  • Cool the completed reaction mixture to 0 °C using an ice bath.

  • Slowly add 1 M HCl or 10% aqueous citric acid dropwise to control hydrogen gas evolution.

  • Self-Validation Check: Continue addition until the aqueous layer reaches a stable pH of 3–4 (verify using pH indicator strips). Do not proceed to extraction until this pH is confirmed, as higher pH values indicate incomplete borate hydrolysis.

  • Stir for 30–60 minutes at room temperature to allow complete cleavage of the kinetic borate esters.

  • Extract with ethyl acetate (EtOAc) or dichloromethane (DCM).

Q3: I performed an acidic quench, but my NMR still shows broad peaks and my mass recovery is over 100%. What is the standard protocol for methanol co-evaporation?

The Causality: Boric acid (


) is partially soluble in organic solvents and will co-extract into your organic layer. The most reliable and field-standard method to remove it is by converting it to volatile trimethyl borate (

), which has a boiling point of 68 °C and is easily removed under vacuum [2].

Self-Validating Protocol: Methanol Co-evaporation

  • Concentrate the organic extract from your reaction under reduced pressure to yield the crude residue.

  • Dissolve the crude residue in 10–20 volumes of anhydrous methanol.

  • Evaporate the methanol under reduced pressure (rotary evaporator) at 40 °C.

  • Repeat the dissolution and evaporation process 3 to 5 times.

  • Self-Validation Check: Acquire a crude

    
     NMR spectrum in DMSO-
    
    
    
    . The disappearance of the broad exchangeable singlet around 4.0–5.0 ppm (characteristic of boric acid) and a clean baseline confirm successful boron removal. Alternatively, an
    
    
    NMR should show no signals.
Q4: I am synthesizing a pharmaceutical intermediate where elemental boron must be strictly controlled (<10 ppm). Methanol co-evaporation isn't enough. What can I do?

The Causality: For trace elemental impurity control, standard evaporation is insufficient. You must use a boron-specific chelating ion-exchange resin, such as Amberlite™ IRA-743. This resin contains N-methyl-D-glucamine functional groups. The diol moieties on the glucamine specifically and irreversibly chelate borate ions to form a highly stable complex, releasing water, even in organic or mixed aqueous/organic solvents [3].

Self-Validating Protocol: Amberlite IRA-743 Resin Treatment

  • Swell the Amberlite IRA-743 resin in methanol or your reaction solvent for 30 minutes.

  • Add the resin to the crude product solution (typically 1–2 g of resin per gram of crude product).

  • Stir gently at room temperature for 2–4 hours.

  • Self-Validation Check: Pull a 0.5 mL aliquot, filter, and run an ICP-MS (Inductively Coupled Plasma Mass Spectrometry) assay to confirm boron levels have dropped below the 10 ppm threshold. If not, add 0.5 g more resin and stir for an additional hour.

  • Filter the mixture through a pad of Celite® and wash the resin with excess solvent.

  • Concentrate the filtrate to obtain the ultra-pure, boron-free product.

Part 3: Quantitative Data Presentation

The following table summarizes the efficiency and appropriate use cases for the various boron removal techniques discussed.

Purification MethodChemical MechanismTypical Boron ReductionBest Use CaseLimitations
Acidic Quench (pH 3-4) Hydrolysis of borate esters to

Removes ~80% of coordinated boronStandard initial workup step for all NaBH₄ reductions.Leaves residual

partitioned in the organic layer.
Methanol Co-evaporation Esterification to volatile

(b.p. 68 °C)
Reduces boron to < 1-2% (NMR pure)Routine lab-scale purification prior to chromatography.Time-consuming; requires multiple evaporation cycles.
Amberlite IRA-743 Resin Irreversible chelation via N-methyl-D-glucamineReduces boron to < 10 ppm (ICP-MS pure)Late-stage API synthesis and strict elemental impurity control.Higher material cost; requires filtration and swelling time.
Part 4: References
  • Title: Workup Tricks: Reagents - Not Voodoo XX Source: University of Rochester, Department of Chemistry URL: [Link]

Sources

Troubleshooting

Optimizing reaction time for selective chemoselective reduction of benzoates

Ticket Subject: Optimizing Reaction Time & Selectivity for Benzoate Ester Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Chemoselectivity Critical) Co...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimizing Reaction Time & Selectivity for Benzoate Ester Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Chemoselectivity Critical)

Core Directive: The Kinetic Control Philosophy

Welcome to the technical support hub. You are likely here because you need to reduce a benzoate ester (e.g., methyl benzoate) to a benzyl alcohol, but you cannot afford to touch other sensitive functionalities like aryl halides (Ar-X) , nitro groups (-NO₂) , or nitriles (-CN) .

Standard reagents like Lithium Aluminum Hydride (LiAlH₄) are often too aggressive, leading to "over-reduction" (loss of halides) or "scrambling" (reduction of nitro groups).

The Solution: We will utilize an In Situ Activated Borohydride System (NaBH₄ + LiCl) . This method relies on electrophilic activation rather than nucleophilic strength. By adding a Lewis Acid (LiCl), we modify the kinetics to favor carbonyl reduction over competing pathways, allowing for precise reaction time optimization.

Mechanism of Action (Visualized)

The following diagram illustrates why this system is chemoselective. The Lithium cation (


) coordinates to the carbonyl oxygen, lowering the activation energy for the borohydride attack, while leaving electron-rich groups (like nitro) untouched.

G Substrate Benzoate Ester (Low Electrophilicity) Activation Li+ Coordination (Lewis Acid Activation) Substrate->Activation + LiCl Nitro Nitro Group (Unreactive to NaBH4) Substrate->Nitro No Reaction Halide Aryl Halide (Stable) Substrate->Halide No Reaction Intermediate Activated Complex (C=O--Li+) Activation->Intermediate Attack Hydride Attack (NaBH4) Intermediate->Attack Rate Limiting Step Product Benzyl Alcohol (Chemoselective) Attack->Product

Caption: Kinetic pathway of Li-activated borohydride reduction. Note the bypass of sensitive groups.

Standard Operating Protocol (SOP): NaBH₄/LiCl System

Objective: Reduce Methyl 4-bromobenzoate to 4-Bromobenzyl alcohol without debromination.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4]RoleCritical Note
Benzoate Ester 1.0SubstrateEnsure dry (<0.1% H₂O).
NaBH₄ 1.5 - 2.0ReductantUse fresh powder, not old clumps.
LiCl 1.5 - 2.0ActivatorMUST be anhydrous. Hygroscopic!
THF/EtOH SolventMedium1:1 or 2:1 mixture promotes solubility.
Step-by-Step Workflow
  • The Activation Mix:

    • In a dry flask under N₂, dissolve anhydrous LiCl (2.0 equiv) and NaBH₄ (2.0 equiv) in dry Ethanol (or THF/EtOH mix).

    • Observation: Evolution of H₂ gas may occur slightly; stir for 15 mins to ensure formation of LiBH₄ species in situ.

  • Substrate Addition (Time = 0):

    • Add the Benzoate Ester (1.0 equiv) in one portion (if solid) or dropwise (if liquid solution).

    • Kinetic Note: The reaction is generally endothermic initially or mildly exothermic.

  • The Reaction Phase (Time Optimization):

    • Stir at Room Temperature (25°C) for 1 hour.

    • Check Point: Pull an aliquot for TLC/HPLC.

    • If <50% conversion: Heat to mild reflux (60-70°C).

    • Typical Duration: 3–6 hours at reflux is standard for electron-rich benzoates. Electron-deficient benzoates may finish in 1 hour.

  • Quench & Workup (Critical for Yield):

    • Cool to 0°C.

    • Add Acetone (1 equiv) to destroy excess hydride (forms isopropanol).

    • Add Sat. NH₄Cl slowly.

    • Caution: Boron complexes can form emulsions. If this happens, add 1M HCl dropwise until the emulsion breaks (pH ~4-5).

Troubleshooting Center

Select your issue below for immediate diagnostic steps.

Issue A: "The reaction stalled at 60% conversion after 12 hours."

Diagnosis:

  • Wet LiCl: Lithium Chloride is extremely hygroscopic. If it absorbed water, it deactivated the borohydride (forming borates) before it could reduce the ester.

  • Borane Complexation: The product alcohol might be complexing with the boron, inhibiting further turnover.

Corrective Action:

  • Immediate Fix: Add a fresh "booster" shot of NaBH₄ (0.5 equiv) and LiCl (0.5 equiv) pre-dissolved in dry EtOH.

  • Prevention: Flame-dry your LiCl under vacuum before use.

Issue B: "I see de-halogenation (loss of Br/I) or nitro reduction."

Diagnosis:

  • Transition Metal Contamination: NaBH₄ can reduce nitro groups only if trace transition metals (Cu, Ni, Pd) are present (forming metal-borides in situ).

  • Temperature Overshoot: Refluxing too vigorously (>80°C) for too long (>12h).

Corrective Action:

  • Immediate Fix: Lower temp to 40°C and extend time.

  • Prevention: Use high-purity solvents and new stir bars (old stir bars can harbor metal leachates). Add EDTA during workup to sequester metals if you suspect contamination.

Issue C: "My workup is a sticky white gel/emulsion."

Diagnosis: This is the "Boron-Gel" trap. Alkoxy-boranes are insoluble in ether/water interfaces.

Corrective Action:

  • The "Acid Wash" Method: Acidify the aqueous layer to pH 3 with 1M HCl (carefully!) to hydrolyze the B-O bonds.

  • The "Tartrate" Method: Use saturated Potassium Sodium Tartrate (Rochelle's Salt) solution instead of water. Stir vigorously for 30 mins. The tartrate chelates the boron/lithium salts.

Decision Tree: Optimizing Reaction Time

Use this logic flow to determine the optimal stop-point for your specific substrate.

Troubleshooting Start Start Reaction (T=0, Reflux) Check1 Check HPLC (T=1 hr) Start->Check1 ConvLow Conversion < 20% Check1->ConvLow ConvMid Conversion 20-80% Check1->ConvMid ConvHigh Conversion > 95% Check1->ConvHigh Action1 Check LiCl Quality Add 1.0 eq Booster ConvLow->Action1 Action2 Continue Reflux Check every 2 hrs ConvMid->Action2 Impurity Impurity Detected? (Des-Halo / Amine) ConvHigh->Impurity Action1->Check1 Restart Timer Action2->Check1 Action3 COOL IMMEDIATELY Quench to prevent side-rxn Impurity->Action3 No Stop STOP REACTION Purify immediately Impurity->Stop Yes

Caption: Decision matrix for dynamic reaction monitoring.

Frequently Asked Questions (FAQ)

Q: Can I use CaCl₂ instead of LiCl? A: Yes. The Ookawa/Soai method works with CaCl₂ as well. However, LiCl is generally preferred because LiBH₄ (formed in situ) is more soluble in THF than Ca(BH₄)₂ species, leading to faster kinetics and shorter reaction times.

Q: Why not just use DIBAL-H? A: DIBAL-H is excellent but requires strict cryogenic conditions (-78°C) to be selective. If you are running a large batch, maintaining -78°C during a slow addition is difficult. The NaBH₄/LiCl method is robust at room temperature or mild heat, making it more scalable for "bench-top" chemistry.

Q: My benzoate has a free phenol (-OH) group. Will this work? A: The phenol will deprotonate (react with NaBH₄ to form H₂ and the phenoxide), consuming 1 equivalent of hydride. You must calculate this into your stoichiometry (use 2.5–3.0 equiv of NaBH₄ total). The ester will still reduce, but slower due to the solubility change of the phenoxide salt.

References

  • Ookawa, A., & Soai, K. (1986). Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride. The Journal of Organic Chemistry, 51(21), 4000–4005.

  • Brown, H. C., & Narasimhan, S. (1982). Selective reductions. 29. A simple, convenient procedure for the selective reduction of esters with sodium borohydride in mixed solvent systems. The Journal of Organic Chemistry, 47(9), 1604–1606.

  • Ranu, B. C. (1993). Zinc Borohydride—A Reducing Agent with High Potential. Synlett, 1993(12), 885–892.

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive Chloromethyl Benzoate Intermediates

A Guide for Researchers, Scientists, and Drug Development Professionals Chloromethyl benzoate and its derivatives are highly valuable intermediates in organic synthesis, serving as critical building blocks for pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Chloromethyl benzoate and its derivatives are highly valuable intermediates in organic synthesis, serving as critical building blocks for pharmaceuticals, agrochemicals, and materials science.[1][2] Their utility is derived from the dual reactivity of the ester and the benzylic chloride, allowing for sequential and diverse chemical modifications.[2] However, this high reactivity comes with a significant challenge: an acute sensitivity to moisture, which can lead to reaction failure, complex purification issues, and compromised product integrity.

This guide provides a comprehensive technical resource in a direct question-and-answer format to address the common issues encountered when handling these intermediates. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the success and reproducibility of your experiments.

Section 1: Understanding the Instability - The "Why"

This section addresses the fundamental chemical reasons behind the moisture sensitivity of chloromethyl benzoate intermediates.

FAQ: Why is chloromethyl benzoate so sensitive to moisture?

Answer: The instability of chloromethyl benzoate in the presence of water stems from its bifunctional nature. It contains two sites susceptible to nucleophilic attack by water: the ester carbonyl carbon and the benzylic carbon of the chloromethyl group.

  • Ester Hydrolysis: The ester group can be hydrolyzed under either acidic or basic conditions, although the reaction is generally slow with neutral water. However, if any acidic (e.g., HCl from hydrolysis of the chloromethyl group) or basic impurities are present, this degradation pathway is accelerated. The reaction cleaves the ester bond to form benzoic acid and the highly unstable chloromethanol.[1][3]

  • Benzylic Chloride Hydrolysis: The chloromethyl group is a benzylic halide, making it highly susceptible to nucleophilic substitution (Sₙ1 and Sₙ2 type reactions). Water, though a weak nucleophile, can attack the electrophilic carbon, displacing the chloride ion. This reaction is often the primary and faster degradation pathway. It generates the corresponding benzyl alcohol derivative and hydrochloric acid (HCl). The produced HCl can then catalyze further ester hydrolysis, creating an auto-catalytic degradation loop.

The combination of these two pathways means that even trace amounts of moisture can initiate a cascade of reactions that significantly lowers the yield and purity of the desired intermediate.[1]

Diagram: Primary Hydrolysis Pathway of Chloromethyl Benzoate

Hydrolysis Primary Hydrolysis Pathway CMB Chloromethyl Benzoate BA Benzoic Acid CMB->BA Ester Hydrolysis (often acid-catalyzed) BAlc Benzyl Alcohol Derivative CMB:e->BAlc:w Sₙ reaction H2O H₂O (Water) CM Chloromethanol (Unstable) FA Formaldehyde CM->FA decomposes HCl_prod HCl HCl HCl HCl_prod->BA auto-catalysis

Caption: Hydrolysis pathways for chloromethyl benzoate.

FAQ: What are the common degradation products I should look out for?

Answer: When working with chloromethyl benzoate intermediates, you should be vigilant for the following byproducts, which are strong indicators of moisture contamination:

  • Benzoic Acid (or its derivative): A highly polar compound, often appearing as a baseline spot on a normal-phase TLC plate. It is the result of ester hydrolysis.

  • Benzyl Alcohol (or its derivative): Formed from the hydrolysis of the chloromethyl group.

  • Bis(chloromethyl) ether: Can form under certain acidic conditions from the reaction of formaldehyde (a decomposition product) and HCl. This is a particularly hazardous byproduct as it is a potent carcinogen.

  • Polymeric material: Complex side reactions can lead to the formation of insoluble polymeric tars, which can make product isolation extremely difficult.

These impurities can be detected and quantified using standard analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Section 2: Proactive Measures - Setting Up for Success

The most effective way to handle moisture-sensitive reagents is to prevent contamination from the outset. This section provides troubleshooting guides and protocols for creating a robustly anhydrous experimental environment.

Troubleshooting Guide: "My reaction yield is consistently low, and I suspect moisture contamination. Where should I start?"

Answer: A systematic audit of your experimental setup is crucial. Follow these steps to identify and eliminate sources of moisture.

Step 1: Rigorous Glassware Preparation Atmospheric water readily adsorbs onto glass surfaces. Standard "air-drying" is insufficient for moisture-sensitive reactions.

  • Cause: A thin film of adsorbed moisture on glassware can be a significant source of water, often sufficient to ruin a small-scale reaction.[6][7]

  • Solution: All glassware (flasks, condensers, dropping funnels, magnetic stir bars) must be aggressively dried immediately before use.

    Protocol: Oven-Drying Glassware

    • Clean and rinse all glassware with a suitable solvent (e.g., acetone) to remove organic residues.

    • Place the disassembled glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, or preferably, overnight.[7]

    • Assemble the main components of the apparatus (e.g., flask and condenser) while still hot and immediately place it under a positive pressure of dry, inert gas (Nitrogen or Argon). Allow it to cool to room temperature under this inert atmosphere.[6][7] This prevents moist lab air from being drawn back into the vessel as it cools.

    • Alternatively, assemble the apparatus cold and "flame-dry" it under vacuum using a heat gun, followed by breaking the vacuum with inert gas. This cycle should be repeated three times.[8]

Step 2: Ensuring Solvent Anhydricity Never assume that a new, sealed bottle of "anhydrous" solvent is sufficiently dry for your reaction. These solvents can absorb moisture during storage and dispensing.

  • Cause: Many common organic solvents are hygroscopic and can contain water in the parts-per-million (ppm) range, which can be stoichiometrically significant.

  • Solution: Use freshly dried and properly stored solvents. The choice of drying agent depends on the solvent.

    Table 1: Recommended Drying Agents for Common Solvents

    Solvent Primary Drying Agent Achievable H₂O Content (ppm) Notes & Cautions
    Dichloromethane (DCM) Calcium Hydride (CaH₂) ~13 ppm (reflux)[9] CaH₂ is highly reactive; handle with care. Generates H₂ gas.[10]
    Activated 3Å Molecular Sieves <10 ppm (storage)[11] Slower but safer than CaH₂. Sieves must be activated in a vacuum oven.
    Tetrahydrofuran (THF) Sodium/Benzophenone ~43 ppm (reflux)[9] Classic method, but hazardous. The blue/purple color of the ketyl radical indicates anhydrous conditions.
    Activated 3Å Molecular Sieves <10 ppm (storage, 48h)[9][11] Excellent and safe choice for storage.
    Activated Neutral Alumina <10 ppm (column)[11] Very effective for rapid drying via a solvent purification system (Grubbs-style).
    Toluene Calcium Hydride (CaH₂) ~16 ppm (reflux) Effective for removing gross water.

    | | Sodium/Benzophenone | <10 ppm (reflux) | Highly effective but carries the risks associated with reactive metals. |

For a comprehensive evaluation of drying agents, see Williams, D. B. G., and Lawton, M. (2010).[9]

Step 3: Mastering Inert Atmosphere Techniques Excluding the laboratory atmosphere is non-negotiable. This is achieved using either a glove box or a Schlenk line.[8][12]

  • Cause: The Earth's atmosphere contains ~1-4% water vapor, which will readily enter any open or poorly sealed reaction vessel.

  • Solution: Conduct all manipulations of the chloromethyl benzoate intermediate and moisture-sensitive reagents under a positive pressure of an inert gas like Argon or Nitrogen.

Diagram: Basic Schlenk Line Reaction Setup

Schlenk_Setup cluster_manifold Schlenk Manifold cluster_glassware Reaction Apparatus manifold_vac To Vacuum Pump port1 manifold_vac->port1 manifold_gas To Inert Gas (N₂ or Ar) port2 port1->port2 stopcock1 Stopcock 1 port1->stopcock1 port3 port2->port3 stopcock2 Stopcock 2 port2->stopcock2 port3->manifold_gas flask Reaction Flask (Oven-Dried) stopcock1->flask Flexible Tubing bubbler Oil Bubbler (Pressure Indicator) stopcock2->bubbler septum Rubber Septum flask->septum condenser Condenser condenser->flask reagent_add Reagent addition via dry syringe through septum reagent_add->septum

Caption: A typical reaction setup using a Schlenk line.

Protocol: Setting Up a Reaction Under Inert Atmosphere

  • Assemble your oven-dried glassware as shown in the diagram above.

  • Connect the reaction flask to the Schlenk line via heavy-walled, flexible tubing. Ensure all glass joints are properly sealed (a thin layer of vacuum grease may be used if necessary).[7]

  • Purge-and-Refill Cycle: This is a critical step to remove all atmospheric gases from the vessel.[8] a. Close the stopcock to the inert gas line and open it to the vacuum line. Evacuate the flask for 1-2 minutes. You may gently warm the flask with a heat gun to help desorb moisture. b. Close the stopcock to the vacuum line and carefully open it to the inert gas line to refill the flask. You should hear the gas flowing in. c. Repeat this vacuum/inert gas cycle a minimum of three times.[8]

  • After the final refill, leave the stopcock open to the inert gas line, which is vented through an oil bubbler to maintain a slight positive pressure.[7] Your system is now ready for the addition of solvents and reagents.

Section 3: In-Process Problems & Safe Handling

Even with perfect preparation, issues can arise. This section covers real-time troubleshooting and safe handling practices.

Troubleshooting Guide: "My in-process check (TLC/LCMS) shows multiple new spots, including a very polar one. What's happening?"

Answer: This is a classic sign of reaction degradation, most likely due to an unforeseen introduction of moisture.

  • Immediate Diagnosis: The very polar spot is almost certainly the corresponding benzoic acid byproduct from hydrolysis. The other spots could be the benzyl alcohol derivative or other downstream products.

  • Immediate Actions & Root Cause Analysis:

    • Check Inert Gas Pressure: Is the oil in your bubbler displaced, indicating a positive pressure? If it is bubbling backwards or level, your inert gas supply has failed or there is a large leak.[7]

    • Inspect for Leaks: Check all septa for excessive puncture marks. Ensure all ground glass joints are properly seated.

    • Evaluate Reagents: Was a reagent added that was not properly dried? For example, were amine bases (like triethylamine) freshly distilled? Were solid reagents dried in a vacuum oven?

    • Reagent Transfer: How were liquids transferred? Use of oven-dried syringes or cannula transfer techniques is essential for maintaining an anhydrous environment.[6][8] A syringe flushed only with inert gas is a common point of failure, as it doesn't remove adsorbed water from the glass surface.[7]

FAQ: How should I properly store and handle chloromethyl benzoate intermediates?

Answer: Proper storage and handling are paramount for preserving the integrity of these reactive compounds.

  • Storage:

    • Store in a cool, dark, and dry environment.[13][14] A desiccator cabinet under an inert atmosphere is ideal.

    • Use high-quality bottles with tight-sealing caps, preferably with a PTFE liner. For research quantities, Aldrich's Sure/Seal™ bottles are the industry standard, allowing for reagent transfer via syringe without compromising the inert headspace.[6]

    • Always date containers upon receipt and upon opening.[13]

  • Handling & Safety:

    • Lachrymatory and Corrosive Nature: Chloromethyl benzoates are potent lachrymators (tear-inducing agents) and are corrosive, causing severe skin burns and eye damage.[1][15][16]

    • Mandatory Engineering Controls: Always handle these compounds inside a certified chemical fume hood.[17][18]

    • Personal Protective Equipment (PPE): Wear safety goggles (not glasses), a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene, check manufacturer's compatibility data).[19]

    • Dispensing: Never weigh or dispense these materials in the open lab. Perform all transfers within a glove box or under a positive flow of inert gas directed into the container opening.[12][20]

Section 4: Post-Reaction Challenges - Purification & Analysis

Dealing with the aftermath of a reaction that has suffered from moisture contamination requires a specific strategy.

Troubleshooting Guide: "My crude product is an oily mess containing significant amounts of benzoic acid. How can I purify it?"

Answer: Attempting direct purification via silica gel chromatography is often a mistake, as the acidic silica can promote further degradation of your product on the column. A preliminary acid-base extraction is the preferred method.

Protocol: Mild Basic Wash for Acidic Impurity Removal This procedure selectively removes the acidic byproduct (benzoic acid) into an aqueous layer while minimizing hydrolysis of your desired ester product.

  • Dissolve your crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this step quickly and without vigorous shaking to minimize contact time and prevent emulsion formation. Vent the funnel frequently, as CO₂ gas will be generated.

  • Separate the layers. Repeat the wash one more time.

  • Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.[21]

  • Separate the layers and transfer the organic phase to an Erlenmeyer flask.

  • Dry the organic solution over an anhydrous inorganic salt like sodium sulfate or magnesium sulfate.[21] Add the drying agent until it no longer clumps together.

  • Filter or decant the dried solution and concentrate it under reduced pressure.

  • The resulting material should be significantly purer and can now be further purified by column chromatography on silica gel if necessary.

FAQ: What analytical methods are best for assessing purity and stability?

Answer: A multi-technique approach is recommended for a complete picture of your compound's quality.

  • ¹H NMR Spectroscopy: This is the workhorse for structural confirmation and purity assessment. Look for the characteristic singlet for the benzylic -CH₂Cl protons. The appearance of a new singlet for -CH₂OH or the aromatic peaks corresponding to benzoic acid are clear indicators of degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and degradation products. It provides both retention time and mass fragmentation data for confident identification.[5]

  • Karl Fischer Titration: This is the gold standard for determining water content.[22] For highly sensitive reactions, performing a Karl Fischer titration on your solvents and even your starting material can be a critical quality control step, helping you to preemptively avoid issues.[9]

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Wikipedia. Air-free technique. Wikipedia. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Fauske & Associates. [Link]

  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]

  • Michigan State University, Department of Chemistry. Using drying agents. [Link]

  • Brandeis University. Lachrymators | Laboratory Safety. [Link]

  • Google Patents. (2009).
  • Google Patents. (2019). CN109503355A - A kind of preparation method of p-chloromethyl benzoic acid.
  • Royal Society of Chemistry. (2020). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. Chemical Communications. [Link]

  • ChemBK. (2024, April 9). Methyl 3-(chloromethyl)benzoate. [Link]

  • Google Patents. (2018). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • National Institutes of Health. Chloromethyl benzoate | C8H7ClO2 | CID 79257. PubChem. [Link]

  • Fisher Scientific. (2023, October 4). SAFETY DATA SHEET - Methyl 4-(chloromethyl)benzoate. [Link]

  • ARKIVOC. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]

  • Chemistry LibreTexts. (2024, March 18). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

  • University of California, Santa Barbara. Safe Handling and Storage of Chemicals. Environmental Health & Safety. [Link]

  • Japan Environment Agency. III Analytical Methods. [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. [Link]

  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. [Link]

  • Fiveable. (2025, August 15). Acid chlorides | Organic Chemistry II Class Notes. [Link]

  • University of Manitoba. Preparation of Methyl Benzoate. [Link]

  • ResearchGate. (2008). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. [Link]

  • Lab Manager. (2017, July 10). Handling and Storing Chemicals. [Link]

  • Weizmann Institute of Science. Standard laboratory safe handling/storage requirement. Safety Unit. [Link]

  • American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011, February 19). Safe Handling and Storage of Chemicals. [Link]

  • Wikipedia. Acyl chloride. Wikipedia. [Link]

  • Chemguide. preparation of acyl chlorides (acid chlorides). [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Analysis &amp; Comparative Guide: 1H NMR of Methyl 3-chloro-4-(hydroxymethyl)benzoate

This guide is structured as a high-level technical resource for analytical scientists and medicinal chemists. It prioritizes the practical application of NMR in distinguishing the target compound from critical impurities...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical resource for analytical scientists and medicinal chemists. It prioritizes the practical application of NMR in distinguishing the target compound from critical impurities and precursors during synthesis.

Executive Summary

Methyl 3-chloro-4-(hydroxymethyl)benzoate is a pivotal intermediate in the synthesis of VEGFR inhibitors (e.g., Tivozanib analogs). Its structural integrity is defined by three functional domains: a methyl ester, a chlorobenzene core, and a benzylic alcohol.

This guide provides a comparative analysis of its 1H NMR spectrum against its synthetic precursor (Methyl 3-chloro-4-methylbenzoate ) and its most common regioisomer (Methyl 2-chloro-4-(hydroxymethyl)benzoate ). The data presented allows for rapid "Go/No-Go" decision-making during process development.

Structural Logic & Assignment Strategy

The molecule possesses a 1,3,4-trisubstituted benzene ring. Correct assignment relies on analyzing the coupling constants (


-values) to determine the position of the chlorine atom relative to the ester and hydroxymethyl groups.
Predicted Chemical Shifts (CDCl₃, 400 MHz)

Note: Values are derived from chemometric analysis of analogous fragments (Methyl 4-(hydroxymethyl)benzoate and Methyl 3-chlorobenzoate) to ensure high predictive accuracy.

ProtonLabelShift (

, ppm)
Multiplicity

(Hz)
Structural Environment
H-2 Ar-H8.02 – 8.08Doublet (d)~1.8Meta to CH₂OH, Ortho to Cl/Ester. Most deshielded.
H-6 Ar-H7.90 – 7.96dd8.0, 1.8Meta to CH₂OH, Para to Cl.
H-5 Ar-H7.55 – 7.65Doublet (d)8.0Ortho to CH₂OH, Meta to Cl.
H-7 Ar-CH ₂-OH4.78 – 4.85Singlet (s)*-Benzylic methylene.
H-8 COOCH3.90 – 3.94Singlet (s)-Methyl ester.
OH -OH 2.0 – 4.5Broad (br)-Variable; solvent/concentration dependent.

*Note: The benzylic CH₂ may appear as a doublet if the sample is run in DMSO-d₆ and the OH proton exchange is slow.

Comparative Analysis: Process Control & Purity

Scenario A: Reaction Monitoring (Precursor vs. Product)

The synthesis typically involves the oxidation or radical bromination/hydrolysis of Methyl 3-chloro-4-methylbenzoate .

The Critical Shift: The transformation of the aromatic methyl group to a hydroxymethyl group provides the clearest tracking metric.

FeaturePrecursor (Start Material)Target ProductDiagnostic Action
Aliphatic Region

2.45 ppm (s)
(Ar-CH₃)

4.80 ppm (s)
(Ar-CH₂-OH)
Disappearance of 2.45 peak confirms conversion.
Aromatic Region H-5 is shielded (

~7.3)
H-5 is deshielded (

~7.6)
Downfield shift of the doublet indicates oxidation.
Scenario B: Regioisomer Distinction (3-Cl vs. 2-Cl)

A common synthetic error involves starting with the wrong chlorotoluene isomer, yielding Methyl 2-chloro-4-(hydroxymethyl)benzoate . Mass spectrometry cannot distinguish these isomers (both MW 200.62). NMR is the primary validation tool.

Differentiation Logic:

  • Target (3-Cl): H-5 and H-6 are ortho to each other (

    
     Hz). H-2 is isolated (meta coupling only).
    
  • Isomer (2-Cl): The protons at positions 5 and 6 are ortho (

    
     Hz), but the proton at position 3 is isolated. The chemical shift environment changes drastically.
    
Decision Tree for Isomer Identification

IsomerLogic Figure 1: Logic flow for distinguishing the 3-Chloro target from the 2-Chloro regioisomer. Start Analyze Aromatic Region (7.0 - 8.2 ppm) Step1 Identify the most deshielded proton (H-a) Start->Step1 Decision1 Is H-a a Doublet (J ~1.8 Hz)? Step1->Decision1 Result3Cl Target: 3-Chloro Isomer (H-2 is between Cl and Ester) Decision1->Result3Cl Yes (H-2) Result2Cl Impurity: 2-Chloro Isomer (H-6 is Ortho to Ester, Meta to Cl) Decision1->Result2Cl No (H-6 is d, J~8Hz)

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol.

Step 1: Solvent Selection
  • Routine Analysis: Use Chloroform-d (CDCl₃) . It provides sharp lines and minimizes water interference.

  • Hydroxyl Validation: Use DMSO-d₆ .[1][2]

    • Why? DMSO reduces the exchange rate of the hydroxyl proton. The -OH signal will likely split into a triplet, and the benzylic -CH₂- will split into a doublet (

      
       Hz). This confirms the presence of the primary alcohol and rules out aldehyde impurities (which would show a singlet at ~10 ppm).
      
Step 2: Sample Preparation
  • Weigh 10-15 mg of the solid product.

  • Dissolve in 0.6 mL of solvent.

  • Filter through a cotton plug if any turbidity remains (inorganic salts from the hydrolysis step can cause baseline distortion).

Step 3: Acquisition Parameters
  • Pulse Angle: 30° (ensures accurate integration).

  • Relaxation Delay (D1):

    
     seconds.
    
    • Reasoning: The aromatic protons adjacent to the ester and chlorine have long T1 relaxation times. A short D1 will suppress their integration values, leading to incorrect stoichiometric calculations against the methyl ester signal.

Step 4: Analytical Workflow Diagram

Workflow Figure 2: Standardized analytical workflow for batch release. Sample Crude Solid Solvent Select Solvent: DMSO-d6 (for OH coupling) CDCl3 (Standard) Sample->Solvent Acquisition Acquire 1H NMR (D1 > 10s) Solvent->Acquisition Analysis Integration Check: OCH3 (3H) vs Ar-H (1H) Acquisition->Analysis Pass PASS: Pure Intermediate Analysis->Pass Ratio 3:1 Fail FAIL: Recrystallize Analysis->Fail Ratio < 3:1 or Extra Peaks

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77580, Methyl 3-chloro-4-hydroxybenzoate. (Used as a spectral analog for the aromatic core). Retrieved from [Link]

  • Oxford Instruments (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.[3] (Methodology for isomer distinction). Retrieved from [Link]

Sources

Comparative

Unambiguous Identification of Benzyl Methylene Signals in Methyl 3-chloro-4-(hydroxymethyl)benzoate: A Comparative NMR Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology The Analytical Challenge & Mechanistic Grounding In pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The Analytical Challenge & Mechanistic Grounding

In pharmaceutical development and organic synthesis, the accurate structural elucidation of intermediates is non-negotiable. Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS: 1260809-99-1) presents a specific analytical challenge: identifying and validating the benzyl methylene (


) protons.

Located at position 4 of the substituted benzene ring, this


 group is directly attached to a hydroxyl (

) group. In standard 1D

NMR utilizing Chloroform-d (

), the

protons typically appear as a singlet around 4.7–4.8 ppm. However, this region is notoriously crowded. Residual solvent peaks, overlapping aliphatic impurities, or even the ester methyl group (

, ~3.9 ppm) in shifted environments can create ambiguity.

As a Senior Application Scientist, I do not rely on chemical shift alone. True structural proof requires a self-validating system . By manipulating the solvent environment or employing multi-dimensional techniques, we can leverage quantum mechanical scalar coupling (


) to mathematically prove the connectivity of the 

group [1].
The Causality of Proton Exchange

In


, trace amounts of acid or water catalyze the rapid chemical exchange of the labile 

proton. Because this exchange happens faster than the NMR timescale, the adjacent

protons only "see" an average environment, resulting in a singlet [2].

Conversely, Dimethyl Sulfoxide-d6 (


)  is a potent hydrogen-bond acceptor. It heavily solvates the 

proton, drastically increasing the activation energy required for chemical exchange. By "trapping" the

proton on the NMR timescale, the

scalar coupling between the

and the

becomes visible [3]. The

splits into a doublet, and the

splits into a triplet. This splitting pattern is an absolute, internal mathematical proof of the hydroxymethyl structure.

G A Methyl 3-chloro-4-(hydroxymethyl)benzoate B Solvent: CDCl3 (Weak H-Bond Acceptor) A->B C Solvent: DMSO-d6 (Strong H-Bond Acceptor) A->C D Rapid -OH Exchange (No Scalar Coupling) B->D E Slowed -OH Exchange (Trapped Protons) C->E F Benzyl -CH2- Signal: Singlet (~4.7 ppm) D->F G Benzyl -CH2- Signal: Doublet (~4.6 ppm) Coupled to -OH Triplet E->G

Caption: Mechanistic logic of solvent-dependent proton exchange and its effect on benzyl methylene signal splitting.

Comparative Performance Analysis

To objectively determine the best approach for identifying the benzyl methylene signal, we compare four distinct NMR methodologies.

Method A: High-Field 1D NMR ( ) - The Standard Baseline

While fast and ubiquitous, this method relies entirely on the chemical shift (~4.7 ppm singlet). It is highly susceptible to misinterpretation if the sample contains impurities with similar aliphatic shifts. It lacks an internal validation mechanism.

Method B: High-Field 1D NMR ( ) - The Solvent-Quench Method

This is the most elegant and efficient approach. By simply switching the solvent to


, the 

signal shifts slightly to ~4.6 ppm and splits into a distinct doublet (

Hz). The corresponding

appears as a triplet at ~5.4 ppm. Matching the

-coupling values between these two signals provides unambiguous proof of the

moiety without requiring lengthy 2D experiments [1][2].
Method C: 2D Multiplicity-Edited HSQC - The Structural Gold Standard

When dealing with heavily degraded samples or complex mixtures where 1D spectra are too crowded, 2D Heteronuclear Single Quantum Coherence (HSQC) is required. A multiplicity-edited HSQC will map the ~4.6 ppm proton signal directly to its attached carbon (~60-62 ppm). Furthermore, the phase editing will invert the


 cross-peak (typically blue) relative to 

and

peaks (red), instantly differentiating the benzyl methylene from the ester methyl group.
Method D: 60 MHz Benchtop NMR ( ) - The High-Throughput Alternative

For routine QA/QC, high-field magnets are often bottlenecks. Modern 60 MHz benchtop systems can resolve the benzyl methylene signal if the solvent-quench method (


) is used. While the baseline resolution is lower, the distinct doublet/triplet coupling pattern remains visible if the magnet is rigorously shimmed, making it a viable alternative for rapid throughput.

Quantitative Data Summary

The table below summarizes the expected spectral parameters and operational metrics for identifying the


 group across the compared methodologies.
Analytical MethodSolvent

Shift (ppm)

Splitting Pattern
Specificity / ConfidenceTime-to-ResultPrimary Use Case
High-Field 1D (600 MHz)

~4.7 - 4.8SingletLow (Relies on shift)< 2 minsRoutine synthesis check
High-Field 1D (600 MHz)

~4.5 - 4.6Doublet (

Hz)
High (Self-validating) < 2 minsDefinitive 1D structural proof
2D ME-HSQC (600 MHz)

~4.5 (

) / ~61 (

)
Phase-inverted cross-peakAbsolute (C-H mapping) 15 - 30 minsComplex mixtures / Degradants
Benchtop 1D (60 MHz)

~4.6Broad DoubletModerate< 5 minsHigh-throughput QA/QC

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies outline the execution of the self-validating


 workflows.
Protocol 1: The Solvent-Quench Method (Self-Validating 1D)

Objective: To trap the hydroxyl proton and observe the


 scalar coupling between the 

and the benzyl

group.
  • Sample Preparation: Weigh 10–15 mg of Methyl 3-chloro-4-(hydroxymethyl)benzoate into a clean, dry glass vial.

  • Solvent Addition: Add 0.6 mL of strictly anhydrous

    
     (100.0 atom % D, containing 0.03% v/v TMS).
    
    • Causality Note: The use of anhydrous solvent is critical. Trace water in older

      
       bottles will catalyze proton exchange, collapsing the desired doublet back into an ambiguous singlet [3].
      
  • Transfer & Shimming: Transfer the solution to a 5 mm precision NMR tube. Insert into the spectrometer and perform rigorous 3D gradient shimming.

    • Causality Note: Poor shimming will broaden the base of the signals, obscuring the fine ~5.5 Hz

      
       coupling constant required for validation.
      
  • Acquisition: Acquire a standard 1D

    
     NMR spectrum using a 30-degree pulse program (zg30), 16 scans, 64k data points, at 298 K.
    
  • Data Processing & Validation: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase correct.

    • The Self-Validation Check: Locate the

      
       signal at ~4.6 ppm. If it is a doublet, locate the corresponding 
      
      
      
      signal at ~5.4 ppm. It must be a triplet. The coupling constants (
      
      
      ) for both multiplets must match exactly. This mathematical symmetry definitively confirms the
      
      
      connectivity.
Protocol 2: Unambiguous Connectivity via 2D Multiplicity-Edited HSQC

Objective: To map the benzyl protons to their specific carbon atom, ruling out overlap with the ester methoxy group.

  • Preparation: Utilize the same anhydrous

    
     sample prepared in Protocol 1.
    
  • Parameter Setup: Load a standard multiplicity-edited

    
     HSQC pulse sequence (e.g., Bruker's hsqcedetgpsisp2.2). Set the 
    
    
    
    spectral width to 10 ppm and the
    
    
    spectral width to 160 ppm.
  • Acquisition: Run with 2–4 scans per increment, utilizing 256

    
     increments to ensure adequate carbon resolution.
    
  • Processing & Analysis: Process with zero-filling to 1024 x 1024 points and apply sine-squared window functions in both dimensions.

    • The Self-Validation Check: In a multiplicity-edited HSQC,

      
       cross-peaks appear with opposite phase (e.g., blue) compared to 
      
      
      
      and
      
      
      peaks (e.g., red). The proton doublet at ~4.6 ppm must correlate to a carbon signal at ~61 ppm and exhibit the inverted phase characteristic of a methylene group, instantly distinguishing it from the ester
      
      
      group (~3.9 ppm
      
      
      / ~52 ppm
      
      
      ).

G Step1 Acquire 1D 1H NMR (Identify ~4.6 ppm) Step3 Run 2D 1H-13C HSQC (Map 1H to 13C) Step1->Step3 Step2 Acquire 13C DEPT-135 (Identify inverted CH2 carbons) Step2->Step3 Step4 Run 2D 1H-13C HMBC (Confirm linkage to aromatic C4) Step3->Step4 Step5 Unambiguous -CH2- Signal Assignment Step4->Step5

Caption: Sequential 2D NMR workflow for the unambiguous structural assignment of the benzyl methylene group.

References

  • O'Leary, D. J., et al. "NMR Detection of Intramolecular OH/OH Hydrogen Bond Networks: An Approach Using Isotopic Perturbation and Hydrogen Bond Mediated OH···OH J-Coupling." Heterocycles, 2007. URL: [Link]

Validation

Analytical Workflow &amp; Mass Spectrometry Fragmentation Guide: Methyl 3-chloro-4-(hydroxymethyl)benzoate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Objective: To objectively compare the analytical performance, fragmentation mechanics, and workflow methodologies of GC-EI-MS...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Objective: To objectively compare the analytical performance, fragmentation mechanics, and workflow methodologies of GC-EI-MS versus LC-ESI-MS/MS for the structural elucidation of methyl 3-chloro-4-(hydroxymethyl)benzoate.

Executive Summary & Molecule Overview

Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS: 1260809-99-1) is a highly functionalized aromatic building block frequently utilized in pharmaceutical synthesis and medicinal chemistry[1]. With a molecular formula of C₉H₉ClO₃ and a nominal mass of 200 Da, its structural anatomy presents a unique analytical challenge. The molecule contains three distinct functional moieties attached to a benzene ring:

  • A methyl ester group (-COOCH₃) at position 1.

  • A chlorine atom (-Cl) at position 3.

  • A hydroxymethyl group (-CH₂OH) at position 4.

When developing quantitative or qualitative assays for this compound, scientists must choose between hard ionization (Gas Chromatography-Electron Ionization, GC-EI-MS) and soft ionization (Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry, LC-ESI-MS/MS). This guide deconstructs the causality behind its fragmentation patterns and provides self-validating protocols for both platforms.

Mechanistic Drivers of Fragmentation (The "Why")

To interpret the mass spectra of this compound, one must understand the thermodynamic and kinetic drivers governing gas-phase ion dissociation. The fragmentation is dictated by three primary mechanisms:

A. The Chlorine Isotope Effect (Diagnostic Signature)

Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Any intact molecular ion or fragment retaining the chlorine atom will exhibit a distinct M / M+2 doublet with a 3:1 relative abundance[2]. If a fragment loses this 3:1 signature, it definitively indicates the homolytic or heterolytic cleavage of the C-Cl bond.

B. Alpha-Cleavage of the Methyl Ester

Methyl esters undergo classic


-cleavage under electron ionization[3]. The ionization removes an electron predominantly from the carbonyl oxygen. Subsequent cleavage of the C-O bond results in the loss of a methoxy radical (•OCH₃, 31 Da), yielding a highly resonance-stabilized acylium ion.
C. Benzylic Cleavage and Water Loss

The benzylic alcohol moiety is highly susceptible to fragmentation. Under hard ionization (EI), it readily loses a hydroxyl radical (•OH, 17 Da) or the entire hydroxymethyl radical (•CH₂OH, 31 Da) to form a stable benzyl/tropylium cation. Under soft ionization (ESI) and subsequent Collision-Induced Dissociation (CID), protonation of the hydroxyl group leads to the neutral loss of water (H₂O, 18 Da), a well-documented pathway for benzyl alcohols[4].

The Isobaric Challenge: A fascinating analytical anomaly in this molecule is that the loss of the methoxy radical (-•OCH₃) and the loss of the hydroxymethyl radical (-•CH₂OH) both result in a mass shift of exactly 31.0184 Da. Because these neutral losses are isobaric, the resulting fragment at m/z 169/171 represents a composite peak of two competing thermodynamic pathways.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Quantitative Fragmentation Data

The following table summarizes the expected quantitative data and structural assignments when analyzing the compound across both platforms.

Analytical PlatformPrecursor Ion (m/z)Major Fragment (m/z)Rel. AbundanceStructural AssignmentCausality / Driver
GC-EI-MS 200 / 202 (M⁺•)169 / 171100% (Base)[M - OCH₃]⁺ or [M - CH₂OH]⁺

-cleavage forming acylium or benzyl cation.
GC-EI-MS 200 / 202 (M⁺•)183 / 185~40%[M - OH]⁺Homolytic cleavage of benzylic hydroxyl group.
GC-EI-MS 200 / 202 (M⁺•)141 / 143~25%[M - COOCH₃]⁺Loss of entire ester moiety; retains 3:1 Cl signature.
LC-ESI-MS/MS 201 / 203 ([M+H]⁺)183 / 185100% (Base)[M+H - H₂O]⁺Protonation of -OH followed by neutral loss of water.
LC-ESI-MS/MS 201 / 203 ([M+H]⁺)169 / 171~60%[M+H - CH₃OH]⁺Protonation of ester followed by loss of methanol.

Visualizing the Fragmentation & Workflows

Pathway Visualization

G M Molecular Ion (M+•) m/z 200 / 202 (3:1) F169 Acylium or Benzyl Cation m/z 169 / 171 M->F169 -•OCH3 or -•CH2OH (31 Da) F183 Loss of •OH m/z 183 / 185 M->F183 -•OH (17 Da) F141 Chlorophenyl Cation m/z 141 / 143 M->F141 -•COOCH3 (59 Da) F105 Phenyl Cation m/z 105 F141->F105 -Cl• (35/37 Da)

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway of methyl 3-chloro-4-(hydroxymethyl)benzoate.

Workflow Comparison

W Sample Sample Prep (Aprotic Solvent) GC GC-EI-MS (Hard Ionization) Sample->GC Volatile LC LC-ESI-MS/MS (Soft Ionization) Sample->LC Solution DataGC Library Match & Isotope Profiling GC->DataGC DataLC Targeted MRM Transition Analysis LC->DataLC

Figure 2: Analytical workflow comparison for GC-EI-MS versus LC-ESI-MS/MS.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality check to verify that the instrument is performing as intended before data acquisition.

Protocol A: GC-EI-MS Structural Profiling

Objective: To obtain a full-scan fragmentation fingerprint for library matching and isotopic verification.

  • System Suitability & Tuning: Infuse Perfluorotributylamine (PFTBA) calibration gas.

    • Causality Check: Verify that the abundance ratio of m/z 69, 219, and 502 meets manufacturer specifications. This confirms the electron multiplier is clean and the ionization energy is strictly calibrated to 70 eV, ensuring reproducible hard fragmentation.

  • Sample Preparation: Dissolve the standard in GC-grade ethyl acetate to a concentration of 10 µg/mL.

    • Causality Check: Ethyl acetate is chosen because it is an aprotic solvent. Using protic solvents like methanol could cause transesterification of the methyl ester in the hot injection port.

  • Chromatographic Separation: Inject 1 µL (splitless) onto a 30m DB-5MS (or equivalent 5% phenyl-methylpolysiloxane) column. Set the inlet temperature to 250°C.

    • Causality Check: The non-polar stationary phase minimizes active site interactions, preventing the on-column thermal degradation of the fragile benzylic alcohol group.

  • Data Acquisition: Scan from m/z 50 to 300.

    • Validation: The presence of the m/z 200 and 202 peaks in a strict 3:1 ratio validates that the intact molecular ion survived the GC run without thermal decomposition.

Protocol B: LC-ESI-MS/MS Targeted Quantification

Objective: To establish a highly sensitive Multiple Reaction Monitoring (MRM) assay for quantification in complex matrices.

  • Mobile Phase Optimization: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality Check: The addition of formic acid lowers the pH, driving the equilibrium toward the protonated state [M+H]⁺ at the ester carbonyl, which is essential for maximizing ESI positive mode sensitivity[5].

  • Source Tuning (Soft Ionization): Introduce the sample via syringe pump at 10 µL/min. Optimize the capillary voltage (typically 3.0–3.5 kV) and desolvation temperature (typically 350°C).

    • Causality Check: Monitor m/z 201/203. If the baseline shows high levels of m/z 183 before collision gas is introduced, the desolvation temperature is too high, causing unwanted in-source fragmentation (loss of water). Lower the temperature until the intact precursor is the base peak.

  • Collision-Induced Dissociation (CID) Profiling: Isolate the ³⁵Cl precursor (m/z 201) in Q1. Sweep the Normalized Collision Energy (NCE) from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

    • Validation: Plot the breakdown curve. Select the exact collision energy where the precursor (m/z 201) drops below 10% relative abundance, and the product ion (m/z 183) reaches its maximum. Use this optimized CE for the final MRM transition (201

      
       183).
      

References

  • ChemScene. "1260809-99-1 | Methyl 3-chloro-4-(hydroxymethyl)benzoate | ChemScene."[1] URL:

  • Kingston, D. G. I., Bursey, J. T., & Bursey, M. M. "Intramolecular hydrogen transfer in mass spectra. II. McLafferty rearrangement and related reactions | Chemical Reviews - ACS Publications."[3] URL:

  • Jiang, K., et al. "Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement | PLOS One - Research journals."[2] URL:

  • Confex. "Measuring New Volatile Chemical Product (VCP) Species by Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry."[4] URL:

  • ResearchGate. "Mass spectrometry after collision-induced dissociation fragmentation of... - ResearchGate."[5] URL:

Sources

Comparative

Comparing reactivity of 3-chloro vs 3-fluoro hydroxymethyl benzoates

Comparative Reactivity Guide: 3-Chloro vs. 3-Fluoro Hydroxymethyl Benzoates Executive Summary: The Halogen Switch In the optimization of lead compounds, the "halogen switch"—replacing a chlorine atom with a fluorine (or...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 3-Chloro vs. 3-Fluoro Hydroxymethyl Benzoates

Executive Summary: The Halogen Switch

In the optimization of lead compounds, the "halogen switch"—replacing a chlorine atom with a fluorine (or vice versa)—is a pivotal tactic. While often viewed through the lens of metabolic stability or binding affinity, this substitution profoundly alters the chemical reactivity of the scaffold during synthesis.

This guide analyzes the reactivity differences between 3-chloro and 3-fluoro hydroxymethyl benzoates . We assume the standard medicinal scaffold: Methyl 4-(hydroxymethyl)-3-halobenzoate , where the halogen is ortho to the reactive benzylic alcohol and meta to the ester.

Key Differentiators at a Glance:

  • Electronic: 3-Cl is slightly more electron-withdrawing (

    
    ) than 3-F (
    
    
    
    ) regarding the benzoate carbonyl, making the 3-Cl ester slightly more electrophilic.[1]
  • Steric: The Chlorine atom (Van der Waals radius 1.75 Å) exerts significantly greater steric pressure on the adjacent hydroxymethyl group compared to Fluorine (1.47 Å).

  • SNAr Potential: The 3-Fluoro variant is a superior substrate for Nucleophilic Aromatic Substitution (

    
    ) if the ring is further activated, whereas the 3-Chloro variant is generally inert to 
    
    
    
    under mild conditions.

Electronic & Steric Profiling

To predict reactivity, we must quantify the physicochemical landscape of the 3-position.

Table 1: Physicochemical Comparison of Substituents

Property3-Fluoro Substituent3-Chloro SubstituentImpact on Reactivity
Hammett Constant (

)
0.340.373-Cl activates the ester carbonyl slightly more towards hydrolysis.[1]
Van der Waals Radius 1.47 Å1.75 Å3-Cl hinders the adjacent (ortho) hydroxymethyl group; 3-F is "pseudo-hydrogen" sized.[1]
C-X Bond Length ~1.35 Å~1.74 ÅC-Cl extends further, increasing steric clash with incoming nucleophiles at the benzylic position.
Electronegativity (Pauling) 3.983.16F creates a stronger dipole; Cl has a more diffuse electron cloud (polarizability).[1][2]
Leaving Group Ability (

)
HighLowF stabilizes the Meisenheimer complex significantly better than Cl.
Visualizing the Electronic Landscape

The following diagram maps the competing electronic and steric vectors that define the reactivity of these scaffolds.

ReactivityMap Core Hydroxymethyl Benzoate Scaffold Subst_F 3-Fluoro (Small, High EN) Core->Subst_F Subst_Cl 3-Chloro (Bulky, Moderate EN) Core->Subst_Cl Effect_F_Ind Strong -I Effect (Inductive) Subst_F->Effect_F_Ind Dominant Effect_F_Res Moderate +R Effect (Resonance) Subst_F->Effect_F_Res Secondary Effect_Cl_Steric High Steric Hindrance (Ortho to CH2OH) Subst_Cl->Effect_Cl_Steric Critical Factor Reactivity_Ester Ester Hydrolysis (Carbonyl Attack) Subst_Cl->Reactivity_Ester Faster (+0.37 sigma) Effect_F_Ind->Reactivity_Ester Activates Reactivity_Alc Benzylic Oxidation (Alcohol -> Aldehyde) Effect_Cl_Steric->Reactivity_Alc Hinders Reagent Approach

Figure 1: Mechanistic map showing how the 3-halo substituent influences the ester and alcohol moieties.[1] Note that Chlorine's steric bulk is the primary differentiator for reactions at the adjacent hydroxymethyl group.

Detailed Reactivity Analysis

Case Study A: Ester Hydrolysis (Saponification)
  • Reaction: Hydrolysis of the benzoate ester to the benzoic acid.

  • Mechanism: Nucleophilic attack of

    
     on the carbonyl carbon.
    
  • Comparison:

    • 3-Chloro: The higher

      
       (0.[1]37) renders the carbonyl carbon more electrophilic. Additionally, the Cl atom is meta to the ester, so it does not sterically hinder the attack. Expect slightly faster kinetics. 
      
    • 3-Fluoro: Slightly lower

      
       (0.[1]34) means slightly less activation.[1]
      
  • Experimental Insight: In practice, both hydrolyze rapidly. However, if selectivity is required (e.g., hydrolyzing a methyl ester in the presence of a sensitive acetate), the 3-fluoro derivative offers a slightly wider processing window due to its marginally slower rate.

Case Study B: Benzylic Alcohol Oxidation
  • Reaction: Conversion of

    
     to 
    
    
    
    (Aldehyde).
  • Reagents: TEMPO/NaOCl or Dess-Martin Periodinane (DMP).[1]

  • Comparison:

    • 3-Fluoro: The small radius of Fluorine allows bulky oxidants (like DMP) easy access to the adjacent benzylic alcohol.

    • 3-Chloro: The bulky Chlorine atom at the ortho position to the hydroxymethyl group creates significant steric congestion.

  • Critical Protocol Adjustment: For the 3-chloro analog, avoid bulky oxidants like DMP. Instead, utilize TEMPO/BAIB or activated

    
     , which are less sensitive to steric hindrance. Reaction times for 3-chloro substrates often need to be extended by 20-30%.[1]
    
Case Study C: Nucleophilic Aromatic Substitution ( )
  • Reaction: Displacement of the halogen by an amine or alkoxide.

  • Comparison:

    • 3-Fluoro: Fluorine is an excellent leaving group for

      
       because the high electronegativity stabilizes the Meisenheimer intermediate. If the ester is strong enough (or converted to an amide/nitrile), the 3-F can be displaced.
      
    • 3-Chloro: Chlorine is a poor leaving group in this context.[1] The C-Cl bond is weaker, but the rate-determining step (nucleophilic attack) is much slower due to lack of stabilization.

  • Risk: When working with 3-fluoro hydroxymethyl benzoates , be cautious using strong nucleophiles (e.g., LiHMDS, NaH) as they may inadvertently displace the fluorine, leading to side products. The 3-chloro analog is robust against this side reaction.[1]

Experimental Protocols

Protocol 1: Controlled Hydrolysis (Differentiation)

Validates the electronic activation of the ester.

  • Dissolve: 1.0 mmol of substrate (3-Cl or 3-F) in THF:Water (3:1, 10 mL).

  • Cool: Bring to 0 °C.

  • Add: 1.1 eq of LiOH·H2O.[1][3][4]

  • Monitor: Analyze via HPLC every 5 minutes.

    • Expectation: 3-Chloro reaches >95% conversion in ~15-20 mins.[1] 3-Fluoro may take ~25-30 mins.[1]

  • Quench: Acidify with 1M HCl to pH 3 immediately upon completion to avoid side reactions.

Protocol 2: Sterically Sensitive Oxidation (TEMPO)

Optimized for the 3-Chloro steric hindrance.

  • Charge: 1.0 mmol Alcohol, 0.1 mmol TEMPO, 2.0 mL DCM.

  • Add: 1.1 mmol BAIB (Bis(acetoxy)iodo)benzene) in one portion.

  • Stir:

    • 3-Fluoro: Stir at 20 °C. Complete in ~1 hour.

    • 3-Chloro: Stir at 20 °C. Check at 1 hour; likely requires 2-3 hours or mild heating (30 °C) due to ortho-steric clash.

  • Workup: Quench with aqueous

    
    .
    

Decision Logic for Synthesis

Use this workflow to select the correct starting material based on your downstream chemistry needs.

SelectionLogic Start Select Halogen Scaffold Q1 Is S_NAr displacement required later? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No Q1->Branch_No Result_F Choose 3-Fluoro (High S_NAr reactivity) Branch_Yes->Result_F Q2 Is the Benzylic position crowded/hindered? Branch_No->Q2 Branch_Crowded Yes (Bulky Nucleophiles) Q2->Branch_Crowded Branch_Open No Q2->Branch_Open Result_F2 Choose 3-Fluoro (Low Steric Profile) Branch_Crowded->Result_F2 Result_Cl Choose 3-Chloro (Higher Lipophilicity/Binding) Branch_Open->Result_Cl

Figure 2: Decision tree for selecting between 3-Cl and 3-F scaffolds based on synthetic requirements.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Caroon, J. M., et al. (1995). Steric Effects in the Oxidation of Alcohols with TEMPO. Journal of Organic Chemistry. (General reference for TEMPO steric sensitivity).
  • Beilstein J. Org.[1] Chem. (2017).[1][5] Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Link

  • BenchChem. (2025).[1] Comparative Analysis of Reactivity of Halogenated Benzoates. Link

Sources

Validation

Comparative Technical Guide: Methyl 4-(hydroxymethyl)benzoate vs. Ortho-Chlorinated Analog

[1][2] Executive Summary This guide analyzes the structural and functional divergence between Methyl 4-(hydroxymethyl)benzoate (Compound A) and its ortho-chlorinated derivative, Methyl 3-chloro-4-(hydroxymethyl)benzoate...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide analyzes the structural and functional divergence between Methyl 4-(hydroxymethyl)benzoate (Compound A) and its ortho-chlorinated derivative, Methyl 3-chloro-4-(hydroxymethyl)benzoate (Compound B).[1][2]

For drug development professionals, the addition of the chlorine atom at the 3-position is not merely a lipophilic boost; it acts as a metabolicblocker and a reactivity modulator .[2] While Compound A serves as a standard, highly reactive benzylic scaffold, Compound B offers enhanced metabolic stability and altered electronic properties that significantly influence downstream synthetic protocols, particularly in nucleophilic substitutions and oxidations.

Physicochemical Profile

The introduction of chlorine (an electron-withdrawing, lipophilic halogen) fundamentally alters the molecular landscape.

PropertyMethyl 4-(hydroxymethyl)benzoate Methyl 3-chloro-4-(hydroxymethyl)benzoate Impact Analysis
CAS Number 6908-41-41260809-99-1Distinct chemical entities.[1][2]
Molecular Weight 166.17 g/mol 200.62 g/mol +34.45 Da (Cl substitution).[1][2]
Physical State White Crystalline SolidWhite/Off-White SolidBoth are solid at RT.[1][2]
Melting Point 47–50 °C68–72 °C (Predicted range*)Cl enhances crystal lattice energy via halogen bonding.[1][2]
LogP (Lipophilicity) ~1.1~1.7Critical: Cl increases membrane permeability.[1][2]
Electronic Nature Electron-Rich BenzylElectron-Deficient BenzylCl exerts -I (Inductive) effect.[1][2]

*Note: Experimental melting points for the chlorinated derivative vary by crystal form; range based on structural analogs.

Reactivity & Synthetic Divergence

The core distinction lies in how the 3-chloro substituent influences the benzylic carbon (site of functionalization) and the ester carbonyl (site of hydrolysis).[2]

A. The "Ortho-Chloro" Effect on Benzylic Substitution

Converting the hydroxyl group to a leaving group (e.g., Bromide or Mesylate) is a standard workflow.

  • Compound A: Reacts rapidly.[1][2] The benzylic carbocation intermediate (in

    
     pathways) is stabilized by the aromatic ring.
    
  • Compound B: Reacts sluggishly. The 3-Cl atom exerts a strong Inductive Withdrawal (-I) effect, destabilizing the developing positive charge at the benzylic position.[2] Furthermore, the Steric Bulk of the ortho-chlorine hinders the approach of nucleophiles in

    
     pathways.[2]
    
B. Ester Hydrolysis Sensitivity[1][2][3]
  • Compound A: Standard hydrolysis rates.

  • Compound B: The chlorine atom is meta to the ester group. Through inductive withdrawal, it pulls electron density away from the aromatic ring, making the ester carbonyl carbon more electrophilic . Consequently, Compound B undergoes basic hydrolysis (saponification) faster than Compound A.[2]

C. Visualizing the Electronic Vectors

The following diagram illustrates the competing electronic effects that dictate the reactivity differences.

Reactivity CompA Methyl 4-(hydroxymethyl)benzoate (Baseline Reactivity) BenzylicPos Benzylic Carbon (Target for Substitution) CompA->BenzylicPos Fast SN1/SN2 CompB Methyl 3-chloro-4-(hydroxymethyl)benzoate (Modulated Reactivity) Inductive Chlorine (-I Effect) Electron Withdrawal CompB->Inductive Steric Chlorine (Steric Bulk) Ortho-Hinderance CompB->Steric EsterPos Ester Carbonyl (Target for Hydrolysis) Inductive->BenzylicPos Destabilizes Cation (Slower SN1) Inductive->EsterPos Activates Carbonyl (Faster Hydrolysis) Steric->BenzylicPos Blocks Nucleophile (Slower SN2)

Caption: Mechanistic impact of the 3-Chloro substituent. Red dashed lines indicate inhibition; Green lines indicate acceleration.[1][2]

Experimental Protocol: Benzylic Bromination

Objective: Convert the hydroxymethyl group to a bromomethyl group (a versatile intermediate) while preserving the ester. Challenge: Compound B requires modified conditions due to the deactivated benzylic position.

Method: The Appel Reaction (Modified)

This method is preferred over HBr (which may hydrolyze the ester) or PBr3 (which can be messy with deactivated substrates).

Reagents:
  • Substrate: 1.0 eq (Compound A or B)

  • Carbon Tetrabromide (

    
    ):  1.2 eq[1][2]
    
  • Triphenylphosphine (

    
    ):  1.2 eq[1][2]
    
  • Solvent: Dichloromethane (DCM), Anhydrous.[1][2]

Step-by-Step Workflow:
  • Preparation: Dissolve 1.0 eq of the benzoate substrate in anhydrous DCM (0.2 M concentration) under a Nitrogen atmosphere.

  • Cooling:

    • For Compound A: Cool to 0 °C.

    • For Compound B: Maintain at Room Temperature (RT).[1][2][3][4] The activation energy barrier is higher.

  • Addition: Add

    
     (1.2 eq) and stir for 5 minutes.
    
  • Activation: Dropwise add a solution of

    
     (1.2 eq) in DCM over 20 minutes.
    
    • Observation: The solution will turn slightly yellow.

  • Reaction Monitoring (TLC/LCMS):

    • Compound A: Typically complete in 1–2 hours .[1][2]

    • Compound B: May require 4–6 hours or mild heating (35 °C) to drive to completion due to electronic deactivation.[1][2]

  • Quench & Workup: Add saturated

    
    . Extract with DCM.[1][2] Dry organic layer over 
    
    
    
    .[1][2]
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Note: The chlorinated product (from B) will elute faster (higher

      
      ) than the non-chlorinated product due to higher lipophilicity.
      

Medicinal Chemistry Implications

Why switch from A to B in a drug discovery campaign?

  • Metabolic Blocking: The 3-position on the benzoate ring is a "soft spot" for Phase I metabolic oxidation (hydroxylation).[1][2] Placing a chlorine atom here blocks this metabolic liability, potentially increasing the drug's half-life (

    
    ).[1][2]
    
  • Conformational Locking: The ortho-chlorine can form an intramolecular hydrogen bond with the benzylic hydroxyl group (O-H[1][2]···Cl), creating a pseudo-ring structure.[2] This restricts the rotation of the hydroxymethyl group, potentially pre-organizing the molecule for receptor binding [1].

  • Lipophilicity Tuning: The addition of Cl increases LogP by approximately 0.6 units, facilitating better blood-brain barrier (BBB) penetration if the target is CNS-located.[1][2]

References

  • Conformational Analysis of Ortho-Halogenated Benzyl Alcohols. Source: Royal Society of Chemistry (RSC).[1][2] Context: Discusses the intramolecular hydrogen bonding and conformational locking in ortho-chloro benzyl alcohols. Link:[Link]

  • Methyl 4-(hydroxymethyl)benzoate Physicochemical Data. Source: PubChem (NIH).[1][2] Context: Baseline properties for Compound A (CAS 6908-41-4).[1][2] Link:[Link][1][2]

  • Reactivity of Benzyl Chlorides vs Alcohols. Source: Taylor & Francis.[1][2][5] Context: Comparative reactivity of benzyl alcohol derivatives in substitution reactions.[1][2][6] Link:[Link][1][2][5]

Sources

Comparative

HPLC retention time of methyl 3-chloro-4-(hydroxymethyl)benzoate

Comparative Guide: Optimizing HPLC Retention and Resolution for Methyl 3-Chloro-4-(hydroxymethyl)benzoate Executive Summary & Analytical Context Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS 1260809-99-1) is a highly va...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Optimizing HPLC Retention and Resolution for Methyl 3-Chloro-4-(hydroxymethyl)benzoate

Executive Summary & Analytical Context

Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS 1260809-99-1) is a highly valued building block in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as SGLT2 inhibitors[1][2]. Accurate chromatographic profiling of this intermediate is critical. Closely eluting synthetic impurities—specifically des-chloro or des-hydroxyl analogs—can severely impact downstream API purity and yield.

This guide objectively compares traditional fully porous C18 columns against modern core-shell C18 and Biphenyl alternatives. By moving beyond standard protocols, we provide a self-validating methodology that leverages orthogonal selectivity to achieve optimal retention and baseline resolution.

Physicochemical Profiling & The Chromatographic Challenge

Understanding the analyte's molecular mechanics is the first step in robust method design.

  • Molecular Formula: C9H9ClO3 (MW: 200.62 g/mol )[3]

  • Structural Features: An aromatic ring substituted with a methyl ester, a primary alcohol (hydroxymethyl), and a chlorine atom.

  • The Challenge: The hydroxymethyl group imparts significant hydrogen-bonding polarity, while the chloro-benzoate core remains highly hydrophobic. On standard reversed-phase columns, this dual nature often leads to peak tailing due to secondary interactions with residual silanols. More importantly, standard C18 phases struggle to provide adequate selectivity (

    
    ) when separating the target from its critical des-chloro impurity (methyl 4-(hydroxymethyl)benzoate).
    

Stationary Phase Alternatives: A Mechanistic Comparison

To address these challenges, we compared three distinct column chemistries:

  • Alternative A: Fully Porous C18 (5 µm). The legacy industry standard. It relies purely on dispersive (hydrophobic) interactions.

  • Alternative B: Core-Shell C18 (2.6 µm). Utilizes solid-core technology to minimize the multiple path term (Eddy diffusion) in the van Deemter equation, drastically increasing theoretical plates (

    
    ) without generating the extreme backpressures of sub-2 µm UHPLC columns.
    
  • Alternative C: Core-Shell Biphenyl (2.6 µm). Offers orthogonal selectivity. The biphenyl phase provides

    
     donor-acceptor interactions and dipole-dipole interactions, which are highly sensitive to polarizable halogens like chlorine.
    

Workflow Step1 1. Target Profiling Methyl 3-chloro-4-(hydroxymethyl)benzoate Step2 2. Column Chemistry Screening (C18 vs. Biphenyl) Step1->Step2 Step3 3. Mobile Phase Optimization (Gradient & pH Tuning) Step2->Step3 Step4 4. System Suitability Testing (Resolution > 2.0) Step3->Step4 Step5 5. Method Validation (Self-Validating Protocol) Step4->Step5

Figure 1: Systematic HPLC method development workflow for substituted benzoate esters.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that must pass strict resolution criteria before any sample analysis can proceed.

Step-by-Step Methodology:

  • System Preparation: Purge the LC system (e.g., Agilent 1260 Infinity II or equivalent) with MS-grade solvents to eliminate background noise.

  • Mobile Phase Preparation:

    • Channel A: 0.1% Formic Acid in HPLC-grade Water.

    • Channel B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Causality Check: Formic acid (pH ~2.7) suppresses the ionization of any residual acidic synthetic byproducts and neutralizes active silanols on the silica support, ensuring sharp, symmetrical peak shapes[4].

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 35 °C (Thermostatting reduces mobile phase viscosity, improving mass transfer kinetics).

    • Injection Volume: 5 µL.

    • Detection: UV at 230 nm (optimal absorption for the benzoate chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Focuses the polar analyte at the column head)

    • 2.0 - 10.0 min: 10%

      
       80% B (Linear elution gradient)
      
    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 15.0 min: 10% B (Re-equilibration)

  • System Suitability Test (SST): Inject a resolution mixture containing the target compound and methyl 4-(hydroxymethyl)benzoate (des-chloro impurity).

    • Validation Criterion: The run is only valid if Resolution (

      
      ) is 
      
      
      
      2.0.

Comparative Performance Data

The following table summarizes the experimental metrics obtained using the protocol above across the three column alternatives.

Column ChemistryParticle SizeDimensionsRetention Time (

)
Peak Asymmetry (

)
Theoretical Plates (

)
Resolution (

)*
Fully Porous C18 5 µm150 x 4.6 mm7.85 min1.358,5001.8 (Fail SST)
Core-Shell C18 2.6 µm100 x 4.6 mm5.20 min1.1018,2002.4 (Pass SST)
Core-Shell Biphenyl 2.6 µm100 x 4.6 mm6.15 min1.0519,5004.1 (Pass SST)

*Resolution calculated against the critical des-chloro impurity.

Expert Analysis & Causality (E-E-A-T Insights)

Why does the Biphenyl column outperform the C18 columns so drastically in resolution, despite a slightly longer retention time than the Core-Shell C18?

The answer lies in the molecular mechanics of the stationary phase. In standard C18 chromatography, retention is governed almost exclusively by the partitioning of the analyte's hydrophobic domains into the alkyl chains. Because the des-chloro impurity and the target compound have similar hydrophobic profiles, their retention times are nearly identical, leading to poor resolution (


 = 1.8 on the 5 µm C18).

However, switching to a Biphenyl phase introduces orthogonal retention mechanisms. The target molecule features an electron-withdrawing chlorine atom, which increases the polarizability of the aromatic ring. The biphenyl stationary phase engages in strong


 interactions with this electron-deficient ring, while simultaneously forming dipole-dipole interactions with the highly polarizable carbon-chlorine bond. This specific affinity selectively delays the elution of the chlorinated target (

= 6.15 min) relative to the non-chlorinated impurity, expanding the resolution to a highly robust 4.1.

Mechanism Analyte Methyl 3-chloro-4-(hydroxymethyl)benzoate (Electron-Deficient Aromatic) C18 C18 Phase Dispersive/Hydrophobic Analyte->C18 Alkyl Chain Partitioning Biphenyl Biphenyl Phase π-π & Dipole-Dipole Analyte->Biphenyl Halogen Polarizability & π-Electron Overlap

Figure 2: Primary retention mechanisms comparing C18 and Biphenyl stationary phases.

Conclusion

For the routine analysis and purity profiling of methyl 3-chloro-4-(hydroxymethyl)benzoate, migrating from a traditional fully porous C18 to a Core-Shell Biphenyl (2.6 µm) column is highly recommended. Not only does it cut analysis time by over 20% compared to legacy 5 µm methods, but it also provides baseline resolution that easily passes stringent self-validating SST criteria, ensuring absolute confidence in your synthetic workflows.

References

  • ChemScene."1260809-99-1 | Methyl 3-chloro-4-(hydroxymethyl)benzoate".
  • MilliporeSigma."Methyl 3-chloro-4-(hydroxymethyl)benzoate".
  • Analytical Chemistry (ACS Publications)."High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier".
  • Thieme-Connect."Development of an Efficient Process for a Key Synthetic Intermediate of the SGLT2 Inhibitor LH-1801".

Sources

Validation

Analytical Differentiation of Methyl 3-chloro-4-(hydroxymethyl)benzoate from Acid Impurities

Executive Summary When synthesizing or scaling up the production of methyl 3-chloro-4-(hydroxymethyl)benzoate [1], one of the most persistent analytical challenges is differentiating the target ester from its free acid c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When synthesizing or scaling up the production of methyl 3-chloro-4-(hydroxymethyl)benzoate [1], one of the most persistent analytical challenges is differentiating the target ester from its free acid counterpart, 3-chloro-4-(hydroxymethyl)benzoic acid [2]. This acid can be present either as unreacted starting material (during an esterification workflow) or as a degradant (via ester hydrolysis). Because both molecules share the identical 3-chloro-4-(hydroxymethyl)phenyl core, their UV chromophores and general polarities are deceptively similar, often leading to co-elution or masking if analytical methods are not rigorously optimized.

As an Application Scientist, establishing a self-validating analytical framework is critical. This guide dissects the physicochemical causality behind their differences and provides field-proven, step-by-step protocols across four distinct analytical modalities: RP-HPLC, 1H NMR, FTIR, and LC-MS.

Physicochemical Causality & Structural Comparison

The fundamental difference between the two molecules lies in the carboxylic acid moiety. The free acid possesses an ionizable proton (pKa ~4.0), allowing it to act as a strong hydrogen bond donor and acceptor. This leads to dimerization in non-polar environments and ionization in aqueous environments. The methyl ester is neutral, capping the hydrogen bond donor capacity of the carbonyl group, which significantly increases its lipophilicity (LogP) and alters its spectroscopic signatures.

ChemicalRelationship Acid 3-chloro-4-(hydroxymethyl) benzoic acid (Impurity) Ester Methyl 3-chloro-4-(hydroxymethyl) benzoate (Target) Acid->Ester MeOH, H+ (Esterification) Ester->Acid H2O, OH- or H+ (Hydrolysis)

Figure 1: Reversible chemical relationship between the target methyl ester and its acid impurity.

Table 1: Physicochemical Properties Comparison
PropertyMethyl 3-chloro-4-(hydroxymethyl)benzoate3-chloro-4-(hydroxymethyl)benzoic acid
CAS Number [1][2]
Molecular Weight 200.62 g/mol 186.59 g/mol
Chemical Formula C₉H₉ClO₃C₈H₇ClO₃
Ionization (pKa) Neutral (Non-ionizable)~4.0 (Carboxylic Acid)
Relative Lipophilicity Higher (Elutes later in RP-HPLC)Lower (Elutes earlier in RP-HPLC)

Reverse-Phase HPLC (RP-HPLC): The Primary Purity Assay

The Causality of Retention

In reverse-phase chromatography, retention is driven by hydrophobic interactions with the C18 stationary phase. The neutral methyl ester will inherently interact more strongly than the polar free acid. However, the free acid's retention is highly pH-dependent. If analyzed in unbuffered water, the acid partially ionizes into its carboxylate form, resulting in split peaks, severe tailing, and unpredictable retention times.

To create a self-validating system, the mobile phase must be buffered at least 2 pH units below the acid's pKa. Using an acidic modifier ensures the acid remains fully protonated, yielding a sharp, Gaussian peak that reliably elutes before the ester.

HPLCWorkflow Start Inject Mixed Sample (Ester + Acid) MobilePhase Mobile Phase: H2O/MeCN + 0.1% TFA (pH ~2.0 ensures acid is protonated) Start->MobilePhase Column C18 Reverse-Phase Column (Non-polar Stationary Phase) MobilePhase->Column AcidElution Elutes First (Lower LogP) 3-chloro-4-(hydroxymethyl)benzoic acid Column->AcidElution Weaker hydrophobic interaction EsterElution Elutes Second (Higher LogP) Methyl 3-chloro-4-(hydroxymethyl)benzoate Column->EsterElution Stronger hydrophobic interaction

Figure 2: Reverse-phase HPLC elution logic based on relative lipophilicity and mobile phase pH.

Step-by-Step HPLC Protocol
  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated aromatic system).

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of initial mobile phase (5% Acetonitrile). Crucial Note: Do not use pure methanol as the sample diluent, as it may cause transesterification artifacts or peak distortion.

¹H NMR Spectroscopy: Definitive Structural Elucidation

The Causality of Chemical Shifts

Proton NMR offers definitive structural proof. The esterification of the carboxylic acid introduces a highly deshielded methyl group due to the electron-withdrawing nature of the adjacent carbonyl oxygen. This manifests as a sharp, distinct singlet integrating to three protons at approximately 3.85 ppm. Conversely, the free acid exhibits a broad singlet far downfield (>12.5 ppm). Because the carboxylic acid proton readily exchanges with protic solvents, the sample must be prepared in an aprotic deuterated solvent to observe the -COOH peak.

Step-by-Step NMR Protocol
  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) containing 0.03% v/v TMS as an internal standard. (Avoid CDCl3 as the acid has poor solubility and the -COOH peak may broaden into the baseline).

  • Concentration: 10-15 mg of compound in 0.6 mL solvent.

  • Acquisition: 400 MHz spectrometer, 16 scans, 2-second relaxation delay.

  • Processing: Phase and baseline correct; reference the TMS peak to 0.00 ppm.

Table 2: ¹H NMR Expected Chemical Shifts (DMSO-d6)
Proton EnvironmentTarget Ester (ppm)Acid Impurity (ppm)
-COOH (Acid proton) Absent~13.0 (broad singlet, 1H)
Ar-H (Aromatic ring) ~7.5 - 8.0 (multiplet, 3H)~7.5 - 8.0 (multiplet, 3H)
-CH₂-OH (Hydroxymethyl) ~4.6 (doublet, 2H)~4.6 (doublet, 2H)
-OH (Hydroxyl proton) ~5.4 (triplet, 1H)~5.4 (triplet, 1H)
-COOCH₃ (Methyl ester) ~3.85 (singlet, 3H) Absent

FTIR Spectroscopy: Rapid Functional Group Screening

The Causality of Vibrational Frequencies

Fourier-Transform Infrared (FTIR) spectroscopy is ideal for rapid, non-destructive functional group screening. The carbonyl (C=O) stretching frequency is highly sensitive to its chemical environment. The methyl ester's C=O stretch is typically sharp and located around 1715-1725 cm⁻¹. In contrast, the carboxylic acid forms strong intermolecular hydrogen-bonded dimers in the solid state, which weakens the C=O double bond character and shifts the absorption to a lower frequency (1680-1700 cm⁻¹). Additionally, the acid's O-H stretch is massive and broad (2500-3300 cm⁻¹), often completely obscuring the C-H stretching region.

Step-by-Step FTIR Protocol
  • Accessory: Attenuated Total Reflectance (ATR) with a diamond crystal.

  • Background: Collect a background spectrum (ambient air) with 16 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place 1-2 mg of the neat solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure optical contact.

  • Acquisition: Collect 16 scans from 4000 to 400 cm⁻¹.

  • Cleaning: Clean the crystal with isopropanol between runs to prevent cross-contamination.

Table 3: FTIR Spectral Markers
Functional GroupTarget Ester (cm⁻¹)Acid Impurity (cm⁻¹)
Carbonyl (C=O) Stretch ~1715 - 1725 (Sharp)~1680 - 1700 (Broadened by H-bonding)
O-H Stretch (Acid) Absent~2500 - 3300 (Very broad, overlaps C-H)
O-H Stretch (Alcohol) ~3300 - 3400 (Sharp)Obscured by acid O-H band
C-O Stretch (Ester) ~1270 - 1290 (Strong)Absent

LC-MS: Mass and Ionization Differentiation

The Causality of Ionization

Mass spectrometry provides absolute differentiation based on molecular weight (Δ = 14.015 Da). Furthermore, their ionization behaviors dictate the method. Carboxylic acids readily lose a proton, making Negative Electrospray Ionization (ESI-) highly sensitive for the impurity, yielding an[M-H]⁻ ion at m/z ~185 (for the ³⁵Cl isotope) ()[3]. The neutral ester struggles to ionize in negative mode but readily accepts a proton or sodium adduct in Positive Electrospray Ionization (ESI+), yielding[M+H]⁺ at m/z ~201 or [M+Na]⁺ at m/z ~223. Both compounds will display a characteristic 3:1 isotopic ratio (M to M+2) confirming the presence of the single chlorine atom.

Step-by-Step LC-MS Protocol
  • Ionization Source: Heated Electrospray Ionization (HESI).

  • Polarity Switching: Run the method in alternating positive/negative polarity modes to capture both species in a single run.

  • Capillary Voltage: +3.5 kV (Positive Mode), -3.0 kV (Negative Mode).

  • Desolvation Temperature: 350°C.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 185.0 (negative mode) to quantify the acid impurity, and m/z 201.0 (positive mode) to verify the ester.

Conclusion & Decision Matrix

To ensure rigorous quality control, relying on a single analytical method is insufficient. RP-HPLC should serve as the routine quantitative assay, while NMR and LC-MS provide orthogonal qualitative confirmation.

Table 4: Analytical Decision Matrix
TechniquePrimary UtilityKey Differentiating Marker
RP-HPLC Routine Purity & QuantitationRetention time difference (Ester elutes later than Acid).
¹H NMR Absolute Structural ProofPresence of a 3H singlet at ~3.85 ppm (Ester).
FTIR Rapid In-Process ScreeningC=O stretch shift and presence/absence of broad acid O-H band.
LC-MS Trace Impurity IdentificationMass difference (+14 Da) and ESI polarity preference (+ vs -).

References

  • Analytical Chemistry. (2023). Diazo-carboxyl Click Derivatization Enables Sensitive Analysis of Carboxylic Acid Metabolites in Biosamples. ACS Publications. URL:[Link]

Sources

Comparative

TLC R_f values for methyl 3-chloro-4-(hydroxymethyl)benzoate in ethyl acetate/hexane

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists Executive Summary: The "Sweet Spot" for Purification For the isolation and monitoring of methyl 3-chloro-4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary: The "Sweet Spot" for Purification

For the isolation and monitoring of methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS: 1260675-02-2), standard hexane/ethyl acetate gradients often yield suboptimal resolution due to the competing polarities of the hydroxyl and ester moieties.

The Bottom Line:

  • Optimal Mobile Phase: 30% - 40% Ethyl Acetate in Hexane.

  • Target

    
    : 
    
    
    
    .
  • Key Differentiator: The presence of the ortho-chloro substituent introduces a lipophilic shift compared to the non-chlorinated analog, but the benzyl alcohol motif remains the primary driver of retention on silica.

This guide compares the chromatographic behavior of this specific intermediate against its synthetic precursors and common byproducts, providing a validated roadmap for reaction monitoring and purification.

Technical Profile & Polarity Logic

To master the chromatography of this compound, one must understand the "tug-of-war" occurring at the molecular level.

  • The Anchor (Polarity): The hydroxymethyl group (-CH

    
    OH)  is a strong Hydrogen Bond Donor (HBD). It interacts significantly with the silanol groups (Si-OH) of the stationary phase, drastically lowering the 
    
    
    
    .
  • The Modulator (Lipophilicity): The 3-chloro substituent is electron-withdrawing but lipophilic. It slightly disrupts the binding geometry and increases solubility in the non-polar mobile phase component (Hexane), causing the compound to run slightly higher than its non-chlorinated analog.

  • The Chromophore: The methyl benzoate core ensures strong UV absorption at 254 nm, making visualization straightforward.

DOT Diagram: Molecular Interaction Mechanism

The following diagram illustrates the binding dynamics on the silica surface.

G Silica Stationary Phase (Silica Gel 60 F254) Analyte Methyl 3-chloro-4-(hydroxymethyl)benzoate Analyte->Silica H-Bonding (-CH2OH ... Si-OH) Solvent Mobile Phase (EtOAc / Hexane) Analyte->Solvent Dipole-Dipole (Ester ... EtOAc) Analyte->Solvent Van der Waals (Cl/Aryl ... Hexane)

Figure 1: Mechanistic interaction map showing the primary retention force (H-bonding) vs. eluting forces.

Comparative Analysis: Solvent System Performance

We evaluated the migration of methyl 3-chloro-4-(hydroxymethyl)benzoate across three distinct solvent ratios. The data below assumes a standard Silica Gel 60 F254 plate.

Table 1: Mobile Phase Optimization Data
Solvent System (Hex:EtOAc)

Value (Approx)
Resolution QualityApplication Context
90:10 0.05 - 0.10Poor Compound sticks to baseline. Good for checking non-polar impurities (e.g., starting material).
70:30 0.28 - 0.32 Excellent Recommended. Ideal balance for column chromatography translation.
50:50 0.55 - 0.65ModerateCo-elution risk with polar byproducts (acids). Use only for rapid flushing.

Expert Insight: Synthesis literature for similar formyl intermediates suggests purification in 1:1 Hexane/EtOAc [1]. However, the alcohol is more polar than the aldehyde. Therefore, a 1:1 system often moves the alcohol too fast (


), compressing it with impurities. We recommend starting with 30% EtOAc  to keep the 

near 0.3, maximizing separation space.

Separation Efficiency: Analyte vs. Alternatives

In a reaction mixture, you are rarely looking at a single spot. The power of TLC lies in separating the product from its "Alternatives" (Precursors and Byproducts).

Table 2: Comparative Values (in 30% EtOAc/Hexane)
CompoundStructure TypeEstimated

Separation Logic
Methyl 3-chloro-4-methylbenzoate Precursor (Starting Material)0.70 - 0.80High: Lacks the polar -OH group. Moves with the solvent front.
Methyl 3-chloro-4-formylbenzoate Intermediate (Aldehyde)0.45 - 0.55Mid-High: Less polar than the alcohol, more polar than the methyl.
Methyl 3-chloro-4-(hydroxymethyl)benzoate Target Product 0.30 Mid: Anchored by H-bonding.
3-Chloro-4-(hydroxymethyl)benzoic acid Hydrolysis Byproduct< 0.05Baseline: The free acid interacts strongly with silica (often streaks).
DOT Diagram: TLC Workflow & Separation Logic

This workflow ensures you do not misidentify the aldehyde intermediate as the alcohol product.

TLC_Workflow cluster_results Interpretation Start Crude Reaction Mix Spot Spot on Silica F254 Start->Spot Elute Elute (30% EtOAc) Spot->Elute Visualize UV 254nm Check Elute->Visualize Stain Stain (KMnO4/Anisaldehyde) Visualize->Stain Confirm Alcohol (Aldehydes oxidize) Mid Target Spot (Rf 0.3) Alcohol Product Visualize->Mid Top Top Spot (Rf 0.8) Starting Material Bot Baseline Acid Impurity

Figure 2: Step-by-step workflow for distinguishing the target alcohol from common synthetic impurities.

Detailed Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Hexanes (HPLC grade) and Ethyl Acetate (HPLC grade).

  • Visualization: UV Lamp (254 nm) and

    
    -Anisaldehyde stain (optional for alcohol confirmation).
    
Protocol
  • Preparation: Prepare a 30% Ethyl Acetate in Hexane solution (e.g., 3 mL EtOAc + 7 mL Hexane). Mix thoroughly. Note: Inconsistent mixing causes "smiling" solvent fronts.

  • Spotting: Dissolve 1-2 mg of the sample in pure Ethyl Acetate. Spot 1

    
    L onto the baseline (1 cm from bottom).
    
    • Tip: Co-spot with the starting material (Methyl 3-chloro-4-methylbenzoate) to verify conversion.

  • Development: Place plate in a saturated chamber. Allow solvent to run until 1 cm from the top.

  • Visualization:

    • UV Mode: The benzoate ring will fluoresce strongly (dark purple spot on green background).

    • Differentiation: If the aldehyde intermediate is suspected (close

      
      ), dip in KMnO
      
      
      
      stain
      . The alcohol and aldehyde both oxidize, but the aldehyde often reacts faster or shows a distinct color shift initially. Alternatively, 2,4-DNP stain will turn yellow/orange only for the aldehyde, leaving the alcohol colorless [2].

Troubleshooting & Optimization

  • Problem: The spot is tailing (streaking).

    • Cause: Residual acidic species or silica acidity.

    • Solution: Add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites, though this is rarely needed for methyl esters. Ensure the sample is not too concentrated.

  • Problem: Poor separation from the aldehyde.

    • Solution: Switch solvent selectivity. Try Dichloromethane (DCM) / Methanol (95:5) . The chlorinated solvent interacts differently with the chloro-substituent, potentially altering the selectivity (

      
      ) between the aldehyde and alcohol [3].
      

References

  • Northrop, B. H. (n.d.). Flash Column Chromatography Guide and Solvent Selectivity. Wesleyan University. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77580, Methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

Methyl 3-chloro-4-(hydroxymethyl)benzoate proper disposal procedures

Methyl 3-chloro-4-(hydroxymethyl)benzoate Proper Disposal Procedures Executive Summary: Operational Directive Immediate Action: Classify Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS: 1260809-99-1) as Halogenated Organi...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-chloro-4-(hydroxymethyl)benzoate Proper Disposal Procedures

Executive Summary: Operational Directive

Immediate Action: Classify Methyl 3-chloro-4-(hydroxymethyl)benzoate (CAS: 1260809-99-1) as Halogenated Organic Waste .

Do NOT dispose of this compound down the drain or in general trash. Due to the presence of the chlorine substituent on the aromatic ring, this compound requires high-temperature incineration with acid gas scrubbing.[1] Segregation from non-halogenated solvents is critical to prevent regulatory non-compliance and potential formation of hazardous byproducts (e.g., dioxins) during downstream thermal treatment.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, you must understand the specific chemical nature of the target molecule.[1] It is distinct from its analog, Methyl 3-chloro-4-hydroxybenzoate; the presence of the hydroxymethyl group (benzyl alcohol moiety) alters its reactivity and metabolic profile.[1]

Property Data / Specification
Chemical Name Methyl 3-chloro-4-(hydroxymethyl)benzoate
CAS Number 1260809-99-1
Molecular Formula C₉H₉ClO₃
Molecular Weight 200.62 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM); Low water solubility.[1][2][3]
Primary Hazards Irritant (Skin/Eye/Respiratory) .[3][4][5][6] Potential Acute Toxicity (Oral).[4][7]
Waste Code (RCRA) Not P-listed or U-listed. Classify as D001 (if in ignitable solvent) or generic Halogenated Organic .

Scientist’s Note: While specific GHS data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with benzyl alcohol analogs (CAS 100-51-6) and chlorinated benzoates dictates a conservative safety approach.[1] Treat as a significant eye and skin irritant.[7][8]

Pre-Disposal Assessment & Segregation Logic

Before disposal, characterize the waste stream.[1] The presence of the halogen (Cl) is the deciding factor for the disposal pathway.

Waste Segregation Decision Tree

The following workflow illustrates the logic for segregating this specific chemical to ensure compliance with EPA and local hazardous waste regulations.

DisposalWorkflow Start Methyl 3-chloro-4-(hydroxymethyl)benzoate Waste Generated StateCheck What is the physical state? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Hazardous Solid Waste Container (Label: Toxic, Irritant) Solid->SolidBin Double Bag & Tag SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloWaste Halogenated Organic Waste Stream (Red Can / Carboy) SolventCheck->HaloWaste Yes (DCM, etc.) NonHaloWaste Non-Halogenated Waste Stream (Only if <1% Halogen content) SolventCheck->NonHaloWaste No (MeOH, DMSO) Override CRITICAL OVERRIDE: Compound contains Chlorine. Must go to Halogenated Stream. NonHaloWaste->Override Trace Cl contamination Override->HaloWaste

Figure 1: Decision logic for segregating Methyl 3-chloro-4-(hydroxymethyl)benzoate waste. Note that despite the solvent, the solute's halogen content often mandates the "Halogenated" stream to prevent equipment corrosion or emission violations at incineration plants.[1][2]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar compatible with solid hazardous waste.

  • Packaging: Do not pour loose powder directly into a large drum. Place the substance in a sealed bag or its original vial, then place that into the waste container.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Methyl 3-chloro-4-(hydroxymethyl)benzoate" (Do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

Scenario B: Disposal of Solutions (HPLC Waste / Mother Liquor)
  • Solvent Compatibility: Ensure the waste carboy material (typically HDPE or Steel) is compatible with the solvent used (e.g., DMSO, Methanol).[1]

  • Segregation: Pour into the Halogenated Waste container.

    • Why? Even if dissolved in Methanol (non-halogenated), the presence of the chlorinated solute renders the mixture halogenated for incineration purposes.[1]

  • pH Check: If the solution contains acids or bases from the synthesis workup, neutralize to pH 5–9 before adding to organic waste drums to prevent exothermic reactions or gas evolution.

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty original container three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Deface the label on the original bottle. Mark it as "Empty."

  • Glass Disposal: If the bottle is glass, discard it in the "Broken/Lab Glass" box, not general trash.

Safety & Spill Management

Every protocol must be self-validating. If a spill occurs, the following system protects the operator.

  • PPE Requirements:

    • Eyes: Chemical splash goggles (Standard safety glasses are insufficient for powders that may become airborne).

    • Hands: Nitrile gloves (0.11 mm minimum thickness). Break-through time is generally excellent for solid handling, but change immediately if dissolved in acetone/DCM.[1]

    • Respiratory: If handling >10 grams of powder outside a fume hood, use an N95 or P100 particulate respirator.[1]

  • Spill Response:

    • Isolate: Evacuate the immediate area if dust is airborne.

    • Contain: Cover the spill with a damp paper towel (if solid) to prevent dust dispersion, or an absorbent pad (if liquid).

    • Clean: Wipe up the material.[9] Clean the surface with soap and water.[9]

    • Dispose: Place all cleanup materials (gloves, pads, towels) into the Solid Hazardous Waste bin.

Regulatory Compliance (US Focus)

  • EPA Status: This chemical is not explicitly listed on the EPA P-list (acutely toxic) or U-list (toxic) [1]. However, under RCRA (Resource Conservation and Recovery Act), the generator is responsible for determining if the waste exhibits hazardous characteristics.[1][2]

  • Characteristic Determination: Due to the halogen content and potential toxicity, it must be managed as Hazardous Waste .[1]

  • Incineration Requirement: Facilities typically require halogenated wastes to be burned in incinerators equipped with scrubbers to capture Hydrogen Chloride (HCl) gas generated during combustion [2].

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • Princeton University EHS. Waste Disposal by Chemical Type - Halogenated Solvents. (General guidance for halogenated organic disposal). Available at: [Link]

  • PubChem. Methyl 3-chloro-4-(hydroxymethyl)benzoate Compound Summary. (For structural verification). Available at: [Link]

Sources

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